Nitrobenzene-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049690 | |
| Record name | Nitrobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Nitrobenzene-d5 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4165-60-0 | |
| Record name | Nitrobenzene-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitro(2H5)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrobenzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitro(2H5)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Nitrobenzene-d5" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the core physical and chemical properties of Nitrobenzene-d5 (C₆D₅NO₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and analysis, and visualizes key processes using Graphviz diagrams.
Core Physical and Chemical Properties
This compound, also known as pentadeuteronitrobenzene, is the deuterated analog of nitrobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a starting material for the synthesis of other deuterated aromatic compounds.[1][2]
Physical and Chemical Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Reference |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-nitrobenzene | [3] |
| Synonyms | Pentadeuteronitrobenzene, Nitro(2H5)benzene, Benzene-d5-, nitro- | [3] |
| CAS Number | 4165-60-0 | [3] |
| EC Number | 224-014-3 | [4] |
| Molecular Formula | C₆D₅NO₂ | [5] |
| Molecular Weight | 128.14 g/mol | [4] |
| Physical Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Melting Point | 6 °C (lit.) | [4] |
| Boiling Point | 88 °C at 12 mmHg (lit.) | [4] |
| Density | 1.253 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.5498 (lit.) | [4] |
| Flash Point | 88 °C (190.4 °F) | [7] |
| Solubility in Water | 1.9 g/L at 20 °C | [8] |
| Chemical and Spectroscopic Data | Information | Reference |
| Isotopic Purity | Typically ≥99.5 atom % D | [4] |
| Chemical Purity | ≥98% | [9] |
| Mass Spectrometry | M+5 mass shift compared to the non-deuterated analog. | [4] |
| ¹H NMR | Residual proton signals can be observed, but the spectrum is largely simplified due to deuterium substitution. | [10] |
| ¹³C NMR | Shows characteristic peaks for the deuterated aromatic ring. | [11] |
| FTIR | The spectrum shows characteristic C-D stretching vibrations in place of C-H vibrations. | [3] |
Key Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent chemical transformations, along with analytical procedures, are crucial for its effective application in research.
Synthesis of this compound from Benzene-d6
A common and effective method for preparing high-purity this compound is through the nitration of Benzene-d6. This method avoids the complexities and potentially lower isotopic enrichment of direct hydrogen-deuterium exchange on nitrobenzene.[3]
Materials:
-
Benzene-d6 (C₆D₆)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with a condenser
-
Separatory funnel
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask placed in an ice bath, carefully add 25 mL of concentrated sulfuric acid.
-
Slowly add 21 mL of concentrated nitric acid to the sulfuric acid while stirring. Keep the mixture cool.
-
Gradually add 17.5 mL of Benzene-d6 to the acid mixture dropwise, ensuring the reaction temperature does not exceed 55 °C. Continuous stirring and cooling are essential to control the exothermic reaction.
-
After the addition of Benzene-d6 is complete, attach a condenser to the flask and heat the mixture to 60 °C for approximately 45 minutes with continuous stirring.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 150 mL of cold water.
-
Transfer the mixture to a separatory funnel. The denser this compound will form the lower layer.
-
Separate the lower organic layer and wash it sequentially with water and then a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and then dry the this compound over anhydrous calcium chloride.
-
The final product can be purified by distillation, collecting the fraction at 206-211 °C.[12]
Reduction of this compound to Aniline-d5
The reduction of the nitro group to an amino group is a fundamental transformation. A common laboratory method involves the use of a metal in an acidic medium.
Materials:
-
This compound (C₆D₅NO₂)
-
Tin (Sn) metal, granulated
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Reflux apparatus
-
Steam distillation apparatus
Procedure:
-
Place 25 g of this compound and 50 g of granulated tin into a round-bottom flask.
-
Set up a reflux condenser and begin adding 125 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic and may require gentle heating to initiate.
-
Once the reaction has started, continue the addition of HCl over a period of about 30 minutes.
-
After all the acid has been added, heat the mixture on a boiling water bath under reflux for 30-60 minutes, or until the odor of nitrobenzene is no longer present.
-
Allow the mixture to cool and then add 50 mL of water.
-
To liberate the free aniline-d5, slowly add a concentrated solution of sodium hydroxide (approximately 90 g in 150 mL of water) until the solution is strongly alkaline.
-
The aniline-d5 can then be separated from the reaction mixture by steam distillation.
-
The collected distillate is saturated with sodium chloride, and the aniline-d5 is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The solvent is then removed by distillation to yield the final product, Aniline-d5.[6]
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The ¹H NMR spectrum is acquired to confirm the low levels of residual protons. The absence of significant signals in the aromatic region confirms high isotopic enrichment.
-
¹³C NMR: A ¹³C NMR spectrum is run on the same sample to confirm the carbon skeleton of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of this compound in a volatile organic solvent (e.g., methylene chloride) is prepared.
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column).
-
The GC oven temperature is programmed to separate this compound from any impurities.
-
The eluent from the GC is introduced into a mass spectrometer.
-
The mass spectrum is recorded, and the molecular ion peak is observed at m/z corresponding to the mass of this compound (128.14), confirming its identity and isotopic labeling. The isotopic purity can be assessed by comparing the intensity of the desired mass peak with any lower mass isotopologues.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).
-
The infrared spectrum is recorded. The spectrum will show characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹) and will be distinguished by the presence of C-D stretching absorptions (around 2200-2300 cm⁻¹) and the absence of strong C-H stretching absorptions (around 3000-3100 cm⁻¹).[3]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows.
Caption: Workflow for the synthesis of this compound from Benzene-d6.
Caption: Experimental workflow for the reduction of this compound to Aniline-d5.
References
- 1. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 2. This compound [webbook.nist.gov]
- 3. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]
- 4. Prepare / convert nitrobenzene into aniline. [allen.in]
- 5. galaxy.ai [galaxy.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Eurisotop [eurisotop.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ez.restek.com [ez.restek.com]
- 11. hmdb.ca [hmdb.ca]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. hpst.cz [hpst.cz]
An In-depth Technical Guide to Nitrobenzene-d5 (CAS 4165-60-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nitrobenzene-d5 (CAS 4165-60-0), a deuterated analog of nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. It covers the chemical and physical properties, synthesis, analytical applications, and safety and handling of this compound. Detailed experimental protocols for its use as a surrogate standard in gas chromatography-mass spectrometry (GC-MS) are provided, along with visualizations of key processes.
Chemical and Physical Properties
This compound is a synthetic organic compound where five hydrogen atoms on the benzene ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal or surrogate standard. Its physical and chemical properties are very similar to its non-deuterated counterpart, nitrobenzene.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4165-60-0 | [1] |
| Molecular Formula | C₆D₅NO₂ | [1] |
| Molecular Weight | 128.14 g/mol | [2] |
| Appearance | Clear to light yellow liquid | [2] |
| Odor | Like bitter almonds | [3] |
| Melting Point | 5 - 6 °C (41 - 42.8 °F) | [3] |
| Boiling Point | 210 - 211 °C (410 - 411.8 °F) | [3] |
| Flash Point | 87 °C (188.6 °F) | [3] |
| Density | ~1.2 g/cm³ | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and benzene. | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic nitration of benzene-d6. This reaction involves the introduction of a nitro group (-NO₂) onto the deuterated benzene ring using a nitrating mixture, which is typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
A general procedure for the synthesis is as follows:
-
Benzene-d6 is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
The reaction temperature is carefully controlled to prevent dinitration.
-
After the reaction is complete, the mixture is poured into water, and the organic layer containing this compound is separated.
-
The product is then washed to remove residual acid and purified by distillation.
Analytical Applications
The primary application of this compound is as a surrogate or internal standard in analytical methods, particularly for the quantification of semivolatile organic compounds in environmental samples using GC-MS.[5][6] Its use is specified in methodologies such as the U.S. Environmental Protection Agency (EPA) Method 8270 for the analysis of semivolatile organic compounds in solid waste, soil, and water.[5][6]
As a surrogate standard, a known amount of this compound is added to a sample before extraction and analysis. Because it is chemically very similar to the analytes of interest, it experiences similar losses during sample preparation and analysis. By measuring the recovery of the deuterated standard, analysts can correct for variations in the analytical procedure, leading to more accurate and precise quantification of the target analytes.
Experimental Protocols
Use of this compound as a Surrogate Standard in the Analysis of Semivolatile Organic Compounds in Soil by GC-MS (Based on EPA Method 8270D)
This protocol describes a general procedure for the extraction and analysis of semivolatile organic compounds in a soil matrix, using this compound as a surrogate standard.
4.1.1. Reagents and Materials
-
Solvents: Dichloromethane (pesticide grade or equivalent), acetone (pesticide grade or equivalent).
-
Standards: Stock solution of this compound in a suitable solvent, calibration standards for target analytes.
-
Apparatus: Soxhlet extractor, Kuderna-Danish (K-D) concentrator, gas chromatograph-mass spectrometer (GC-MS).
4.1.2. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Surrogate Spiking: To a known weight of the soil sample (e.g., 30 g), add a precise volume of the this compound stock solution.
-
Extraction:
-
Mix the spiked soil sample with anhydrous sodium sulfate to remove moisture.
-
Place the mixture in a Soxhlet extractor.
-
Extract the sample with a 1:1 mixture of acetone and dichloromethane for 16-24 hours.
-
-
Concentration:
-
Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus.
-
Perform a solvent exchange to a solvent suitable for GC-MS analysis if necessary.
-
-
Internal Standard Addition: Just before GC-MS analysis, add a known amount of an internal standard (e.g., perylene-d12) to the concentrated extract.
4.1.3. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for the separation of semivolatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.
-
Operating Conditions: Use a temperature program that allows for the separation of the target analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range appropriate for the target compounds.
4.1.4. Data Analysis and Quantification
-
Identify the target analytes and this compound in the chromatogram based on their retention times and mass spectra.
-
Calculate the recovery of this compound in the sample.
-
Quantify the target analytes using the internal standard method, correcting for the recovery of the surrogate standard.
Metabolism of Nitrobenzene
While this compound is used as an analytical standard and is not intended for in vivo studies, understanding the metabolism of its non-deuterated counterpart is crucial for toxicological assessments and for researchers in drug development who may encounter nitroaromatic compounds. The metabolism of nitrobenzene can proceed through two main pathways: reduction of the nitro group and oxidation of the aromatic ring. The reductive pathway is considered to be of greater toxicological importance.
-
Reductive Pathway: The nitro group is sequentially reduced to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. This process is primarily carried out by gut microflora and to a lesser extent by hepatic microsomes. The intermediates, particularly nitrosobenzene and phenylhydroxylamine, are reactive and are implicated in the hematotoxicity of nitrobenzene (e.g., methemoglobinemia).
-
Oxidative Pathway: The benzene ring can be hydroxylated by cytochrome P450 enzymes to form nitrophenols (e.g., p-nitrophenol). These metabolites are typically conjugated with glucuronic acid or sulfate before being excreted in the urine.
Safety and Handling
This compound should be handled with the same precautions as nitrobenzene, which is a toxic substance.
Table 2: GHS Hazard Classifications for Nitrobenzene
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | Toxic if inhaled |
| Carcinogenicity | 2 | Suspected of causing cancer |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | Toxic to aquatic life with long lasting effects |
6.1. Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[5]
6.2. First Aid Measures
-
Inhalation: If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician.[5]
-
Skin Contact: If on skin, wash with plenty of soap and water. Remove contaminated clothing immediately.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[3]
-
Ingestion: If swallowed, call a poison center or doctor/physician immediately. Do NOT induce vomiting.[5]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
A Technical Guide to Nitrobenzene-d5: Molecular Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nitrobenzene-d5, a deuterated analog of nitrobenzene. This document details its fundamental molecular properties, outlines a standard synthesis protocol, and describes key analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it presents an experimental workflow for its application in kinetic isotope effect studies.
Core Molecular and Physical Properties
This compound is a valuable isotopically labeled compound used in a variety of research applications, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a reactant in mechanistic studies.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| Chemical Formula | C₆D₅NO₂[2][3][4] |
| Molecular Weight | 128.14 g/mol [4][5][6] |
| Appearance | Clear, light yellow liquid[5] |
| Isotopic Purity | Typically ≥99.5 atom % D[4] |
| Density | 1.253 g/mL at 25 °C |
| Boiling Point | 210.9 °C (for non-deuterated) |
| Melting Point | 5.7 °C (for non-deuterated) |
| CAS Number | 4165-60-0[2][3][4] |
Synthesis of this compound
This compound is commonly synthesized via the nitration of benzene-d6. This method helps to ensure high isotopic enrichment.[2] The general procedure involves the reaction of benzene-d6 with a nitrating mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol: Synthesis from Benzene-d6
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10 °C.
-
Addition of Benzene-d6: Add benzene-d6 dropwise to the cooled nitrating mixture while stirring vigorously. The temperature of the reaction mixture should be carefully controlled and maintained below 55-60 °C to prevent dinitration.[7][8]
-
Reaction: After the addition is complete, continue to stir the mixture at 60 °C for approximately one hour to ensure the reaction goes to completion.[8]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water. The crude this compound will separate as a denser, oily layer.
-
Separation and Washing: Transfer the mixture to a separatory funnel and separate the lower organic layer. Wash the organic layer sequentially with water, a dilute sodium carbonate solution to neutralize any remaining acid, and finally with water again.
-
Drying and Purification: Dry the washed this compound over a suitable drying agent, such as anhydrous calcium chloride.[8] The final product can be purified by distillation to yield pure this compound.
Analytical Characterization
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of this compound.
-
Sample Preparation: Prepare the NMR sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be appropriate for the specific NMR experiment (typically 5-25 mg in 0.5-0.7 mL of solvent).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Due to the high deuteration level, the proton signals from this compound will be very small. The residual proton signal of the deuterated solvent is often used for chemical shift referencing.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will be split into multiplets due to coupling with deuterium (C-D coupling). This provides direct evidence of deuterium incorporation.
-
Data Analysis: Analyze the spectra to confirm the chemical shifts and coupling patterns consistent with the structure of this compound. The low intensity of proton signals in the ¹H NMR spectrum and the characteristic splitting in the ¹³C NMR spectrum confirm a high degree of deuteration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the chemical purity and confirm the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms). The GC oven temperature program is optimized to achieve good separation of this compound from any potential impurities.
-
MS Detection: The eluent from the GC column is introduced into a mass spectrometer. Mass spectra are recorded, typically using electron ionization (EI).
-
Data Analysis: The retention time from the gas chromatogram is used to assess chemical purity. The mass spectrum will show a molecular ion peak (M⁺) at m/z 128, confirming the molecular weight of this compound. The fragmentation pattern can also be analyzed to further confirm the structure.
Application in Kinetic Isotope Effect Studies
This compound is frequently used to investigate reaction mechanisms through the determination of the kinetic isotope effect (KIE). The KIE is a comparison of the rate of a reaction with a deuterated reactant to the rate with a non-deuterated reactant.
Experimental Workflow: Determination of Kinetic Isotope Effect
This workflow describes a general procedure for determining the KIE in a hypothetical reaction where a C-H bond in nitrobenzene is broken in the rate-determining step.
-
Reaction Setup: Two parallel reactions are set up under identical conditions. One reaction uses non-deuterated nitrobenzene, and the other uses this compound.
-
Reaction Monitoring: The progress of both reactions is monitored over time by taking aliquots at regular intervals.
-
Analysis: The concentration of the product and/or the remaining starting material in each aliquot is determined using an appropriate analytical technique, such as GC or HPLC.
-
Rate Calculation: The initial rates of both reactions (kH for nitrobenzene and kD for this compound) are calculated from the concentration versus time data.
-
KIE Determination: The kinetic isotope effect is calculated as the ratio of the rate constants (KIE = kH / kD). A KIE value significantly greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.[5]
References
- 1. This compound | Deuterated Solvent for NMR [benchchem.com]
- 2. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 8. m.youtube.com [m.youtube.com]
A Technical Guide to the Isotopic Purity and Enrichment of Nitrobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Nitrobenzene-d5 (C₆D₅NO₂). This deuterated analog of nitrobenzene is a critical reagent in various scientific disciplines, serving as an internal standard in mass spectrometry (MS) and a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its utility is fundamentally dependent on its isotopic enrichment and chemical purity. This guide details the synthesis, purification, and rigorous analytical methodologies used to characterize this compound, presenting quantitative data in accessible formats and visualizing complex workflows.
Synthesis and Isotopic Enrichment
The most common and effective method for synthesizing high-purity this compound is through the electrophilic nitration of Benzene-d6. This approach is favored over hydrogen-deuterium exchange on nitrobenzene, as the latter can lead to incomplete deuteration and a broader distribution of isotopologues.[1]
Synthetic Pathway: Nitration of Benzene-d6
The core reaction involves the treatment of Benzene-d6 with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the deuterated benzene ring.
Reaction:
C₆D₆ + HNO₃ --(H₂SO₄)--> C₆D₅NO₂ + HDO
Optimizing reaction conditions is crucial to maximize the yield of the desired product while preventing the formation of dinitrated byproducts and minimizing any potential for D/H back-exchange, which would reduce the isotopic enrichment.[1]
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound, based on established nitration procedures for aromatic compounds.[2][3]
Materials:
-
Benzene-d6 (isotopic purity > 99.5 atom % D)
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic reaction requires careful temperature control.
-
Nitration Reaction: While maintaining the temperature below 50-60°C, add Benzene-d6 dropwise to the nitrating mixture with vigorous stirring. After the addition is complete, the mixture is gently heated to around 60°C for approximately one hour to ensure the reaction goes to completion.[4]
-
Work-up and Neutralization: The reaction mixture is cooled and then carefully poured into a beaker containing cold water. The crude this compound, being denser than water, will separate as a pale-yellow oily layer. The mixture is transferred to a separatory funnel, and the lower organic layer is collected. This layer is then washed sequentially with water, a 5% sodium bicarbonate solution to neutralize any residual acids, and finally with water again.
-
Drying and Purification: The washed this compound is dried over an anhydrous drying agent like calcium chloride.[2] Final purification is achieved by vacuum distillation to yield pure this compound.
Isotopic Purity and Chemical Purity Analysis
The isotopic and chemical purity of this compound are critical for its applications. Commercially available this compound typically boasts an isotopic purity of 99% to 99.5+ atom % D.[5] The primary analytical techniques for determining these parameters are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following tables summarize the typical isotopic and chemical purity of commercially available this compound, as well as common impurities that may be encountered.
Table 1: Typical Isotopic and Chemical Purity of this compound
| Parameter | Typical Specification | Source(s) |
| Isotopic Purity (atom % D) | ≥ 99.5% | |
| Chemical Purity (CP) | ≥ 98% | [5] |
| Water Content | ≤ 0.5% |
Table 2: Potential Chemical Impurities in this compound
| Impurity | Potential Source |
| Benzene-d6 | Unreacted starting material |
| Dinitrobenzene-d4 | Over-nitration during synthesis |
| Aniline-d5 | Reduction of this compound |
| Residual Acids (HNO₃, H₂SO₄) | Incomplete neutralization during work-up |
| Water | Incomplete drying |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for assessing both the chemical purity and the isotopic distribution of this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds, allowing for the differentiation of isotopologues.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
GC Parameters (based on NIST data):
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split/Splitless.
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 3 minutes.
-
Ramp: 8°C/min to 285°C.
-
Final Hold: 29.5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Data Analysis:
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 128. By analyzing the relative intensities of the ion peaks corresponding to different isotopologues (e.g., m/z 127 for C₆HD₄NO₂, m/z 128 for C₆D₅NO₂), the isotopic distribution and enrichment can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹H NMR, is a primary method for determining the isotopic purity of deuterated compounds by quantifying the residual proton signals.
Objective: To determine the percentage of deuterium incorporation by quantifying the remaining proton signals.[6]
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10-20 mg).
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the analyte's residual proton signals.
-
An internal standard with a known concentration and non-overlapping signals can be added for absolute quantification of chemical purity.
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]
-
Pulse Angle: 30° to ensure full relaxation between scans.[6]
-
Relaxation Delay (d1): Crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest. For aromatic protons, a delay of 10-30 seconds is often sufficient.[6][7]
-
Acquisition Time (aq): At least 3-4 seconds for good digital resolution.[6]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio.
Data Processing and Analysis:
-
Apply an exponential window function with a small line broadening (e.g., 0.3 Hz).[6]
-
Fourier transform the Free Induction Decay (FID).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the residual proton signals of this compound and the signal of the internal standard (if used).
-
The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a reference peak (either from an internal standard or by assuming the total number of protons in a fully non-deuterated molecule).
For a more detailed analysis, ¹³C and ²H NMR can also be employed. ¹³C NMR can reveal isotope effects on chemical shifts and characteristic splitting patterns due to ¹³C-²H coupling.[6][8][9] ²H NMR directly observes the deuterium nuclei, providing information on the sites and extent of deuteration.[6]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflows for determining the isotopic purity of this compound.
Conclusion
The synthesis and rigorous analysis of this compound are essential to ensure its suitability for high-precision applications in research and development. The nitration of Benzene-d6 provides a reliable route to highly enriched this compound. The combination of quantitative NMR and GC-MS offers a comprehensive characterization of both its isotopic and chemical purity. By adhering to the detailed experimental protocols outlined in this guide, researchers can confidently prepare and verify the quality of this compound for their specific needs.
References
- 1. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]
- 2. galaxy.ai [galaxy.ai]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 5. Nitrobenzene (Dâ , 99%) - Cambridge Isotope Laboratories, DLM-294-5 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Preparation of Nitrobenzene-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Nitrobenzene-d5 (C₆D₅NO₂), a deuterated analog of nitrobenzene. This isotopically labeled compound is a valuable tool in various research applications, including as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as an internal standard in mass spectrometry-based analytical methods, and in studies of reaction mechanisms and kinetic isotope effects. This document outlines the primary synthetic route, detailed experimental protocols, and methods for characterization and purification to achieve high isotopic and chemical purity.
Core Concepts and Synthesis Strategy
The most effective and widely employed method for the synthesis of this compound is the direct nitration of benzene-d6.[1] Alternative methods involving hydrogen-deuterium exchange on nitrobenzene are generally considered unsuitable for achieving high levels of deuteration.[1] The core of the synthesis is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid, reacts with the deuterated benzene ring.
The reaction mechanism involves the formation of the electrophilic nitronium ion, followed by its attack on the electron-rich pi system of the benzene-d6 ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a deuteron (D⁺) restores the aromaticity of the ring, yielding this compound.
Reaction Pathway: Electrophilic Nitration of Benzene-d6
Caption: Electrophilic nitration of benzene-d6 to form this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its physicochemical properties and typical outcomes of the synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆D₅NO₂ |
| Molecular Weight | 128.14 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Density | 1.253 g/mL at 25 °C |
| Melting Point | 6 °C |
| Boiling Point | 88 °C at 12 mmHg |
| Refractive Index (n20/D) | 1.5498 |
| Isotopic Purity | ≥99.5 atom % D |
| Chemical Purity | ≥98% |
Data sourced from commercial suppliers.
Table 2: Optimized Synthesis Parameters and Expected Results
| Parameter | Optimized Value/Range | Expected Outcome |
| Reactant Ratio (Benzene-d6:HNO₃:H₂SO₄) | Molar ratio optimized to prevent by-products | High conversion to this compound |
| Reaction Temperature | 50-60 °C | Minimizes dinitration |
| Reaction Time | 45-60 minutes | Sufficient for complete reaction |
| Yield | ~85-95% (based on benzene-d6) | High efficiency of conversion |
| Isotopic Enrichment | ≥99.5% | Preservation of deuterium labeling |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for the nitration of benzene.[2][3]
Materials and Reagents
-
Benzene-d6 (C₆D₆, isotopic purity ≥99.5%)
-
Concentrated nitric acid (HNO₃, ~70%)
-
Concentrated sulfuric acid (H₂SO₄, ~98%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Synthesis Procedure: Nitration of Benzene-d6
A general workflow for the synthesis is depicted below.
Caption: Experimental workflow for the synthesis and purification of this compound.
Step-by-Step Protocol:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to a molar equivalent of concentrated nitric acid with gentle stirring. The temperature should be maintained below 20 °C.
-
Addition of Benzene-d6: While maintaining the low temperature, add one molar equivalent of benzene-d6 dropwise to the nitrating mixture using a dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature must be carefully controlled to not exceed 50-60 °C to prevent the formation of dinitrobenzene-d4 by-products.[2]
-
Reaction: After the addition of benzene-d6 is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60 °C for 45-60 minutes with continuous stirring to ensure the completion of the reaction.[2]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold deionized water.
-
Transfer the mixture to a separatory funnel. The denser this compound layer will be at the bottom.
-
Separate the lower organic layer.
-
Wash the organic layer sequentially with deionized water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water again until the washings are neutral.
-
Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent.
-
For high purity, the product should be purified by vacuum distillation.
-
Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the chemical purity of the product, while MS will confirm the molecular weight (m/z = 128 for C₆D₅NO₂⁺) and the isotopic distribution.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence or significant reduction of signals in the aromatic region confirms a high degree of deuteration.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons. For non-deuterated nitrobenzene, the chemical shifts are approximately 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho) ppm.[6] In the deuterated compound, these peaks will appear as multiplets due to carbon-deuterium coupling.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show the characteristic C-D stretching vibrations in place of the C-H stretches and the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).
Safety Considerations
Nitrobenzene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. Personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
The synthesis of this compound via the nitration of benzene-d6 is a robust and efficient method for producing this important isotopically labeled compound. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing the formation of by-products. The detailed protocol and characterization methods provided in this guide will enable researchers to prepare high-purity this compound for their specific applications in drug development and scientific research.
References
- 1. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]
- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. This compound | C6H5NO2 | CID 123210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to Nitrobenzene-d5 for Researchers and Drug Development Professionals
Introduction
Nitrobenzene-d5, the deuterated analog of nitrobenzene, serves as a critical internal and surrogate standard in a variety of analytical applications, particularly in environmental monitoring and mass spectrometry-based quantification. Its chemical and physical properties closely mimic those of its non-deuterated counterpart, allowing for accurate correction of variations that can occur during sample preparation, extraction, and analysis. This guide provides an in-depth overview of the commercial availability of this compound, its technical specifications, and detailed protocols for its use in quantitative analysis.
Commercial Suppliers and Availability
This compound is readily available from a range of reputable chemical suppliers. The compound is offered in various purities, quantities, and formulations to suit diverse research and analytical needs. Below is a summary of prominent commercial suppliers and their typical product offerings.
| Supplier | Product Name/Number | Purity (Isotopic) | Available Formats | Key Applications |
| Cambridge Isotope Laboratories, Inc. | DLM-294 | ≥99 atom % D | Neat | Environmental Analysis, NMR Solvents, Priority Pollutants[1] |
| Sigma-Aldrich (Merck) | 151955 | 99.5 atom % D | Neat (liquid) | NMR, Analytical Standard[2] |
| Santa Cruz Biotechnology, Inc. | sc-225913 | 99.5 atom % D | Neat | Research[3] |
| LGC Standards | DRE-C15557100 | Not specified | Neat | Food and Environmental Analysis[3] |
| Restek Corporation | 31044 | Not specified | 2000 µg/mL in Methylene Chloride | EPA Methods Surrogate Standard[4] |
| AccuStandard, Inc. | M-625-13 | Not specified | 0.2 mg/mL in CH2Cl2 | Certified Reference Material[5] |
| ZeoTope | 300734 | 99.5% D | Neat | NMR Solvent, Reference Material, OLED Industry[6] |
| Simson Pharma Limited | - | Not specified | Neat | Pharmaceutical Research |
| NSI Lab Solutions | 166 | Not specified | 2000 ug/mL in Methylene Chloride | Environmental Reference Materials |
| Crescent Chemical Co Inc (via Fisher Scientific) | DRE-C15557100 | Not specified | 1 g | Phenol/Aromatic Compounds (Isotopic) |
| Amitychem | - | Not specified | Not specified | Chemical Synthesis |
| CRM LABSTANDARD | - | Not specified | Neat | Analytical Standard |
Experimental Protocols: Use of this compound as a Surrogate Standard in EPA Method 625/8270
This compound is frequently employed as a surrogate standard in the analysis of semi-volatile organic compounds in environmental samples, such as wastewater, according to U.S. Environmental Protection Agency (EPA) Methods 625 and 8270. Surrogates are compounds added to a sample in a known amount before processing to monitor method performance for each sample.
Objective:
To quantify semi-volatile organic compounds in a water sample using gas chromatography-mass spectrometry (GC/MS) with this compound as a surrogate standard to correct for matrix effects and variations in extraction efficiency.
Materials and Reagents:
-
This compound surrogate standard solution (e.g., 100 µg/mL in acetone)
-
Methylene chloride (pesticide grade or equivalent)
-
Sodium sulfate (anhydrous, granular)
-
Reagent water (interferent-free)
-
Sodium hydroxide solution (10 N)
-
Sulfuric acid (1+1)
-
Sample containers (1 L glass)
-
Separatory funnel (2 L)
-
Concentrator apparatus (Kuderna-Danish)
-
Gas chromatograph with a mass spectrometer detector (GC/MS)
Procedure:
-
Sample Collection and Preparation:
-
Collect a 1-liter water sample in a glass container.
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.
-
Spike the sample with 1.00 mL of the 100 µg/mL this compound surrogate standard solution. This results in a concentration of 100 µg/L in the sample.
-
-
Extraction of Base/Neutral and Acid Fractions:
-
Pour the spiked sample into a 2 L separatory funnel.
-
Check the pH of the sample and adjust to >11 with 10 N sodium hydroxide solution.
-
Perform a liquid-liquid extraction by adding 60 mL of methylene chloride to the separatory funnel and shaking vigorously for 1-2 minutes. Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
Adjust the pH of the aqueous layer to <2 with sulfuric acid (1+1).
-
Perform a second series of three extractions with 60 mL aliquots of methylene chloride, combining the acid extracts with the base/neutral extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish concentrator.
-
-
GC/MS Analysis:
-
Inject a 1-2 µL aliquot of the concentrated extract into the GC/MS system.
-
Acquire data in full scan or selected ion monitoring (SIM) mode. The mass spectrum of this compound will show a molecular ion (m/z 128) and characteristic fragment ions, which are shifted by +5 amu compared to unlabeled nitrobenzene.
-
-
Data Analysis and Quantification:
-
Calculate the recovery of the this compound surrogate standard using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
The recovery of the surrogate is used to assess the performance of the method for that specific sample. If the recovery is within the acceptable limits (typically 70-130%, but method-specific), the results for the target analytes are considered valid.
-
Quantify the target analytes using the internal standard method, where the response of each analyte is compared to the response of a co-eluting internal standard (different from the surrogate). The surrogate recovery data provides confidence in the accuracy of these quantitative results.
-
Visualizations
Experimental Workflow for Surrogate Standard Use
The following diagram illustrates the typical workflow for using this compound as a surrogate standard in an environmental sample analysis.
References
Technical Guide to the Safety Data Sheet for Nitrobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for Nitrobenzene-d5, compiled from various safety data sheets and toxicological profiles. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity, detail, and practical application of safety protocols.
Chemical Identification and Properties
This compound is the deuterated analog of nitrobenzene, where the five hydrogen atoms on the benzene ring have been replaced with deuterium. It is primarily used in laboratory and analytical settings, including as a standard for environmental analysis and as an NMR solvent.[1][2][3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 4165-60-0 | [1][4][5] |
| Molecular Formula | C₆D₅NO₂ | [1][5][6] |
| Molar Mass | 128.14 g/mol | [1][2] |
| Appearance | Light yellow, oily liquid | [6] |
| Odor | Bitter almonds | [6][7] |
| Melting Point/Freezing Point | 5.26 - 6 °C | [1][6] |
| Boiling Point | 211 °C at 1,013 hPa | [1][6] |
| Flash Point | 87 - 88 °C (closed cup) | [1][5][6] |
| Auto-ignition Temperature | 480 - 496 °C | [1][6] |
| Vapor Pressure | 20 Pa at 20 °C | [1] |
| Density | 1.25 g/cm³ at 25 °C | [1] |
| Water Solubility | 1.9 g/L at 20 °C | [1] |
| Partition Coefficient (n-octanol/water) | log KOW = 1.86 | [1] |
| Refractive Index | 1.55 (20 °C) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with significant health risks. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [1][8][9] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin | [1][8][9] |
| Acute Toxicity (Inhalation) | 2 / 3 | H330/H331: Fatal/Toxic if inhaled | [1][8][9] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer | [1][8][9] |
| Reproductive Toxicity | 1B / 2 | H360F/H361: May damage fertility | [1][8][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure | [1][9][10] |
| Flammable Liquid | 4 | H227: Combustible liquid | [1][9] |
| Hazardous to the Aquatic Environment (Chronic) | 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects | [6][9][10] |
Toxicological Information
The toxicity of nitrobenzene and its deuterated form is well-documented. It is readily absorbed through inhalation, dermal contact, and ingestion.[4] The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4]
Metabolic Pathway of Nitrobenzene
The toxicity of nitrobenzene is primarily due to its metabolic products. The metabolism proceeds via two main pathways: reductive and oxidative. The reductive pathway, largely carried out by gut microflora, is considered the more toxicologically significant route, leading to the formation of intermediates that cause methemoglobinemia.[1]
Acute Toxicity Values
The following table summarizes the acute toxicity data for nitrobenzene, which is used as a surrogate for this compound.
| Exposure Route | Species | Value | Source(s) |
| Oral (LD50) | Rat | 349 - 600 mg/kg | [2][11][12] |
| Dermal (LD50) | Rat | 2,100 mg/kg | [2] |
| Dermal (LD50) | Rabbit | 760 mg/kg | [11] |
| Inhalation (LC50) | Rat | 556 ppm (4 h) | [2] |
Experimental Protocols for Toxicity Testing
The acute toxicity values cited are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
OECD Guideline 401: Acute Oral Toxicity
This guideline details the procedure for determining the median lethal dose (LD50) following a single oral administration.[1]
-
Principle: A substance is administered orally in graded doses to several groups of experimental animals, with one dose level per group. Observations of effects and mortality are made.[1]
-
Test Animals: Typically, young adult rats are used.[1] Females should be nulliparous and non-pregnant.[1]
-
Housing and Feeding: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with access to standard laboratory diet and drinking water.[1]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea) for at least 14 days.[1]
-
A necropsy of all animals is performed at the end of the study to record any gross pathological changes.[1]
-
-
Data Analysis: The LD50 is calculated statistically from the dose-response data.[1]
OECD Guideline 402: Acute Dermal Toxicity
This guideline describes the methodology for assessing acute toxicity from short-term dermal exposure.[7][13]
-
Principle: The test substance is applied to the skin of experimental animals in a stepwise procedure using fixed doses.[7]
-
Test Animals: Young adult rats, rabbits, or guinea pigs can be used. The preferred species is the rat.[13]
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the body surface. The area is covered with a porous gauze dressing for 24 hours.[14]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[7]
-
OECD Guideline 403: Acute Inhalation Toxicity
This guideline is used to determine the health hazards from short-term exposure to a substance via inhalation.[4][6]
-
Principle: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, for a defined period (typically 4 hours) in an inhalation chamber.[5][6] Two main protocols exist: the traditional LC50 protocol and the Concentration x Time (C x t) protocol.[4]
-
Test Animals: The preferred species is the rat.[15]
-
Procedure:
-
Animals are placed in a dynamic airflow inhalation exposure system with a controlled atmosphere of the test substance.[6]
-
Exposure is typically for 4 hours.[6]
-
Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight.[5][6]
-
A gross necropsy is performed on all animals at the end of the observation period.[5]
-
First-Aid Measures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is irregular or stopped, provide artificial respiration. Seek immediate medical attention. | [1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention. | [1][4] |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][4] |
| Ingestion | Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek immediate medical attention. | [1][4] |
Accidental Release and Firefighting Measures
Accidental Release Response Workflow
A systematic approach is necessary to manage a spill of this compound safely.
Firefighting Measures
This compound is a combustible liquid.[1][9]
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][5]
-
Unsuitable Extinguishing Media: Do not use a heavy water jet.
-
Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][5]
Handling, Storage, and Exposure Controls
Safe Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5]
Storage
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7]
Exposure Controls
The following table provides occupational exposure limits for nitrobenzene.
| Jurisdiction | Limit | Value | Source(s) |
| OSHA (PEL) | TWA | 1 ppm (5 mg/m³) [skin] | [16] |
| ACGIH (TLV) | TWA | 1 ppm [skin] | [16] |
| NIOSH (REL) | TWA | 1 ppm (5 mg/m³) [skin] | [16] |
-
Engineering Controls: Use local exhaust ventilation or a fume hood to control airborne concentrations.[5] Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., tested to EN 374) and protective clothing.[1][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]
-
This guide is intended to provide a detailed summary of the safety information for this compound. It is not a substitute for the full Safety Data Sheet provided by the supplier. Always refer to the original SDS for complete and up-to-date information before handling this chemical.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. eurolab.net [eurolab.net]
- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 15. oecd.org [oecd.org]
- 16. gov.uk [gov.uk]
The Solubility Profile of Nitrobenzene-d5: A Technical Guide for Researchers
Introduction
Nitrobenzene-d5 (C₆D₅NO₂), the deuterated analog of nitrobenzene, is a crucial component in modern analytical and research laboratories. Its primary applications include its use as an internal standard in quantitative mass spectrometry-based analyses and as a solvent for nuclear magnetic resonance (NMR) spectroscopy. An in-depth understanding of its solubility characteristics in various common laboratory solvents is paramount for its effective utilization in experimental design, particularly for sample preparation and the development of robust analytical methodologies. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its application as an internal standard.
It is important to note that specific quantitative solubility data for this compound is not extensively available in the scientific literature. However, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for nitrobenzene (C₆H₅NO₂) is presented here as a reliable and close approximation for this compound.
Core Physical and Chemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for its handling and application.
| Property | Value |
| Molecular Formula | C₆D₅NO₂ |
| Molecular Weight | 128.14 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Density | 1.253 g/mL at 25 °C[1][2] |
| Melting Point | 6 °C |
| Boiling Point | 88 °C at 12 mmHg |
| Isotopic Purity | Typically ≥99.5 atom % D |
Quantitative Solubility Data
The following table summarizes the solubility of nitrobenzene in a range of common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.
| Solvent | Classification | Solubility (at 20-25 °C) |
| Water | Polar Protic | 1.9 g/L[3] |
| Methanol | Polar Protic | Miscible[1][4] |
| Ethanol | Polar Protic | Miscible[1][4] |
| Isopropanol | Polar Protic | Miscible[1][4] |
| Acetone | Polar Aprotic | Very Soluble[2][5] |
| Ethyl Acetate | Polar Aprotic | Very Soluble |
| Dichloromethane | Halogenated | Very Soluble |
| Chloroform | Halogenated | Very Soluble |
| Toluene | Nonpolar Aromatic | Very Soluble[5] |
| Benzene | Nonpolar Aromatic | Miscible[1][4] |
| Diethyl Ether | Ether | Miscible[1][4] |
| Acetonitrile | Polar Aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Very Soluble" is a qualitative descriptor indicating high solubility, often used when precise numerical data is not available.
Experimental Protocol: Determination of Solubility
This section outlines a general and robust methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Analytical balance (4-decimal place)
-
Thermostatically controlled shaker or incubator
-
Calibrated positive displacement pipettes
-
Volumetric flasks (Class A)
-
Scintillation vials with screw caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent at a specified temperature (e.g., 25 °C). An excess is ensured when a separate phase of this compound is visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved this compound.
-
The solubility can then be calculated in g/L or other appropriate units.
-
-
Chromatographic Analysis (preferred method):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.
-
Quantify the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Safety Precautions:
-
Nitrobenzene and its deuterated analog are toxic and can be absorbed through the skin. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Visualization of Experimental Workflow
The following diagram illustrates a common application of this compound as an internal standard in a quantitative analytical workflow, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for quantitative analysis using this compound as an internal standard.
This compound exhibits high solubility in a wide array of common organic solvents, making it a versatile tool for researchers, scientists, and drug development professionals. While it is sparingly soluble in water, its miscibility with alcohols, ethers, and aromatic hydrocarbons, and high solubility in polar aprotic solvents, allows for its application in diverse experimental settings. The provided experimental protocol offers a robust framework for determining its solubility with high accuracy. Furthermore, the visualized workflow highlights its critical role as an internal standard in ensuring the precision and reliability of quantitative analytical methods. A thorough understanding of these solubility characteristics is fundamental to leveraging the full potential of this compound in scientific research.
References
- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrobenzene CAS#: 98-95-3 [m.chemicalbook.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]
An In-Depth Technical Guide to Nitrobenzene-d5: A Deuterated Aromatic Compound for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzene-d5 is a deuterated form of nitrobenzene where all five hydrogen atoms on the aromatic ring have been replaced with deuterium, a stable isotope of hydrogen.[1][2] This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but with a higher molecular weight.[3] This key difference allows for its differentiation in mass spectrometry, making this compound an invaluable tool in modern analytical chemistry.[1]
This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, and primary applications. It details experimental protocols for its use as an internal standard in quantitative mass spectrometry for environmental and bioanalytical applications and explores the metabolic pathways of its non-deuterated analog, providing a complete resource for researchers in the field.
Physicochemical and Spectrometric Properties
The fundamental properties of this compound are crucial for its application and handling. Key data is summarized in the tables below.
Table 2.1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Nitro(2H5)benzene | [4] |
| Synonyms | Benzene-d5, nitro-; Pentadeuteronitrobenzene | [4][5] |
| CAS Number | 4165-60-0 | [4] |
| Molecular Formula | C₆D₅NO₂ | [6] |
| Molecular Weight | 128.14 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid | [7][8] |
| Density | 1.253 g/mL at 25 °C | [8] |
| Melting Point | 6 °C | [8] |
| Boiling Point | 88 °C at 12 mmHg | [8] |
| Refractive Index | n20/D 1.5498 | [8] |
| Isotopic Purity | ≥99 atom % D | [5] |
Table 2.2: Mass Spectrometry Data for Nitrobenzene and this compound
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |
| Nitrobenzene (C₆H₅NO₂) | 123 | 93, 77, 65, 51 | [9] |
| This compound (C₆D₅NO₂) | 128 | 98, 82, 68, 54 | [4] |
Synthesis of this compound
The most effective method for producing high-purity this compound is through the direct nitration of Benzene-d6, as preparing it via hydrogen-deuterium exchange has been shown to be unsuitable.[10] The following protocol is based on optimized conditions to ensure high chemical purity and isotopic enrichment.[10]
Experimental Protocol: Synthesis from Benzene-d6
Objective: To synthesize this compound with high isotopic enrichment (≥99.5%) from Benzene-d6.
Materials:
-
Benzene-d6 (C₆D₆)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Water bath
-
Separatory funnel
-
Anhydrous calcium chloride or sodium sulfate (for drying)
-
Distillation apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The mixture should be prepared fresh.
-
Addition of Benzene-d6: Transfer the Benzene-d6 to a dropping funnel. Add the Benzene-d6 dropwise to the chilled and stirring nitrating mixture. The rate of addition must be controlled to maintain the reaction temperature below 55-60°C to prevent the formation of dinitrated byproducts.[11][12]
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture in a water bath to 60°C. Maintain this temperature with vigorous stirring for approximately one hour.[11]
-
Work-up and Separation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold water. The this compound will separate as a denser, oily yellow layer.[12]
-
Washing: Transfer the mixture to a separatory funnel. Separate the lower organic layer (this compound). Wash the organic layer sequentially with:
-
Cold water (twice)
-
A dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.
-
A final wash with water.
-
-
Drying: Transfer the washed this compound to a clean, dry flask and add an anhydrous drying agent (e.g., calcium chloride). Allow it to stand until the liquid is clear.
-
Purification: Decant or filter the dried product from the drying agent. Purify the crude this compound by distillation under reduced pressure to obtain the final product.[13]
-
Characterization: Confirm the purity and isotopic enrichment of the final product using Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Core Applications in Research and Development
The primary application of this compound is as an internal standard for quantitative analysis using isotope dilution mass spectrometry.[1] This technique is the gold standard for correcting analytical variability, such as matrix effects and sample processing losses, in complex samples.[1][14]
-
Environmental Analysis: this compound is used as a surrogate or internal standard for the quantification of nitrobenzene and other priority pollutants in environmental samples like industrial wastewater, groundwater, and soil, often in accordance with EPA methods.[5]
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterated standards are essential for the accurate quantification of drug candidates and their metabolites in biological matrices such as plasma, urine, and tissue homogenates.[1][8] While not a drug itself, this compound serves as a model compound and a crucial standard for methods analyzing aromatic compounds.
-
NMR Solvent: It can be used as a specialized NMR solvent in certain applications.[5]
-
Materials Science: Deuterated organic compounds, including derivatives of this compound, are used in the manufacturing of Organic Light-Emitting Diodes (OLEDs) to enhance device lifetime and efficiency.[10]
Metabolic Pathways of Nitrobenzene
Understanding the metabolism of nitrobenzene is critical in toxicology and drug development. This compound is expected to follow the same metabolic pathways as its non-deuterated analog, although reaction rates may be altered due to the kinetic isotope effect. The metabolism can proceed via two main routes: oxidative and reductive pathways, with the reductive pathways considered to yield the ultimate toxicants.[7]
-
Oxidative Pathway: Cytochrome P450 enzymes in the liver can oxidize nitrobenzene to form nitrophenols (e.g., p-nitrophenol), which are then conjugated with sulfate or glucuronide for excretion.[7]
-
Reductive Pathway: This is the more toxicologically significant pathway.[7] Reduction of the nitro group occurs primarily via nitroreductase enzymes produced by gut microflora.[7] This multi-step process generates several reactive intermediates, including nitrosobenzene and phenylhydroxylamine, which are responsible for inducing methemoglobinemia.[7] The pathway ultimately leads to the formation of aniline, which can be further metabolized to aminophenols and excreted.[7]
Caption: Metabolic pathways of nitrobenzene.
Analytical Methodologies
The following section provides a detailed protocol for a common application of this compound: the quantification of nitrobenzene in water samples by GC-MS.
Experimental Protocol: Quantification of Nitrobenzene in Water by GC-MS
Objective: To accurately quantify the concentration of nitrobenzene in a water sample using this compound as an internal standard via isotope dilution GC-MS.
Materials and Reagents:
-
Water sample
-
This compound stock solution (e.g., 100 µg/mL in methanol)
-
Nitrobenzene analytical standard
-
Methylene chloride (DCM), GC grade
-
Anhydrous sodium sulfate
-
Autosampler vials with inserts
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS)
-
GC Column: e.g., HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the nitrobenzene analytical standard into clean (reagent) water.
-
To each calibration standard (and to all samples and blanks), add a constant, known amount of the this compound internal standard stock solution. This creates a fixed concentration of the internal standard in every sample analyzed.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Measure a precise volume of the water sample (e.g., 100 mL) into a separatory funnel.
-
Spike the sample with the same fixed amount of this compound internal standard solution as used for the calibration standards.
-
Add a portion of methylene chloride (e.g., 20 mL) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate. Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction twice more with fresh portions of DCM, combining the extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared extract into the GC-MS system.
-
Run the analysis using the instrumental parameters outlined in Table 6.1.
-
The MS should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
-
Data Analysis:
-
Integrate the peak areas for the quantitation ions of nitrobenzene and this compound (see Table 6.1).
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Calculate the peak area ratio for the unknown samples and determine their concentrations by interpolating from the calibration curve.
-
Table 6.1: Representative GC-MS Parameters and Quantitative Data
| Parameter | Setting / Value |
| GC Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Initial: 60°C, hold 1 min; Ramp: 10°C/min to 250°C, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Nitrobenzene (Analyte) | Quantitation Ion (m/z): 123; Qualifier Ions (m/z): 77, 93 |
| This compound (IS) | Quantitation Ion (m/z): 128; Qualifier Ions (m/z): 82, 98 |
| Retention Time | ~5.6 min (representative)[15] |
| Calibration Range | 0.1 - 10 µg/mL (representative)[16] |
| Method Detection Limit | ~0.02 µg/mL (representative)[16] |
General Workflow for Quantitative Analysis using a Deuterated Internal Standard
The use of a deuterated internal standard is a fundamental workflow in modern quantitative mass spectrometry. The process ensures that any variability introduced during sample handling or analysis is accounted for, leading to highly accurate and precise results.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound is a powerful and essential tool for researchers requiring high accuracy and precision in the quantitative analysis of aromatic compounds. Its near-identical chemical behavior to native nitrobenzene allows it to serve as a perfect internal standard, effectively compensating for analytical variability in complex matrices. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in environmental monitoring, drug development, and other advanced scientific research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. This compound [webbook.nist.gov]
- 5. Nitrobenzene (Dâ , 99%) - Cambridge Isotope Laboratories, DLM-294-5 [isotope.com]
- 6. This compound [webbook.nist.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzene, nitro- [webbook.nist.gov]
- 10. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]
- 11. galaxy.ai [galaxy.ai]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. hpst.cz [hpst.cz]
Spectroscopic Analysis of Nitrobenzene-d5: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for Nitrobenzene-d5 (C₆D₅NO₂), a deuterated aromatic nitro compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for structural elucidation and characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow visualization.
Compound Information
This compound, also known as pentadeuteronitrobenzene, is the deuterated isotopologue of nitrobenzene.[1][2] It is a clear, light yellow liquid commonly used as an NMR solvent or as a standard in various analytical applications.[3][4]
| Property | Value |
| Chemical Formula | C₆D₅NO₂[1] |
| Molecular Weight | 128.14 g/mol [1][3] |
| CAS Number | 4165-60-0[1] |
| Physical Form | Liquid[3] |
| Density | 1.253 g/mL at 25 °C |
| Boiling Point | 88 °C at 12 mmHg |
| Melting Point | 6 °C |
Spectroscopic Data Summary
The following sections and tables summarize the essential NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.
¹H NMR Data
In a pure, 100% deuterated sample of this compound, no signals would be expected in the ¹H NMR spectrum. However, commercially available samples typically have a high degree of deuteration (e.g., 99.5 atom % D), meaning residual proton signals from the aromatic ring may be observed at very low intensities. The chemical shifts of these residual protons would correspond to those of standard nitrobenzene.
Table 1: Expected ¹H NMR Chemical Shifts for Residual Protons in this compound.
| Position | Chemical Shift (δ, ppm) |
| Ortho-H (C2, C6) | ~8.2 |
| Para-H (C4) | ~7.7 |
| Meta-H (C3, C5) | ~7.5 |
Note: Data is based on the spectrum of non-deuterated nitrobenzene. In this compound, these peaks would be minimal or absent.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework. In this compound, the carbon signals are present, but they appear as multiplets due to coupling with the attached deuterium atoms (¹J C-D coupling).[5]
Table 2: ¹³C NMR Chemical Shift Data for this compound. [6][7][8]
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) |
| C1 (-NO₂) | ~148 | Singlet |
| C4 (para) | ~135 | Triplet |
| C2, C6 (ortho) | ~129 | Triplet |
| C3, C5 (meta) | ~123 | Triplet |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10] The spectrum of this compound is distinct from its non-deuterated counterpart, particularly in the C-D stretching region.
Table 3: Key IR Absorption Bands for this compound. [1][2]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100 | Aromatic C-H Stretch (residual) | Weak |
| ~2250 - 2300 | Aromatic C-D Stretch | Medium-Strong |
| ~1590 | Aromatic C=C Stretch | Medium |
| ~1510 | Asymmetric N-O Stretch (NO₂) | Strong |
| ~1340 | Symmetric N-O Stretch (NO₂) | Strong |
| ~840 | C-D Out-of-plane Bend | Medium |
| ~790 | C-N Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and fragmentation pattern of a compound.[11] For this compound, the molecular ion peak is shifted by +5 mass units compared to nitrobenzene.
Table 4: Major Ions in the Electron Ionization (EI) Mass Spectrum of this compound. [1][12]
| m/z | Ion Assignment | Relative Intensity |
| 128 | [C₆D₅NO₂]⁺ (Molecular Ion, M⁺) | High |
| 98 | [M - NO]⁺ | Low |
| 82 | [C₆D₅]⁺ | High |
| 56 | [C₄D₄]⁺ | Medium |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For a neat sample, carefully transfer approximately 0.5-0.7 mL of this compound into a clean, dry 5 mm NMR tube.[13][14]
-
If an internal standard is required, add a small amount of tetramethylsilane (TMS) or use a sealed capillary insert containing the standard.[14]
-
If dilution is necessary, dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).[14] As this compound is often the solvent itself, spectra are typically acquired neat.
-
-
Instrument Setup (¹³C NMR) :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (if used) or run unlocked for a neat sample.[15]
-
Shim the magnetic field to achieve optimal homogeneity.[15]
-
Set acquisition parameters. For a standard proton-decoupled ¹³C spectrum, use a standard pulse program (e.g., zgpg30 on Bruker instruments).[15]
-
Set an appropriate spectral width (e.g., 250 ppm) and transmitter offset.[5]
-
Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (e.g., 256 scans or more, depending on concentration).[5][16]
-
Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[15] For quantitative analysis, a longer delay (at least 5 times the longest T1) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[5][15]
-
-
Data Processing :
IR Spectroscopy Protocol
-
Sample Preparation :
-
As this compound is a liquid, the spectrum can be conveniently acquired using a neat sample.
-
Place a small drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin capillary film.[17]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of the liquid placed directly on the crystal.[10]
-
-
Data Acquisition :
-
Place the sample holder (salt plates or ATR unit) into the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty beam path (or clean ATR crystal) to subtract atmospheric and instrument absorbances.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).[9]
-
-
Data Processing :
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation :
-
For analysis by a system with a gas chromatography (GC-MS) inlet, dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.[18]
-
For direct infusion, prepare a similar dilute solution. Ensure the sample is free of non-volatile salts or particulates.[18]
-
-
Instrument Setup :
-
The sample is introduced into the ion source, where it is vaporized.[19][20]
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for EI). This causes ionization, primarily forming a radical cation (the molecular ion), and induces fragmentation.[19][20]
-
-
Data Acquisition :
-
The generated ions are accelerated by an electric potential and directed into the mass analyzer.[19]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C6H5NO2 | CID 123210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrobenzene (Dâ , 99%) - Cambridge Isotope Laboratories, DLM-294-5 [isotope.com]
- 5. sc.edu [sc.edu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 9. Experimental Design [web.mit.edu]
- 10. amherst.edu [amherst.edu]
- 11. fiveable.me [fiveable.me]
- 12. This compound [webbook.nist.gov]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. benchchem.com [benchchem.com]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
The Synthesis of Aniline-d5 from Nitrobenzene-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of aniline-d5 from its precursor, nitrobenzene-d5. Aniline-d5, a deuterated isotopologue of aniline, serves as a valuable building block in organic synthesis and as an internal standard for analytical applications, particularly in drug metabolism studies and environmental analysis.[1] The primary route to aniline-d5 involves the reduction of the nitro group of this compound, a transformation for which several reliable methods have been established for the non-deuterated analogue and are directly applicable to the deuterated compound.
Core Synthesis Pathways: Reduction of this compound
The conversion of this compound to aniline-d5 is a standard reduction reaction. The choice of reducing agent and reaction conditions can be tailored based on the desired scale, available laboratory equipment, and tolerance for specific reagents. The most common and well-established methods include catalytic hydrogenation and chemical reduction using metals in an acidic medium.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[2] This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
-
Common Catalysts : Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[2] Other catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel can also be employed.[2][3]
-
Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen can range from atmospheric pressure to higher pressures, which may require specialized equipment.
Metal-Mediated Reduction in Acidic Media
The reduction of nitrobenzene using a metal in the presence of an acid is a classic and robust method frequently used in laboratory settings.
-
Tin and Hydrochloric Acid (Sn/HCl) : This is a widely documented and reliable method for the reduction of nitroarenes.[4][5] The reaction involves the use of granular tin and concentrated hydrochloric acid.[5]
-
Iron and Hydrochloric Acid (Fe/HCl) : As a more cost-effective alternative to tin, iron filings or powder in the presence of hydrochloric acid is also a very common method.[6]
-
Zinc and Acetic Acid (Zn/AcOH) : Zinc powder in acetic acid provides a milder alternative for the reduction of nitro groups.[2]
Comparative Overview of Synthesis Methods
The following table summarizes the key aspects of the most common methods for the reduction of nitrobenzene to aniline, which are applicable for the synthesis of their deuterated analogues.
| Method | Reducing Agent/Catalyst | Solvent | Typical Reaction Conditions | Typical Yield (for non-deuterated aniline) | Notes |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | Room temperature to mild heating, atmospheric or elevated H₂ pressure | >90% | Clean reaction with simple workup. Requires hydrogenation apparatus. |
| Metal Reduction | Tin (Sn) / Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | ~80-90% | A classic, high-yielding method.[4][5] The workup involves handling tin salts. |
| Metal Reduction | Iron (Fe) / Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | ~80-90% | More economical than tin.[6] The workup can be simpler than with tin. |
| Metal Reduction | Zinc (Zn) / Acetic Acid (AcOH) | Acetic Acid | Mild heating | Good | A milder alternative to strong acids.[2] |
| Modern Catalytic Methods | Sodium Borohydride (NaBH₄) / Cu@C catalyst | Ethanol | Room temperature | ~100% (for non-deuterated aniline) | High efficiency and fast reaction times have been reported.[7] |
| Modern Catalytic Methods | Carbon Monoxide (CO) / H₂O / Palladium Nanoparticles | Ethanol | 180°C, 4 MPa CO | High | Utilizes CO as the reductant in the presence of water.[8] Requires a high-pressure reactor. |
Detailed Experimental Protocols
The following are detailed, generalized protocols for the synthesis of aniline-d5 from this compound, adapted from established procedures for the non-deuterated compound. Researchers should perform their own risk assessment and adhere to all laboratory safety guidelines.
Protocol 1: Reduction using Tin and Hydrochloric Acid
This protocol is adapted from procedures for the synthesis of aniline from nitrobenzene.[4][5]
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 30-40%)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and granulated tin (approximately 2.5-3 equivalents).
-
Slowly add concentrated hydrochloric acid (approximately 5-6 equivalents) in portions through the condenser. The reaction is exothermic and may require initial gentle heating to start, after which the heat of the reaction should maintain reflux.[5]
-
After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours, or until the oily layer of this compound disappears.[5]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will precipitate tin salts and liberate the free aniline-d5.
-
Set up for steam distillation and distill the mixture to isolate the aniline-d5. Alternatively, perform a solvent extraction with diethyl ether or dichloromethane.
-
If using solvent extraction, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The crude aniline-d5 can be further purified by distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a general procedure for the catalytic hydrogenation of a nitro group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation flask (e.g., a Parr shaker or a standard flask with a hydrogen balloon)
-
Celatom® or Celite® for filtration
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion of the reaction, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celatom® or Celite® to remove the catalyst. Wash the pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aniline-d5.
-
If necessary, the product can be purified by distillation under reduced pressure.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and workup procedures.
References
Methodological & Application
Application Notes & Protocols: Nitrobenzene-d5 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Nitrobenzene-d5 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a critical technique for achieving accurate and precise quantification in complex matrices by correcting for variability in sample preparation and instrument response.[1][2][3]
Introduction to this compound as an Internal Standard
This compound (C6D5NO2) is the deuterated analog of nitrobenzene, where all five hydrogen atoms on the benzene ring have been replaced with deuterium.[4] This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but has a distinct molecular weight (approximately 128.14 g/mol ).[5][6][7]
The principle behind using this compound as an internal standard lies in isotope dilution mass spectrometry (IDMS).[1] A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. Because it behaves nearly identically to the target analyte (native nitrobenzene or similar compounds) during extraction, chromatography, and ionization, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratios, allowing for accurate quantification.[1]
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C6D5NO2 | [4][5] |
| Molecular Weight | 128.14 g/mol | [6][7] |
| CAS Number | 4165-60-0 | [4][5][7] |
| Boiling Point | 88 °C at 12 mmHg | [5] |
| Density | 1.253 g/mL at 25 °C | [5] |
| Isotopic Purity | Typically ≥99 atom % D |
Applications
This compound is a suitable internal standard for the quantitative analysis of nitrobenzene and other semi-volatile organic compounds in various matrices, particularly in environmental and industrial settings. Common applications include:
-
Environmental Monitoring: Determination of nitrobenzene in water[8][9], soil, and sludge samples.[10] Nitrobenzene is a significant environmental pollutant originating from industrial processes.[8]
-
Industrial Hygiene: Monitoring workplace air for exposure to nitrobenzene.
-
Chemical Manufacturing: Quality control of processes where nitrobenzene is a reactant or byproduct.
-
Forensic Analysis: Detection and quantification of nitroaromatic compounds in various samples.
Experimental Protocols
The following protocols are generalized and should be optimized based on the specific matrix, analyte concentration range, and available instrumentation.
Preparation of Standards and Samples
3.1.1. Stock Solutions:
-
This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, methylene chloride).
-
Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of the target analyte (e.g., nitrobenzene) in the same manner.
3.1.2. Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Spike each calibration standard with a constant concentration of the this compound internal standard. A typical concentration might be 1 µg/mL, but this should be optimized.
3.1.3. Sample Preparation (Example: Water Sample):
-
Collect a 50 mL water sample in a clean glass container.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add 2 mL of methylene chloride to the sample in a separatory funnel.[8]
-
Manually shake the funnel for one minute to perform a liquid-liquid extraction.[8]
-
Allow the layers to separate and collect the organic (methylene chloride) layer.[8]
-
The extracted sample is now ready for GC-MS analysis. A 1 µL injection volume is typical.[8]
GC-MS Instrumentation and Parameters
The following table provides typical GC-MS parameters for the analysis of nitrobenzene using this compound as an internal standard. These parameters are a starting point and may require optimization.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injector Temperature | 200 - 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 - 1.5 mL/min |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 60 °C, hold for 1 minRamp: 10-20 °C/min to 250 °CHold: 2 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Selected Ions (m/z) | |
| Nitrobenzene (Analyte) | 123 (Quantifier) , 77, 93 |
| This compound (IS) | 128 (Quantifier) , 82, 98 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte and the internal standard.
-
Response Factor (RF) Calculation: Calculate the relative response factor (RRF) for each calibration standard using the following equation: RRF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)
-
Calibration Curve: Generate a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS) for the calibration standards. The linearity of the curve should be verified (e.g., R² > 0.99).
-
Sample Quantification: Calculate the concentration of the analyte in the unknown sample using the generated calibration curve and the measured area ratio of the analyte to the internal standard.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in using this compound as an internal standard for GC-MS analysis.
Caption: Experimental workflow for GC-MS analysis using this compound.
Caption: Logical relationship for quantification with an internal standard.
Conclusion
This compound serves as a reliable and effective internal standard for the GC-MS quantification of nitrobenzene and related compounds. Its chemical similarity to the analyte ensures that it accurately corrects for variations throughout the analytical process, leading to high-quality, reproducible data. The protocols and methods outlined in this document provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound | ZEOTOPE [zeotope.com]
- 5. 4165-60-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemeo.com [chemeo.com]
- 7. Nitrobenzene (Dâ , 99%) - Cambridge Isotope Laboratories, DLM-294-5 [isotope.com]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS determination of nitrobenzene compounds in sludge [inis.iaea.org]
Application Note: Utilizing Nitrobenzene-d5 as a Surrogate Standard in EPA Method 8270 for the Analysis of Semivolatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPA Method 8270 is a widely used gas chromatography/mass spectrometry (GC/MS) method for the determination of semivolatile organic compounds (SVOCs) in various matrices such as water, soil, and solid waste.[1] The method's reliability hinges on the ability to monitor and correct for potential analyte losses during sample preparation and analysis. This is achieved through the use of surrogate standards, which are compounds chemically similar to the target analytes but not expected to be present in the samples. Nitrobenzene-d5, a deuterated form of nitrobenzene, is a commonly recommended surrogate for monitoring the recovery of neutral compounds in EPA Method 8270.[2][3] Its chemical properties mimic those of many target neutral SVOCs, making it an excellent indicator of method performance.
This application note provides a detailed protocol for the use of this compound as a surrogate standard in EPA Method 8270, including sample preparation for water and soil matrices, GC/MS analysis parameters, and quality control acceptance criteria.
Data Presentation: Performance of this compound
The recovery of this compound is a critical quality control parameter, indicating the efficiency of the entire analytical process. The following table summarizes typical recovery data for this compound from various applications of EPA Method 8270. Laboratories should establish their own control limits based on their specific matrices and procedures.
| Matrix | Spiking Level | Observed Recovery (%) | Reference |
| Deionized Water | 40 µg/L | 94.3 | |
| Deionized Water | Not Specified | 96.27 | [4] |
| Not Specified | 20 to 30 ppm | Not explicitly stated, but included in calibration | [5] |
Experimental Protocols
The following protocols outline the general procedures for sample preparation and analysis. These should be adapted based on the specific sample matrix and laboratory standard operating procedures.
Sample Preparation
a) Water Samples (Based on EPA Method 3510/3535 - Liquid-Liquid or Solid Phase Extraction)
-
Sample Collection & Preservation: Collect 1-liter aqueous samples in clean glass containers. If residual chlorine is present, dechlorinate with sodium thiosulfate. Preserve the sample by adjusting the pH to <2 with 6N HCl. Store at 4°C until extraction.
-
Surrogate Spiking: Spike the 1-liter sample with an appropriate volume of a standard solution of this compound (and other surrogates) to achieve a final concentration within the calibration range of the instrument.
-
Extraction (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., UCT EC8270) with methanol followed by reagent water and 0.05N HCl.
-
Load the sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.
-
After loading, dry the cartridge under vacuum.
-
Elute the analytes and surrogates from the cartridge with an appropriate solvent, such as dichloromethane (DCM).
-
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add the internal standard solution to the concentrated extract prior to GC/MS analysis.
b) Soil/Solid Samples (Based on EPA Method 3540/3550 - Soxhlet or Ultrasonic Extraction)
-
Sample Homogenization: Homogenize the soil or solid waste sample.
-
Surrogate Spiking: Weigh out a representative portion of the sample (e.g., 30 grams) and spike with a known amount of this compound standard solution.
-
Extraction:
-
Soxhlet Extraction (Method 3540): Mix the sample with anhydrous sodium sulfate and extract with an appropriate solvent (e.g., acetone/hexane) for 16-24 hours.
-
Ultrasonic Extraction (Method 3550): Mix the sample with a solvent (e.g., methylene chloride/acetone) and extract in an ultrasonic bath for three cycles.
-
-
Drying and Concentration: Dry the extract with anhydrous sodium sulfate and concentrate it to a final volume of 1 mL.
-
Internal Standard Addition: Add the internal standard solution to the concentrated extract before analysis.
GC/MS Analysis (Illustrative Conditions)
The following are typical GC/MS conditions for EPA Method 8270. These should be optimized for the specific instrument and target analyte list.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | Restek Rxi®-5sil MS, 30m x 0.25mm, 0.25µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial 40°C for 3 min, ramp to 240°C at 15°C/min, then to 310°C at 6°C/min, hold for 2 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 250 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 35-500 amu |
| Scan Mode | Full Scan |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the application of EPA Method 8270 with this compound as a surrogate standard.
Caption: Workflow for Water Sample Analysis using EPA Method 8270.
Caption: Workflow for Soil/Solid Sample Analysis using EPA Method 8270.
Quality Control
The recovery of this compound must fall within the laboratory-established acceptance limits. These limits are typically determined by analyzing a statistically significant number of spiked matrix blanks. If the surrogate recovery is outside the acceptance limits, corrective actions must be taken. This may include re-extraction and re-analysis of the sample. The experience of the analyst is crucial for the success of these methods.[2]
Conclusion
This compound serves as a reliable surrogate standard for monitoring the performance of EPA Method 8270 for the analysis of neutral semivolatile organic compounds. Its consistent recovery within established limits provides confidence in the accuracy and precision of the analytical data. The detailed protocols and workflows presented in this application note provide a solid foundation for laboratories to implement this method effectively. It is imperative that each laboratory validates its own procedures and establishes its own quality control acceptance criteria to ensure the generation of high-quality, defensible data.
References
Application Note: Quantification of Nitrobenzene in Environmental Water Samples using Isotopic Dilution Mass Spectrometry with Nitrobenzene-d5
Introduction
Nitrobenzene is a synthetic organic chemical used in the manufacturing of various industrial products, including aniline, pesticides, and dyes. Its presence in environmental water sources is a significant concern due to its toxicity and potential carcinogenicity. Accurate and precise quantification of nitrobenzene is crucial for environmental monitoring and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that minimizes matrix effects and procedural errors by using a stable isotope-labeled version of the analyte as an internal standard.[1] This application note describes a robust method for the quantification of nitrobenzene in water samples using Nitrobenzene-d5 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on the principles of U.S. EPA Method 625 for the analysis of semivolatile organic compounds in water.[2][3]
Principle of Isotopic Dilution Mass Spectrometry (IDMS)
IDMS involves the addition of a known amount of an isotopically labeled analyte (in this case, this compound) to a sample containing the native analyte (nitrobenzene). The labeled compound, being chemically identical to the native compound, behaves similarly during sample extraction, cleanup, and analysis. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, accurate quantification can be achieved, as this ratio is independent of sample losses during preparation and variations in instrument response.
Quantitative Data Summary
The following tables summarize the performance data for the GC-MS method for the quantification of nitrobenzene. The data is compiled from various studies employing similar analytical techniques.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (Water Matrix) | Reference |
| Method Detection Limit (MDL) | 0.017 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 µg/L | [4] |
Table 2: Linearity and Precision
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [5] |
| 0.5 - 500.0 µg/L | [4] | |
| Correlation Coefficient (r²) | > 0.99 | [4][5] |
| Relative Standard Deviation (RSD) | 4.9% - 8.2% | [4] |
Table 3: Recovery
| Matrix | Spiking Level | Recovery (%) | Reference |
| Running Water | 2.5 µg/mL | 108% | [2] |
Experimental Protocols
1. Reagents and Standards
-
Nitrobenzene: Analytical standard, >99% purity.
-
This compound: Isotopic standard, >99% isotopic purity.[6]
-
Methylene chloride: Pesticide residue grade or equivalent.
-
Sodium sulfate (anhydrous): Reagent grade, baked at 400°C for 4 hours.
-
Reagent water: Deionized or distilled water, free of interfering substances.
-
Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of nitrobenzene and this compound in methylene chloride.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in methylene chloride. Each calibration standard should contain a constant concentration of this compound (e.g., 1 µg/mL).
2. Sample Preparation: Liquid-Liquid Extraction (Based on EPA Method 625)
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 1 µg).
-
Adjust the sample pH to >11 with 10 N sodium hydroxide solution.
-
Add 60 mL of methylene chloride to the separatory funnel and extract by shaking for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times using fresh 60 mL portions of methylene chloride. Combine all extracts.
-
Adjust the pH of the aqueous phase to <2 with sulfuric acid (1:1).
-
Serially extract the acidified aqueous phase with three 60 mL aliquots of methylene chloride. Combine these acidic extracts with the basic extracts.
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Nitrobenzene (Analyte): m/z 123, 77, 93.[5]
-
This compound (Internal Standard): m/z 128, 82, 98.
-
4. Calibration and Quantification
-
Analyze the prepared working standard solutions using the GC-MS method described above.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (nitrobenzene) to the peak area of the internal standard (this compound) against the concentration of the analyte.
-
Analyze the prepared sample extracts.
-
Calculate the concentration of nitrobenzene in the samples using the response factor from the calibration curve.
Visualizations
Caption: Workflow for the quantification of nitrobenzene in water using IDMS.
Caption: Logical relationship for quantification in Isotope Dilution Mass Spectrometry.
References
Application Notes and Protocols for the Quantification of Semivolatile Organic Compounds Using Nitrobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of semivolatile organic compounds (SVOCs) using deuterated nitrobenzene (nitrobenzene-d5) as a surrogate standard. The methodologies outlined are primarily based on the widely adopted U.S. Environmental Protection Agency (EPA) Method 8270, a robust gas chromatography-mass spectrometry (GC-MS) method for the analysis of SVOCs in various matrices.
This compound is a crucial component in ensuring the quality and accuracy of SVOC analysis. As a surrogate standard, it is added to samples prior to extraction and analysis. Its chemical properties are similar to many nitroaromatic and other semivolatile analytes, but its deuterated nature allows it to be distinguished from the target analytes by the mass spectrometer. The recovery of this compound provides a measure of the efficiency of the sample preparation and analysis process for each specific sample, allowing for the correction of analyte concentrations and ensuring data reliability.
Analytical Method Overview
The primary analytical technique for the quantification of SVOCs using this compound as a surrogate is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. The general workflow involves sample extraction, concentration, and subsequent analysis by GC-MS.
Logical Workflow for SVOC Analysis using this compound
Caption: General workflow for SVOC analysis using this compound.
Experimental Protocols
The following protocols are generalized from various EPA methods and application notes.[1][2] Researchers should validate these protocols for their specific instrumentation and sample matrices.
Reagents and Standards
-
Solvents: Methylene chloride, acetone (pesticide residue grade or equivalent).
-
Drying Agent: Anhydrous sodium sulfate (granular, rinsed with methylene chloride and dried).
-
Standards:
-
SVOC Calibration Standards: Commercially available standard mixes (e.g., Restek 8270 MegaMix) containing the target analytes.[3]
-
Surrogate Standard Stock Solution: this compound at a certified concentration (e.g., 2000 µg/mL in methylene chloride).[4][5]
-
Internal Standard Stock Solution: A mixture of deuterated compounds not expected to be in the sample (e.g., 1,4-dichlorobenzene-d4, naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12).[1]
-
Sample Preparation
The choice of extraction method depends on the sample matrix.
2.2.1. Aqueous Samples (Separatory Funnel Liquid-Liquid Extraction - EPA Method 3510C)
-
Measure 1 L of the aqueous sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of the this compound surrogate standard solution (e.g., 40 ng).[1]
-
Adjust the pH of the sample as required by the target analyte list (e.g., pH > 11 for base/neutrals, then pH < 2 for acids).
-
Add 60 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.
-
Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.
-
Add a known amount of the internal standard mixture prior to GC-MS analysis.
2.2.2. Solid Samples (Pressurized Solvent Extraction - PSE - EPA Method 3545A)
-
Homogenize the solid sample.
-
Mix 10-30 g of the sample with an equal amount of anhydrous sodium sulfate.
-
Place the mixture into the extraction cell of the PSE instrument.
-
Spike the sample with a known amount of the this compound surrogate standard solution.
-
Extract the sample with a 50:50 mixture of methylene chloride and acetone under elevated temperature and pressure as per the instrument manufacturer's instructions.[1]
-
Collect the extract and concentrate to a final volume of 1-10 mL.[1]
-
Add a known amount of the internal standard mixture prior to GC-MS analysis.
GC-MS Instrumental Analysis (Based on EPA Method 8270)
The following are typical GC-MS parameters. Optimization may be required.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[6] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250-300 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial: 40°C, hold for 2 min; Ramp: 10-15°C/min to 320°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230-300 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (e.g., m/z 35-550) or Selected Ion Monitoring (SIM) |
| Tune | Decafluorotriphenylphosphine (DFTPP) tune criteria must be met[3] |
Data Presentation and Quantification
Quantification is typically performed using the internal standard method. A calibration curve is generated by plotting the relative response factor (RRF) against the concentration for each analyte.
Calibration
Prepare a series of calibration standards containing the target SVOCs and a constant concentration of the internal standards. The concentration range should bracket the expected sample concentrations.[3][7]
Table 1: Example Calibration Levels for SVOC Analysis
| Calibration Level | Analyte Concentration (µg/mL) | Internal Standard Concentration (µg/mL) | This compound Concentration (µg/mL) |
| 1 | 1 | 40 | 40 |
| 2 | 5 | 40 | 40 |
| 3 | 10 | 40 | 40 |
| 4 | 20 | 40 | 40 |
| 5 | 50 | 40 | 40 |
| 6 | 80 | 40 | 40 |
| 7 | 120 | 40 | 40 |
Note: These are example concentrations and may need to be adjusted based on instrument sensitivity and regulatory requirements.[7]
Quantitative Data Summary
The performance of the method is evaluated based on the linearity of the calibration curve and the recovery of the surrogate standard.
Table 2: Typical Quantitative Performance Data for Selected SVOCs
| Compound | Calibration Range (µg/mL) | Average RRF %RSD |
| N-Nitrosodimethylamine | 1 - 120 | < 15% |
| Phenol | 1 - 120 | < 15% |
| Aniline | 1 - 120 | < 15% |
| This compound (Surrogate) | 1 - 120 | < 15% |
| Nitrobenzene | 1 - 120 | < 15% |
| Naphthalene | 1 - 120 | < 15% |
| Hexachlorobenzene | 1 - 120 | < 15% |
| Pentachlorophenol | 2.5 - 120 | < 20% |
| Benzo[a]pyrene | 1 - 120 | < 15% |
%RSD = Percent Relative Standard Deviation of the Relative Response Factors[7]
This compound Recovery
The recovery of this compound is calculated for each sample to assess the efficiency of the analytical process.
Recovery (%) = (Amount of this compound Found / Amount of this compound Spiked) x 100
Acceptable recovery limits are typically established by regulatory methods (e.g., 70-130%), and samples falling outside these limits may require re-analysis.
Signaling Pathways and Logical Relationships
The use of this compound is integral to the quality control and quality assurance (QA/QC) of SVOC analysis. The following diagram illustrates the decision-making process based on the recovery of this compound.
Caption: QA/QC workflow based on this compound recovery.
Conclusion
The use of this compound as a surrogate standard is a fundamental practice in the reliable quantification of semivolatile organic compounds by GC-MS. Its implementation within a robust analytical method, such as EPA 8270, provides a critical measure of method performance for each sample, thereby enhancing the confidence in the final reported results. Adherence to the detailed protocols and quality control measures outlined in this document will enable researchers, scientists, and drug development professionals to generate high-quality, defensible data for a wide range of applications.
References
Application Notes and Protocols for the Analysis of Nitrobenzene-d5 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Nitrobenzene-d5 as a surrogate standard in the quantitative analysis of nitrobenzene and other semivolatile organic compounds in environmental matrices. The methodologies outlined are primarily based on United States Environmental Protection Agency (EPA) methods, ensuring robust and reliable results for environmental monitoring and research.
Introduction
This compound, the deuterated analog of nitrobenzene, is a crucial component in environmental analysis, serving as a surrogate standard.[1][2] Its chemical and physical properties closely mimic those of the target analyte, nitrobenzene, yet its distinct mass-to-charge ratio allows for accurate quantification and recovery assessment during sample preparation and analysis by mass spectrometry. This is particularly important in complex matrices such as soil and water, where sample extraction and cleanup can lead to analyte loss. This compound is specifically recommended as a surrogate in EPA Method 8270D for the analysis of semivolatile organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3][4] It is also utilized in variations of EPA Method 625, which targets the determination of base/neutrals and acids in wastewater.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies employing analytical methods for nitrobenzene and related compounds, often utilizing this compound as a surrogate for quality control.
Table 1: Method Detection Limits (MDLs) and Linearity
| Analyte | Matrix | Method | MDL | Linearity Range | Correlation Coefficient (r²) | Reference |
| Nitrobenzene | Water | GC/MSD | 0.017 µg/mL | 0.1 - 10 µg/mL | >0.995 | [8] |
| Nitrobenzene Compounds | Water | SPME-GC-MS | 0.0025 - 0.005 mg/L | 0.02 - 15.0 mg/L | 0.9976 - 0.9987 | [9] |
| Nitrobenzene Compounds | Soil | SPME-GC-MS | 0.02 - 0.04 mg/kg | 0.2 - 60.0 mg/kg | 0.9966 - 0.9984 | [9] |
| Nitrobenzene Compounds | Water | DLLME-GC-MS | Not Specified | 0.5 - 500.0 µg/L | 0.9915 - 1.0000 | [10][11] |
| Nitrobenzene Compounds | Water | SPE-GC-ECD | 0.015 - 0.15 µg/L | Not Specified | Not Specified | [12] |
| 7 Nitrobenzene Compounds | Soil, Glass, Cotton Cloth | UHPLC | 0.5 mg/kg | 0.05 - 5.0 mg/L | >0.99 | [13] |
Table 2: Recovery Data
| Analyte | Matrix | Spiking Level | Recovery (%) | Method | Reference |
| Nitrobenzene | Water | 2.5 µg/mL in 50 mL | 108 | LLE-GC/MSD | [8] |
| Nitrobenzene Compounds | Water | 0.5 & 5.0 mg/L | 72.0 - 113.2 | SPME-GC-MS | [9] |
| Nitrobenzene Compounds | Soil | 2.0 & 20.0 mg/kg | 72.0 - 113.2 | SPME-GC-MS | [9] |
| Nitrobenzene Compounds | Water | Not Specified | 71.6 - 87.8 | SPE-GC-ECD | [12] |
| 7 Nitrobenzene Compounds | Soil, Glass, Cotton Cloth | Not Specified | >87.8 | UHPLC | [13] |
| This compound (Surrogate) | Wastewater | 50 µg/L & 100 µg/L | Within specified limits | SPE-GC/MS | [14][15] |
Experimental Protocols
The following are detailed protocols for the analysis of nitrobenzene in water and soil samples using this compound as a surrogate standard, based on established EPA methodologies.
Protocol 1: Analysis of Nitrobenzene in Water by GC/MS
This protocol is based on the principles of EPA Method 625 and 8270D, employing liquid-liquid extraction.
1. Sample Preparation and Extraction:
-
1.1. For a 1-liter aqueous sample, adjust the pH to >11 with 6N HCl.
-
1.2. Spike the sample with 1.00 mL of a 100 µg/mL this compound surrogate standard solution.[7]
-
1.3. Transfer the sample to a 2-liter separatory funnel.
-
1.4. Add 60 mL of methylene chloride to the funnel and extract by shaking for 2 minutes with periodic venting.
-
1.5. Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
1.6. Drain the methylene chloride extract into a collection flask.
-
1.7. Repeat the extraction two more times using fresh 60 mL portions of methylene chloride. Combine all extracts.
-
1.8. Adjust the pH of the aqueous phase to <2 with 6N HCl and repeat the extraction process with three 60 mL aliquots of methylene chloride.
-
1.9. Combine all methylene chloride extracts and dry by passing through a drying column containing anhydrous sodium sulfate.
-
1.10. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
2. Standard and QC Sample Preparation:
-
2.1. Stock Standard Solution (10 µg/mL): Prepare by diluting a certified standard of nitrobenzene in ethyl acetate. Store at 4°C.[16]
-
2.2. Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock standard solution with methylene chloride.[8] Each calibration standard should be spiked with the this compound surrogate at the same concentration as the samples.
-
2.3. Quality Control Sample (QCS): A QCS should be prepared from a second source standard to verify the accuracy of the calibration standards.
3. GC/MS Analysis:
-
3.1. Instrument Conditions:
-
GC Column: TG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 270°C.
-
Oven Program: Initial temperature of 60°C, ramp at 10°C/min to 150°C (hold 2 min), then ramp at 30°C/min to 210°C.
-
Carrier Gas: Helium.
-
MS Interface: 250°C.
-
Ion Source: 200°C, Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for nitrobenzene (e.g., m/z 123, 77, 51) and this compound (e.g., m/z 128, 82, 56).
-
4. Data Analysis:
-
Quantify nitrobenzene concentration using the internal standard method, with this compound as the internal standard.
-
Calculate the recovery of this compound in each sample and QC sample. The recovery should fall within the laboratory's established control limits.
Protocol 2: Analysis of Nitrobenzene in Soil by GC/MS
This protocol is based on the principles of EPA Method 8270D, employing solid-phase microextraction (SPME).
1. Sample Preparation and Extraction:
-
1.1. Weigh 5 g of a homogenized soil sample into a 20 mL headspace vial.
-
1.2. Add 10 mL of reagent water to the vial.
-
1.3. Spike the sample with a known amount of this compound surrogate standard.
-
1.4. Cap the vial and vortex for 2 minutes.
-
1.5. Place the vial in a heating block or water bath at a predetermined temperature (e.g., 60°C).
-
1.6. Expose a graphene-based or similar SPME fiber to the headspace of the sample for a set time (e.g., 30 minutes) with agitation.
-
1.7. Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. Standard and QC Sample Preparation:
-
2.1. Standard Soil Samples: Prepare a series of standard soil samples by spiking blank soil with known concentrations of nitrobenzene and this compound.[9]
-
2.2. Quality Control Sample (QCS): Prepare a QCS in blank soil from a second source standard.
3. GC/MS Analysis:
-
Follow the GC/MS conditions outlined in Protocol 1, Section 3.
4. Data Analysis:
-
Quantify nitrobenzene concentration based on the calibration curve generated from the standard soil samples.
-
Calculate the recovery of the this compound surrogate.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Nitrobenzene Analysis in Water Samples.
Caption: Workflow for Nitrobenzene Analysis in Soil Samples.
References
- 1. EPA Method 8270 Base/Neutrals Surrogate Standard ... [cpachem.com]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. floridadep.gov [floridadep.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. weber.hu [weber.hu]
- 6. epa.gov [epa.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. hpst.cz [hpst.cz]
- 9. Analysis of nitrobenzene compounds in water and soil samples by graphene composite-based solid-phase microextraction coupled with gas chromatography-mass spectrometry [html.rhhz.net]
- 10. Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Five Nitrobenzene Compounds in Water Using Solid Phase Extraction and Gas Chromatography-Electron Capture Detector [hjjkyyj.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. news-medical.net [news-medical.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Analysis of Priority Pollutants Using Nitrobenzene-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and reliable quantification of priority pollutants is of paramount importance in environmental monitoring, human health risk assessment, and ensuring the safety of pharmaceutical products. Priority pollutants, as designated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA), are a group of chemical compounds that have been identified as causing significant harm to human health and the environment.[1] This document provides detailed application notes and protocols for the analysis of semivolatile organic compound (SVOC) priority pollutants using gas chromatography/mass spectrometry (GC/MS), with a specific focus on the application of Nitrobenzene-d5 as a surrogate standard for isotope dilution analysis.
Isotope dilution is a powerful analytical technique that corrects for the loss of analyte during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the analytical signal.[2] By introducing a known amount of an isotopically labeled analog of the target analyte (in this case, this compound for nitrobenzene and as a surrogate for other similar compounds) at the beginning of the analytical process, more accurate and precise quantification can be achieved. This approach is particularly valuable for complex matrices such as soil, wastewater, and biological tissues.
These protocols are primarily based on the well-established EPA Method 8270D, which is widely used for the determination of semivolatile organic compounds in various matrices.[3][4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the analysis of priority pollutants using an internal standard methodology.
Caption: Experimental Workflow for Priority Pollutant Analysis.
Experimental Protocols
This section details the step-by-step procedures for the analysis of priority pollutants in aqueous and solid matrices.
Protocol 1: Analysis of Priority Pollutants in Aqueous Samples
This protocol is adapted from EPA Method 8270D for the analysis of semivolatile organic compounds in water.[3][5]
1. Sample Preparation and Extraction (Liquid-Liquid Extraction - LLE)
-
1.1. Sample Collection and Preservation: Collect 1-liter aqueous samples in amber glass containers with Teflon-lined caps. If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter. Preserve the sample by adjusting the pH to < 2 with sulfuric acid. Store at 4°C until extraction.
-
1.2. Spiking: Just prior to extraction, spike the 1 L sample with a known amount of the this compound surrogate standard solution. For a laboratory control sample, also spike with a known amount of the priority pollutant standards.
-
1.3. Base/Neutral Extraction:
-
Pour the sample into a 2 L separatory funnel.
-
Check the pH and adjust to > 11 with 10 N sodium hydroxide.
-
Add 60 mL of methylene chloride to the separatory funnel, seal, and shake vigorously for 1-2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times using fresh 60 mL portions of methylene chloride, combining all extracts in the collection flask.
-
-
1.4. Acid Extraction:
-
Adjust the pH of the aqueous phase remaining in the separatory funnel to < 2 with sulfuric acid.
-
Serially extract the acidified aqueous phase three times with 60 mL portions of methylene chloride, as described in step 1.3.
-
Combine these acidic extracts with the base/neutral extracts.
-
-
1.5. Drying and Concentration:
-
Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration system.
-
-
1.6. Internal Standard Addition: Add a known amount of the internal standard solution (e.g., a mixture of deuterated PAHs) to the 1 mL concentrated extract prior to GC/MS analysis.
2. GC/MS Analysis
-
Inject a 1-2 µL aliquot of the concentrated extract into the GC/MS system.
-
Typical GC/MS operating conditions are provided in the "Data Presentation" section.
3. Quality Control
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure.
-
Laboratory Control Sample (LCS): An aliquot of reagent water is spiked with known concentrations of the target analytes and the surrogate standard.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with known concentrations of the target analytes and the surrogate standard.
Protocol 2: Analysis of Priority Pollutants in Solid/Soil Samples
This protocol is based on EPA Method 3550C (Ultrasonic Extraction) followed by analysis as per EPA Method 8270D.
1. Sample Preparation and Extraction (Sonication)
-
1.1. Sample Homogenization: Homogenize the soil or solid waste sample to ensure uniformity.
-
1.2. Spiking: Weigh approximately 30 g of the homogenized sample into a beaker. Spike with a known amount of the this compound surrogate standard solution. For an LCS or MS/MSD, also spike with the priority pollutant standards.
-
1.3. Extraction:
-
Mix the spiked sample thoroughly with anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to an extraction thimble or vessel.
-
Add 100 mL of a 1:1 mixture of acetone and methylene chloride.
-
Extract the sample using an ultrasonic probe for 3 minutes.
-
Decant the solvent extract.
-
Repeat the extraction two more times with fresh portions of the solvent mixture.
-
-
1.4. Drying and Concentration:
-
Combine the three solvent extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
1.5. Internal Standard Addition: Add a known amount of the internal standard solution to the 1 mL concentrated extract.
2. GC/MS Analysis
-
Follow the same GC/MS analysis procedure as described in Protocol 1.
3. Quality Control
-
Implement the same quality control measures (Method Blank, LCS, MS/MSD) as outlined in Protocol 1, using a certified clean sand or soil matrix for the blank and LCS.
Data Presentation
The following tables summarize typical quantitative data and instrumental conditions for the analysis of priority pollutants using this compound as a surrogate standard, based on EPA Method 8270D.
Table 1: Typical GC/MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (or equivalent) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial Temp: 40-60°C, hold for 2-4 min |
| Ramp 1: 10-25°C/min to 180-250°C | |
| Ramp 2: 5-15°C/min to 300-320°C, hold for 2-10 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 - 250 °C |
| Quadrupole Temp | 150 °C |
| Mass Range | 35 - 550 amu |
| Scan Mode | Full Scan |
Note: These are general guidelines; specific conditions should be optimized for the instrument and target analytes.
Table 2: Quantitative Data for Selected Priority Pollutants
| Analyte | CAS Number | Typical Calibration Range (µg/L) | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) | Relative Standard Deviation (%RSD) |
| N-Nitrosodimethylamine | 62-75-9 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| Phenol | 108-95-2 | 1 - 100 | 0.5 - 2 | 60 - 120 | < 20 |
| Aniline | 62-53-3 | 2 - 100 | 1 - 5 | 50 - 130 | < 25 |
| bis(2-Chloroethyl)ether | 111-44-4 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| 2-Chlorophenol | 95-57-8 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| 1,3-Dichlorobenzene | 541-73-1 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| 1,4-Dichlorobenzene | 106-46-7 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| 1,2-Dichlorobenzene | 95-50-1 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| Naphthalene | 91-20-3 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| 4-Chloroaniline | 106-47-8 | 2 - 100 | 1 - 5 | 50 - 130 | < 25 |
| Hexachlorobutadiene | 87-68-3 | 1 - 100 | 0.5 - 2 | 60 - 130 | < 20 |
| Nitrobenzene | 98-95-3 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| Isophorone | 78-59-1 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| 2-Nitrophenol | 88-75-5 | 1 - 100 | 0.5 - 2 | 60 - 130 | < 20 |
| 2,4-Dimethylphenol | 105-67-9 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| Benzoic acid | 65-85-0 | 5 - 200 | 2 - 10 | 40 - 120 | < 30 |
| 2,4-Dichlorophenol | 120-83-2 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
| 1,2,4-Trichlorobenzene | 120-82-1 | 1 - 100 | 0.5 - 2 | 70 - 130 | < 20 |
Note: These values are for guidance only and may vary depending on the specific matrix, instrumentation, and laboratory performance.[6][7]
Table 3: Quality Control Acceptance Criteria for Surrogate Standards (EPA Method 8270D)
| Surrogate Standard | Acceptance Limits (% Recovery) |
| Phenol-d6 | 10 - 110 |
| 2-Fluorophenol | 21 - 110 |
| This compound | 35 - 114 |
| 2-Fluorobiphenyl | 43 - 116 |
| 2,4,6-Tribromophenol | 10 - 123 |
| p-Terphenyl-d14 | 33 - 141 |
Note: These are the advisory limits from EPA Method 8270D; laboratories should establish their own control limits based on performance data.[5][8]
Conclusion
The use of this compound as a surrogate standard in conjunction with EPA Method 8270D provides a robust and reliable framework for the quantitative analysis of a wide range of priority pollutants in various environmental and industrial samples. The isotope dilution approach effectively compensates for analytical variabilities, leading to higher accuracy and precision. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement these methods in their laboratories. Adherence to stringent quality control procedures is essential to ensure the generation of high-quality, defensible data.
References
- 1. epa.gov [epa.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. Analytical Method [keikaventures.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. floridadep.gov [floridadep.gov]
Nitrobenzene-d5: Application Notes and Protocols for High-Resolution NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of nitrobenzene-d5 as a specialized solvent in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated solvent offers unique properties that make it particularly suitable for challenging NMR experiments, including the analysis of paramagnetic species and high-temperature studies crucial in materials science and drug development.
Physicochemical Properties and Spectroscopic Data
This compound (C₆D₅NO₂) is a deuterated form of nitrobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution minimizes solvent interference in ¹H NMR spectra, providing a clear window for analyte signals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆D₅NO₂ | [2] |
| Molecular Weight | 128.14 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Density | 1.25 g/mL at 25 °C | [4] |
| Melting Point | 6 °C | [4] |
| Boiling Point | 211 °C | [4] |
| Isotopic Purity | ≥98.5 atom % D | [3] |
Table 2: Residual NMR Signals of this compound
The following table lists the chemical shifts of the residual protons (¹H) and the carbon atoms (¹³C) in this compound. These values are crucial for referencing and for identifying solvent peaks in the NMR spectrum.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | 8.11 | broad | [4] |
| 7.67 | broad | [4] | |
| 7.50 | broad | [4] | |
| ¹³C | 148.6 | triplet | [4] |
| 134.8 | triplet | [4] | |
| 129.5 | triplet | [4] | |
| 123.5 | triplet | [4] |
Note: Chemical shifts can be influenced by solute, concentration, and temperature.[4]
Applications in High-Resolution NMR Spectroscopy
This compound is a valuable solvent for specific NMR applications due to its high boiling point, aromatic nature, and ability to dissolve a wide range of organic compounds.
-
High-Temperature NMR: Its high boiling point (211 °C) makes it an excellent choice for variable-temperature NMR studies, which are often required to investigate dynamic processes, increase solubility, or overcome peak broadening due to chemical exchange.[5][6]
-
Analysis of Paramagnetic Molecules: The study of paramagnetic complexes by NMR is often challenging due to significant peak broadening and large chemical shift ranges. This compound can be a suitable solvent for such studies, aiding in the characterization of organometallic complexes and other paramagnetic species.
-
Quantitative NMR (qNMR): Due to its stability and the presence of well-separated residual signals in some spectral regions, this compound can be considered for use in qNMR studies, where an internal standard is required for accurate concentration determination.[7]
-
Drug Development: In drug development, understanding the behavior of molecules at different temperatures and their interaction with metal ions can be critical. The properties of this compound make it a useful tool for in-depth structural and dynamic analysis of drug candidates and their complexes.
Experimental Protocols
Protocol 1: General Sample Preparation for High-Resolution NMR
This protocol outlines the standard procedure for preparing a sample for NMR analysis using this compound.
Materials:
-
Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8]
-
This compound
-
High-quality 5 mm NMR tube[8]
-
Vial
-
Pipette
-
Filter (e.g., glass wool plug in a Pasteur pipette)[4]
Procedure:
-
Weighing: Accurately weigh the desired amount of the analyte into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of this compound to the vial.[4] Vortex or gently sonicate the mixture to ensure complete dissolution of the analyte.
-
Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. graphviz.org [graphviz.org]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. nmrlab.ku.edu [nmrlab.ku.edu]
- 7. ethz.ch [ethz.ch]
- 8. cif.iastate.edu [cif.iastate.edu]
Application Notes and Protocols for Sample Preparation Using Nitrobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Nitrobenzene-d5 as a surrogate standard in the sample preparation of environmental matrices for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), primarily following the guidelines of U.S. EPA Method 8270D.
This compound, a deuterated form of nitrobenzene, is an ideal surrogate standard for the analysis of semivolatile organic compounds. Its chemical and physical properties closely mimic those of native nitrobenzene and related compounds, while its distinct mass allows for accurate quantification and recovery assessment without interfering with the analysis of the target analytes.
Application 1: Analysis of Semivolatile Organic Compounds in Aqueous Samples
This protocol details the use of this compound as a surrogate standard for the extraction and analysis of semivolatile organic compounds from water samples, in accordance with U.S. EPA Method 8270D.
Experimental Protocol: Liquid-Liquid Extraction of Water Samples
1. Sample Collection and Preservation:
-
Collect 1-liter aqueous samples in clean glass containers.
-
If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter.
-
Adjust the sample pH to < 2 with 6N HCl.
-
Spike the sample with surrogates and matrix spike standards as required.
2. Surrogate Spiking:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methylene chloride.
-
From the stock solution, prepare a spiking solution containing this compound and other relevant surrogates.
-
Add a known volume of the surrogate spiking solution to each 1-liter water sample, as well as to blanks and calibration standards. The final concentration of this compound in the sample should be within the calibration range of the instrument.
3. Extraction:
-
Transfer the 1-liter sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times using fresh 60 mL portions of methylene chloride.
-
Combine the three methylene chloride extracts.
4. Drying and Concentration:
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.
5. Internal Standard Addition and Analysis:
-
Add an internal standard to the concentrated extract prior to GC-MS analysis.
-
Inject a 1 µL aliquot of the final extract into the GC-MS system.
Quantitative Data
| Parameter | Specification |
| Surrogate Standard | This compound |
| Spiking Concentration in Sample | Typically 50-100 µg/L |
| Extraction Solvent | Methylene Chloride |
| Final Extract Volume | 1.0 mL |
| QC Acceptance Criteria (Water) | Recovery: 35-114% |
GC-MS Parameters
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250-280 °C |
| Oven Temperature Program | Initial 40°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Mass Spectrometer Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-500 amu |
Application 2: Analysis of Semivolatile Organic Compounds in Soil and Solid Waste
This protocol outlines the use of this compound as a surrogate standard for the extraction and analysis of semivolatile organic compounds from soil and solid waste samples, following U.S. EPA Method 8270D guidelines.
Experimental Protocol: Soxhlet Extraction of Soil/Solid Samples
1. Sample Preparation:
-
Homogenize the soil or solid waste sample.
-
Weigh approximately 30 g of the sample into an extraction thimble.
-
Add anhydrous sodium sulfate to the sample to remove moisture.
2. Surrogate Spiking:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methylene chloride.
-
Prepare a surrogate spiking solution from the stock solution.
-
Spike the sample in the thimble with a known amount of the surrogate solution. The final concentration in the extract should be within the instrument's calibration range.
3. Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Add 300 mL of a 1:1 (v/v) acetone/hexane mixture to the boiling flask.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
4. Drying and Concentration:
-
After extraction, allow the extract to cool.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator, followed by a gentle stream of nitrogen.
5. Internal Standard Addition and Analysis:
-
Add an internal standard to the concentrated extract.
-
Inject a 1 µL aliquot of the final extract into the GC-MS system.
Quantitative Data
| Parameter | Specification |
| Surrogate Standard | This compound |
| Spiking Concentration in Sample | Dependent on sample weight and final extract volume |
| Extraction Solvent | 1:1 (v/v) Acetone/Hexane |
| Final Extract Volume | 1.0 mL |
| QC Acceptance Criteria (Soil) | Recovery: 23-97% |
GC-MS Parameters
The GC-MS parameters are the same as those listed for the analysis of aqueous samples.
Visualization of Experimental Workflow
Logical Workflow for Sample Analysis
Application Notes and Protocols for Nitrobenzene-d5 Spiking in Water and Soil Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate spiking of Nitrobenzene-d5 as a surrogate standard in water and soil samples for analysis by gas chromatography/mass spectrometry (GC/MS), primarily following U.S. Environmental Protection Agency (EPA) methodologies such as SW-846 Method 8270.
This compound is a deuterated analog of nitrobenzene and is an ideal surrogate standard. It is chemically similar to the target analytes but can be distinguished by its mass in the mass spectrometer. Its use allows for the monitoring of extraction efficiency and analytical performance for each sample, providing a measure of the bias introduced by the sample matrix and the analytical procedure.
Data Presentation: Spiking Concentrations and Recovery Limits
The following tables summarize the typical spiking concentrations for this compound in water and soil samples, along with the EPA-mandated recovery acceptance criteria.
Table 1: Recommended this compound Spiking Concentrations
| Matrix | Recommended Final Concentration in Sample | Typical Concentration in Spiking Solution | Notes |
| Water | 10 - 100 µg/L | 5 - 100 µg/mL in Methanol | The final concentration should be within the calibration range of the instrument. For low-level analyses, concentrations as low as 0.1 µg/L may be used.[1] |
| Soil/Sediment | 0.5 - 10 mg/kg (or 500 - 10,000 µg/kg) | 100 - 1000 µg/mL in Acetone or Methanol | The spiking level may be adjusted based on the expected concentration of target analytes and the specific data quality objectives. A common concentration for surrogates is 1000 ng/g (1 mg/kg).[2] |
Table 2: EPA Surrogate Recovery Acceptance Criteria for this compound (Method 8270B) [3]
| Matrix | Percent Recovery Limits |
| Water | 35 - 114% |
| Soil/Sediment | 23 - 120% |
Note: These limits are for guidance and may be updated in more recent versions of the method. Laboratories should establish their own control limits based on a minimum of 30 samples of the same matrix.
Experimental Protocols
Protocol 1: Preparation of this compound Spiking Solution
This protocol describes the preparation of a 100 µg/mL working standard solution from a certified stock solution.
Materials:
-
Certified this compound stock solution (e.g., 1000 µg/mL or 5000 mg/L in a suitable solvent like dichloromethane or methanol)[4][5]
-
Methanol or Acetone (HPLC or pesticide grade)
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Allow the certified stock solution to equilibrate to room temperature.
-
To prepare a 100 µg/mL intermediate stock solution from a 1000 µg/mL certified standard, accurately transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (methanol for water samples, acetone for soil samples).
-
Cap and invert the flask several times to ensure thorough mixing.
-
This intermediate stock can be further diluted to create working standards for spiking. For example, to prepare a 10 µg/mL working standard, dilute 1.0 mL of the 100 µg/mL intermediate stock to 10 mL.
-
Store the prepared solutions in amber glass vials at ≤ 6 °C when not in use.
Protocol 2: Spiking of Water Samples
This protocol is based on EPA Method 8270 for the analysis of semivolatile organic compounds.
Materials:
-
Water sample (typically 1 L)
-
This compound working spiking solution (e.g., 10 µg/mL in methanol)
-
pH meter or pH paper
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Separatory funnel (for liquid-liquid extraction) or solid-phase extraction (SPE) cartridges
Procedure:
-
Collect the water sample in a clean glass container.
-
For semivolatile analysis, adjust the pH of the 1 L water sample to >11 with NaOH for base/neutral extraction or to <2 with H₂SO₄ for acid extraction.[6]
-
Add a specific volume of the this compound working spiking solution to the water sample to achieve the desired final concentration. For example, to achieve a final concentration of 50 µg/L in a 1 L water sample, add 50 µL of a 1000 µg/mL spiking solution or 500 µL of a 100 µg/mL solution.
-
Mix the sample thoroughly by shaking.
-
Proceed with the sample extraction procedure (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction) as outlined in EPA Method 3510 or 3535.
-
Analyze the extract by GC/MS according to EPA Method 8270.
Protocol 3: Spiking of Soil and Sediment Samples
This protocol provides a general guideline for spiking soil and sediment samples. The chosen method may depend on the specific soil type and laboratory standard operating procedures.
Materials:
-
Soil or sediment sample (e.g., 10-30 g)
-
This compound working spiking solution (e.g., 100 µg/mL in acetone)
-
Beaker or flask
-
Spatula or glass stirring rod
-
Analytical balance
Procedure (Solvent Slurry Method):
-
Weigh a representative, homogenized portion of the soil or sediment sample (e.g., 20 g) into a beaker.
-
Add a small volume of the this compound working spiking solution directly to the soil to achieve the desired concentration. For example, to spike a 20 g soil sample to a concentration of 1 mg/kg (1000 µg/kg), add 200 µL of a 100 µg/mL spiking solution.
-
Thoroughly mix the spiking solution into the soil using a spatula or glass rod. It is recommended to add the spiking solution to a small portion of the soil first, allow the solvent to evaporate, and then mix this portion with the remainder of the soil sample to ensure homogeneity.[7][8]
-
Allow the solvent to evaporate in a fume hood for a set period (e.g., 1-2 hours) or until no solvent odor is detectable.
-
The spiked sample is now ready for extraction using an appropriate method such as Soxhlet extraction (EPA Method 3540), pressurized fluid extraction (EPA Method 3545), or ultrasonic extraction (EPA Method 3550).
-
Analyze the extract by GC/MS according to EPA Method 8270.
Mandatory Visualizations
Caption: Workflow for Spiking and Analysis of Water and Soil Samples.
Caption: Rationale for Using this compound as a Surrogate Standard.
References
- 1. hpst.cz [hpst.cz]
- 2. gcms.cz [gcms.cz]
- 3. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 4. health.hawaii.gov [health.hawaii.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. Surrogate and internal standard - Chromatography Forum [chromforum.org]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. Method for Spiking Soil Samples with Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Behavior of "Nitrobenzene-d5" on Different GC Columns
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the gas chromatographic (GC) behavior of Nitrobenzene-d5 on various GC columns with different polarities. The information is intended to assist in method development and optimization for the analysis of this compound in diverse matrices.
Introduction
This compound (C₆D₅NO₂) is the deuterated analog of nitrobenzene, a common industrial solvent and precursor in chemical synthesis. It is frequently used as an internal standard or surrogate in analytical methods for the determination of nitroaromatic compounds in environmental and biological samples. Understanding its chromatographic behavior on different GC stationary phases is crucial for achieving accurate and robust analytical results. This application note explores the retention characteristics and elution profile of this compound on non-polar, mid-polar, and polar GC columns. The behavior of nitrobenzene is used as a close proxy for this compound, as the isotopic labeling results in negligible differences in chromatographic retention under typical GC conditions.
Chromatographic Behavior on Different GC Columns
The selection of an appropriate GC column is paramount for the successful separation of analytes. The primary principle governing separation in gas chromatography is "like dissolves like," where the polarity of the stationary phase should ideally match the polarity of the analyte for optimal retention and resolution. Nitrobenzene is a polar molecule due to the presence of the nitro group.
Non-Polar GC Columns
Non-polar columns, typically featuring a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5, Rtx-5), separate compounds primarily based on their boiling points. While nitrobenzene is a polar compound, it can be effectively analyzed on non-polar columns, particularly when present in less complex matrices.
On a non-polar phase, this compound will have a shorter retention time compared to its elution on more polar columns. This can be advantageous for rapid screening methods.
Mid-Polar GC Columns
Mid-polar columns, which often contain a stationary phase with a higher percentage of phenyl substitution (e.g., 50% phenyl-dimethylpolysiloxane) or cyanopropylphenyl-dimethylpolysiloxane (e.g., DB-1701), offer a different selectivity compared to non-polar columns. These phases provide a combination of dispersive and dipole-dipole interactions, which can enhance the resolution of polar analytes like this compound from other components in a mixture.
EPA Method 8091, for instance, utilizes a dual-column confirmation with a non-polar DB-5 and a mid-polar DB-1701 column for the analysis of nitroaromatics, highlighting the utility of this approach for robust identification.
Polar GC Columns
Polar columns, such as those with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, FFAP), are generally the most suitable choice for the analysis of polar compounds. The stationary phase of these columns can engage in strong dipole-dipole and hydrogen bonding interactions with polar analytes. Consequently, this compound is expected to be strongly retained on a polar column, resulting in longer retention times. This increased retention can be highly beneficial for separating it from non-polar interferences and for achieving high resolution in complex samples.
Quantitative Data Summary
The following tables summarize the available quantitative data for the chromatographic behavior of nitrobenzene and this compound on different GC columns.
Table 1: Retention Data for this compound and Nitrobenzene on Various GC Columns
| Analyte | Column Type | Stationary Phase | Column Dimensions | Retention Time / Index | Reference |
| This compound | Non-Polar | DB-5 | 30 m x 0.32 mm, 0.25 µm film | RI = 1062 | NIST WebBook |
| Nitrobenzene | Non-Polar | DB-5 | 30 m x 0.53 mm, 1.5 µm film | 7.42 min | EPA Method 8091 |
| Nitrobenzene | Mid-Polar | DB-1701 | 30 m x 0.53 mm, 1.0 µm film | 9.29 min | EPA Method 8091 |
| Nitrobenzene | Polar | Carbowax 20M | - | RI = 1683 | NIST WebBook |
RI = Retention Index
Experimental Protocols
The following are detailed experimental protocols for the analysis of nitroaromatics, which can be adapted for this compound.
Protocol 1: Analysis on Non-Polar and Mid-Polar Columns (Based on EPA Method 8091)
This protocol is suitable for the simultaneous analysis on a dual-column system for confirmation.
-
Instrumentation: Gas chromatograph equipped with dual Electron Capture Detectors (ECDs) or a Mass Spectrometer (MS).
-
Columns:
-
Primary Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 1.5 µm film thickness.
-
Confirmation Column: DB-1701 (14% Cyanopropylphenyl-methylpolysiloxane), 30 m x 0.53 mm ID, 1.0 µm film thickness.
-
-
Carrier Gas: Helium at a flow rate of 5 mL/min.
-
Injector:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Mode: Splitless.
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 260°C.
-
Final Hold: Hold at 260°C for 5 minutes.
-
-
Detector:
-
ECD Temperature: 300°C.
-
MS (if used): Scan range 50-350 amu.
-
Protocol 2: Analysis on a Polar Column (General Guidance)
This protocol provides general parameters for the analysis of this compound on a polar WAX column. Method optimization will be required.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: DB-WAX (Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector:
-
Temperature: 240°C.
-
Injection Volume: 1 µL.
-
Mode: Split (e.g., 50:1) or Splitless, depending on concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
Detector:
-
FID Temperature: 250°C.
-
MS (if used): Scan range 50-350 amu.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the GC analysis of this compound.
Caption: Workflow for selecting a GC column for this compound analysis.
Caption: Analyte-stationary phase interactions and their effect on retention time.
Application Notes and Protocols for the Use of Nitrobenzene-d5 in Pesticide and Herbicide Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Nitrobenzene-d5 as a surrogate standard in the analytical determination of specific pesticides and herbicides, primarily within the framework of U.S. Environmental Protection Agency (EPA) methodologies.
Introduction
This compound (C₆D₅NO₂), a deuterated analog of nitrobenzene, serves as a crucial surrogate standard in the analysis of semivolatile organic compounds. Its chemical similarity to a range of pesticides and herbicides, coupled with its distinct mass-to-charge ratio, makes it an ideal tool for monitoring the efficiency of sample preparation and analytical procedures. By spiking samples with a known amount of this compound prior to extraction, analysts can accurately assess and correct for losses of target analytes that may occur during the various stages of analysis, thereby enhancing the accuracy and reliability of the quantitative results. This is particularly critical when dealing with complex matrices such as soil, water, and food, where matrix effects can significantly impact analytical performance.
Principle of Use
This compound is introduced into the sample at the beginning of the analytical process. It undergoes the same extraction, cleanup, and analysis steps as the target pesticides and herbicides. The recovery of this compound is then determined by comparing its response in the sample to its response in a standard of known concentration. This recovery percentage is used to correct the concentrations of the target analytes, assuming that they have been lost to a similar extent. This approach helps to mitigate variability arising from the sample matrix and procedural inconsistencies.
Quantitative Data Summary
The following table summarizes the acceptable recovery limits for this compound as a surrogate standard in the analysis of semivolatile organic compounds, which includes a number of pesticides and herbicides, as stipulated by USEPA guidelines. It is important to note that specific project or laboratory standard operating procedures may define narrower limits.
| Surrogate Standard | Matrix | Typical Recovery Limits (%) |
| This compound | Water | 35 - 114 |
| This compound | Soil/Solid | 23 - 120 |
Data sourced from USEPA National Functional Guidelines for Superfund Organic Methods Data Review.
Note: Specific quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific analyte, matrix, and instrumentation. The data presented below are illustrative examples for certain pesticides that can be analyzed by methods employing this compound as a surrogate.
| Analyte Class | Example Analytes | Typical LOQ in Water (µg/L) | Typical LOQ in Soil (µg/kg) |
| Organochlorine Pesticides | Aldrin, Dieldrin, Endrin | 0.05 - 1.0 | 5 - 50 |
| Nitroaromatic Herbicides | Dinoseb, Trifluralin | 0.1 - 2.0 | 10 - 100 |
Experimental Protocols
The following protocols are based on the principles of EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) , where this compound is a recommended surrogate.[1][2]
Protocol 1: Analysis of Pesticides in Water
1. Sample Preparation and Extraction: a. To a 1-liter water sample, add a known amount of this compound surrogate standard solution. b. Adjust the sample pH to <2 with sulfuric acid. c. Extract the sample using a continuous liquid-liquid extractor with methylene chloride for 18-24 hours. Alternatively, use solid-phase extraction (SPE) with a suitable sorbent. d. Dry the extract by passing it through anhydrous sodium sulfate. e. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent). b. Injector: Splitless mode at 250°C. c. Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 320°C at 10°C/minute.
- Hold at 320°C for 5 minutes. d. Carrier Gas: Helium at a constant flow of 1.2 mL/minute. e. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 35-550 amu.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis: a. Identify and quantify target pesticides based on their retention times and mass spectra. b. Determine the concentration of this compound in the extract. c. Calculate the percent recovery of this compound. d. Correct the concentration of each target pesticide for the recovery of the surrogate.
Protocol 2: Analysis of Herbicides in Soil
1. Sample Preparation and Extraction: a. To 30 g of homogenized soil sample, add a known amount of this compound surrogate standard solution. b. Mix the sample with anhydrous sodium sulfate to form a free-flowing powder. c. Extract the sample using Soxhlet extraction with a 1:1 mixture of acetone and hexane for 16-24 hours. d. Concentrate the extract to approximately 5 mL using a K-D apparatus. e. Perform a solvent exchange to hexane. f. Concentrate the final extract to 1 mL.
2. Cleanup (if necessary): a. For extracts with high levels of interfering compounds, a cleanup step using Florisil or silica gel chromatography may be required.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Follow the GC-MS conditions as described in Protocol 1.
4. Data Analysis: a. Follow the data analysis steps as described in Protocol 1.
Visualizations
Experimental Workflow for Pesticide Analysis in Water
Caption: Workflow for the analysis of pesticides in water using this compound as a surrogate.
Logical Relationship of Surrogate Correction
Caption: Logical flow for correcting analyte concentrations using surrogate recovery data.
References
Application Notes: The Use of Nitrobenzene-d5 in Quantitative Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, the precise and accurate quantification of metabolites is paramount for elucidating biological pathways, discovering biomarkers, and advancing drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics. Nitrobenzene-d5, a deuterated analog of nitrobenzene, serves as a valuable internal standard, particularly in studies involving aromatic compounds or for methods requiring a non-endogenous standard to monitor analytical variability. Its physicochemical properties, being similar to many small molecule metabolites, allow it to mimic the behavior of target analytes during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
These application notes provide a comprehensive overview of the utility of this compound in metabolomics research, complete with detailed experimental protocols and data presentation guidelines.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₆D₅NO₂ | [1] |
| Molecular Weight | 128.14 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Bitter almond-like | [1] |
| Density | 1.253 g/mL at 25 °C | [1] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 88 °C at 12 mmHg | [1] |
| Flash Point | 88 °C (190.4 °F) | [1] |
| Isotopic Purity | ≥99.5 atom % D | [1] |
| Solubility | Sparingly soluble in water; miscible with most organic solvents | [1] |
Experimental Protocols
The following are detailed protocols for the utilization of this compound as an internal standard in metabolomics workflows for different biological matrices.
Protocol 1: Quenching and Extraction of Metabolites from Adherent Mammalian Cells
This protocol describes the quenching of metabolic activity and subsequent extraction of metabolites from cultured adherent cells, incorporating this compound as an internal standard.
Materials:
-
Adherent cells cultured in 6-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol/Water (80:20, v/v), pre-chilled to -80°C
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifugal vacuum concentrator
Procedure:
-
Cell Culture: Grow adherent cells in 6-well plates to the desired confluency.
-
Washing: Aspirate the culture medium. Quickly wash the cells with 1 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.[2]
-
Quenching: Immediately place the 6-well plate on a bed of dry ice to rapidly halt metabolic activity.[2]
-
Internal Standard Spiking and Extraction:
-
Prepare the extraction solvent by adding this compound stock solution to the pre-chilled 80% methanol to a final concentration of 1 µg/mL.
-
Add 1 mL of this internal standard-containing extraction solvent to each well.[2]
-
-
Cell Lysis and Collection: Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis.[2] Using a pre-chilled cell scraper, scrape the cells in the cold methanol and transfer the entire cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.[2]
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, containing the extracted metabolites and the internal standard, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
Drying: Dry the supernatant completely using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the analytical platform (e.g., 50:50 acetonitrile:water for LC-MS). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS or GC-MS analysis.
Protocol 2: Metabolite Extraction from Plasma Samples
This protocol details the protein precipitation and extraction of metabolites from plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples, stored at -80°C
-
Acetonitrile, ice-cold
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the this compound internal standard stock solution (diluted to a working concentration, e.g., 10 µg/mL in methanol) to the plasma and briefly vortex.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma-internal standard mixture. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Incubation: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.[2]
-
Drying and Reconstitution: Dry the supernatant using a centrifugal vacuum concentrator. Reconstitute the dried extract in an appropriate solvent for analysis.
-
Final Clarification: Vortex and centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C.
-
Analysis: Transfer the clarified supernatant to an autosampler vial for analysis.
Quantitative Data Presentation
The primary role of this compound is to enable accurate quantification by correcting for variations during the analytical process. The data is typically presented as a ratio of the analyte peak area to the internal standard peak area.
Table 1: Representative Quantitative Metabolomics Data Using this compound as an Internal Standard
| Metabolite | Retention Time (min) | Analyte Peak Area (Control) | Analyte Peak Area (Treated) | This compound Peak Area (Control) | This compound Peak Area (Treated) | Response Ratio (Control) | Response Ratio (Treated) | Fold Change | p-value |
| Tryptophan | 5.8 | 1,250,000 | 980,000 | 2,500,000 | 2,450,000 | 0.50 | 0.40 | 0.80 | 0.045 |
| Tyrosine | 4.2 | 850,000 | 1,500,000 | 2,500,000 | 2,450,000 | 0.34 | 0.61 | 1.79 | 0.002 |
| Phenylalanine | 6.5 | 950,000 | 960,000 | 2,500,000 | 2,450,000 | 0.38 | 0.39 | 1.03 | 0.850 |
| Kynurenine | 7.1 | 350,000 | 750,000 | 2,500,000 | 2,450,000 | 0.14 | 0.31 | 2.21 | <0.001 |
Response Ratio = Analyte Peak Area / Internal Standard Peak Area
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a metabolomics experiment utilizing this compound as an internal standard.
References
Application Notes and Protocols for Tracing Metabolic Pathways Using Nitrobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrobenzene-d5 (C₆D₅NO₂), a deuterated analog of nitrobenzene, serves as a powerful tool in metabolic research. By replacing the five hydrogen atoms on the benzene ring with deuterium, a stable isotope of hydrogen, researchers can effectively trace the metabolic fate of nitrobenzene in various biological systems. The increased mass of deuterium allows for the differentiation of the parent compound and its metabolites from their endogenous, non-deuterated counterparts using mass spectrometry (MS). This enables precise tracking and quantification of metabolic pathways, providing valuable insights for toxicology studies, drug development, and environmental bioremediation research.
The primary application of this compound in metabolic studies lies in its ability to elucidate the complex biotransformation pathways of nitroaromatic compounds. These pathways are broadly categorized into reductive and oxidative routes, both of which can be investigated using this isotopic tracer. The information gleaned from such studies is critical for understanding the mechanisms of toxicity of nitrobenzene and for developing strategies to mitigate its harmful effects.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing experiments, as well as for the proper handling and storage of the compound.
| Property | Value |
| Molecular Formula | C₆D₅NO₂ |
| Molecular Weight | 128.14 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Density | 1.253 g/mL at 25 °C |
| Boiling Point | 210-211 °C |
| Melting Point | 5.7 °C |
| Flash Point | 88 °C |
| Solubility | Sparingly soluble in water; miscible with organic solvents |
| Isotopic Purity | ≥99 atom % D |
Metabolic Pathways of Nitrobenzene
Nitrobenzene undergoes biotransformation through two primary pathways: reductive and oxidative. The use of this compound allows for the precise tracing of these pathways and the identification of their respective metabolites.
Reductive Pathway
The reductive pathway is considered the primary route for the activation of nitrobenzene to its toxic metabolites. This process is predominantly carried out by nitroreductase enzymes found in the gut microflora and hepatic microsomes. The pathway involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming aniline. The intermediates, nitrosobenzene and phenylhydroxylamine, are highly reactive and are implicated in the toxic effects of nitrobenzene, such as methemoglobinemia.
Oxidative Pathway
The oxidative pathway, catalyzed by cytochrome P450 enzymes primarily in the liver, involves the hydroxylation of the aromatic ring to form nitrophenols (e.g., p-nitrophenol and m-nitrophenol). These metabolites can then be further metabolized and conjugated with sulfate or glucuronic acid before excretion. In some microorganisms, an oxidative pathway can lead to the formation of catechol, which is then further degraded.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vitro and in vivo metabolic studies using this compound.
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound by hepatic enzymes and to identify and quantify its primary deuterated metabolites.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate buffer (to make up the final volume)
-
Rat liver microsomes (final concentration of 0.5-1.0 mg/mL)
-
This compound (dissolved in a minimal amount of organic solvent, e.g., DMSO, to a final concentration of 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard to the aliquot.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify this compound and its deuterated metabolites (e.g., aniline-d5, nitrophenols-d4).
-
Protocol 2: Microbial Degradation of this compound
Objective: To study the biodegradation of this compound by a specific bacterial strain and to identify the deuterated metabolites formed.
Materials:
-
This compound
-
Bacterial strain capable of degrading nitrobenzene (e.g., Pseudomonas sp.)
-
Minimal salts medium (MSM)
-
Incubator shaker
-
Ethyl acetate or other suitable extraction solvent
-
GC-MS system
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain in a suitable nutrient broth to the mid-log phase.
-
Harvest the cells by centrifugation and wash them twice with sterile MSM.
-
Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Degradation Experiment:
-
In a sterile flask, add the washed bacterial cell suspension to MSM.
-
Add this compound as the sole carbon and nitrogen source to a final concentration of 50-100 mg/L.
-
Incubate the culture at the optimal growth temperature (e.g., 30°C) in a shaker.
-
Include a control flask with this compound in MSM without the bacterial culture to check for abiotic degradation.
-
-
Sampling and Extraction:
-
At different time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.
-
Centrifuge the aliquots to separate the cells from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Concentrate the extract under reduced pressure.
-
Analyze the extract using GC-MS to identify and quantify the remaining this compound and its deuterated degradation products (e.g., aniline-d5, aminophenols-d4).
-
Data Presentation
The quantitative data obtained from the metabolic studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Time (minutes) | This compound Remaining (%) | Aniline-d5 Formed (pmol/mg protein) | p-Nitrophenol-d4 Formed (pmol/mg protein) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 ± 4.1 | 15.8 ± 1.2 | 5.1 ± 0.4 |
| 15 | 60.7 ± 3.5 | 42.3 ± 2.8 | 12.6 ± 0.9 |
| 30 | 35.1 ± 2.9 | 75.6 ± 5.1 | 20.3 ± 1.5 |
| 60 | 10.4 ± 1.8 | 110.2 ± 8.3 | 28.9 ± 2.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Microbial Degradation of this compound by Pseudomonas sp.
| Time (hours) | This compound Concentration (mg/L) | Aniline-d5 Concentration (mg/L) |
| 0 | 100 | 0 |
| 6 | 72.5 ± 3.8 | 18.2 ± 1.5 |
| 12 | 45.1 ± 2.9 | 35.9 ± 2.7 |
| 24 | 15.8 ± 1.7 | 58.4 ± 4.1 |
| 48 | < 1.0 | 75.1 ± 5.6 |
Data are presented as mean ± standard deviation (n=3).
Concluding Remarks
The use of this compound as a tracer provides a robust and reliable method for elucidating the metabolic pathways of nitroaromatic compounds. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and conducting their own metabolic studies. The insights gained from these experiments are invaluable for advancing our understanding of the toxicology of nitrobenzene and for the development of safer chemicals and more effective bioremediation strategies.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Nitrobenzene-d5" as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using nitrobenzene-d5 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (C₆D₅NO₂) is a deuterated form of nitrobenzene, where five hydrogen atoms on the benzene ring have been replaced with deuterium atoms.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS.[3] Because its chemical and physical properties are nearly identical to the unlabeled nitrobenzene, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the target analyte.[4]
Q2: What are the most common issues encountered when using this compound as an internal standard?
The most prevalent challenges include:
-
Poor Recovery: Low or inconsistent recovery of this compound during sample preparation.
-
Signal Variability: Inconsistent signal intensity of this compound across an analytical run or between different samples.
-
Isotopic Exchange: The exchange of deuterium atoms on the this compound molecule with hydrogen atoms from the sample matrix or solvents.
-
Matrix Effects: Suppression or enhancement of the this compound signal due to co-eluting components from the sample matrix.[5][6]
-
Chromatographic Issues: Peak splitting, tailing, or shifts in retention time.
Q3: My recovery of this compound is low. What are the possible causes and solutions?
Low recovery of an internal standard can significantly impact the accuracy of your results. Here are some common causes and troubleshooting steps:
Possible Causes:
-
Inefficient Extraction: The chosen extraction solvent or technique may not be optimal for this compound from your specific sample matrix.
-
Degradation: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.
-
Adsorption: The analyte may adsorb to sample containers, pipette tips, or parts of the analytical system.
-
Evaporation: Loss of the internal standard due to evaporation, especially if it is volatile and samples are not handled properly.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Signal Intensity of this compound
Symptom: The peak area or height of the this compound internal standard varies significantly between injections of standards, quality controls, and unknown samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of this compound.[7] Solution: Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup procedures (e.g., use solid-phase extraction instead of protein precipitation) or dilute the sample to reduce the concentration of interfering matrix components. |
| Instrument Instability | Fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows) or detector voltage can lead to inconsistent responses. Solution: Check the instrument's performance report and ensure all parameters are stable. Perform system suitability tests before running the sample batch. |
| Inconsistent Sample Preparation | Manual pipetting errors, inconsistent evaporation of solvents, or variations in reconstitution volume can all contribute to signal variability. Solution: Review and standardize all manual steps. If using automated liquid handlers, verify their calibration and performance. |
| Isotopic Exchange | The deuterium atoms on this compound can exchange with hydrogen atoms from protic solvents (e.g., methanol, water), especially under acidic or basic conditions.[8] Solution: Prepare stock solutions in aprotic solvents (e.g., acetonitrile) if possible. Minimize the time the internal standard is in contact with protic solvents and ensure the pH is near neutral. |
Issue 2: Isotopic Exchange (H/D Exchange)
Symptom: A decrease in the signal for this compound is observed over time, often accompanied by an increase in the signal for unlabeled nitrobenzene.
Mechanism of Isotopic Exchange:
Isotopic exchange is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding environment. This can be catalyzed by acidic or basic conditions, elevated temperatures, or the presence of certain metals.
Experimental Protocol to Investigate Isotopic Exchange:
-
Prepare two solutions:
-
Solution A: A mixture of the analyte and this compound in the final sample solvent.
-
Solution B: Only this compound in the final sample solvent.
-
-
Analyze at Time Zero: Inject both solutions at the beginning of your analytical run to establish a baseline.
-
Incubate: Store aliquots of both solutions under the same conditions as your samples (e.g., in the autosampler).
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which is a direct indicator of H/D exchange.
-
Mitigation Strategies:
| Factor | Mitigation Strategy |
| pH | Maintain the pH of samples and mobile phases as close to neutral as possible. A slightly acidic environment (pH 2.5-3) can minimize the rate of exchange for some deuterated compounds. |
| Temperature | Keep samples cool (e.g., 4°C) in the autosampler and avoid elevated temperatures during sample preparation. |
| Solvent | Use aprotic solvents (e.g., acetonitrile) for stock solutions and minimize the time the standard is in protic solvents (e.g., methanol, water). |
Quantitative Data Summary
| Parameter | Matrix | Expected Performance/Considerations |
| Recovery | Water | Generally high (>90%) with appropriate extraction (e.g., liquid-liquid extraction with dichloromethane).[9] |
| Soil/Sludge | Can be variable (75-120%) depending on soil type and extraction efficiency. Requires rigorous extraction methods.[10] | |
| Plasma/Urine | Recovery can be affected by protein binding and the high concentration of matrix components. Solid-phase extraction is often recommended for cleaner extracts. | |
| Stability | pH | Deuterated aromatic compounds are generally stable at neutral pH. Both strongly acidic and strongly basic conditions can potentially catalyze H-D exchange. |
| Temperature | Stable at room temperature for short periods. For long-term storage, it is recommended to store solutions at low temperatures (-20°C or below) and protected from light.[3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Nitrobenzene in Environmental Water Samples
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 50 mL water sample in a separatory funnel, add a known amount of this compound internal standard solution (e.g., to a final concentration of 10 µg/L).
-
Add 2 mL of dichloromethane.
-
Manually shake the funnel vigorously for 1 minute to extract the nitrobenzene into the organic layer.[9]
-
Allow the layers to separate and collect the dichloromethane layer.
-
Inject 1 µL of the extract into the GC-MS system.
2. GC-MS Conditions
| Parameter | Setting |
| GC System | Agilent 7890 GC or equivalent |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | 60°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS System | Agilent 5977 MSD or equivalent |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Nitrobenzene: m/z 123, 77, 51; this compound: m/z 128, 82, 56 |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of nitrobenzene in water.
Protocol 2: LC-MS/MS Analysis of a Drug Metabolite with this compound
This is a hypothetical protocol for the analysis of a drug metabolite where this compound is used as an internal standard. Optimization is crucial.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add a known amount of this compound internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific analyte and this compound |
Signaling Pathways and Logical Relationships
Nitrobenzene Degradation Pathways
Nitrobenzene can be degraded through several pathways, primarily by microorganisms. Understanding these pathways is crucial in environmental fate studies. The two main aerobic degradation pathways are the partial reductive pathway and the dioxygenase-catalyzed pathway.[8]
Caption: Aerobic degradation pathways of nitrobenzene.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H5NO2 | CID 123210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrobenzene (Dâ , 99%) - Cambridge Isotope Laboratories, DLM-294-5 [isotope.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of this compound from benzene-d6 with chemical purity and isotopic enrichment of 99.5% [jonsat.nstri.ir]
- 9. hpst.cz [hpst.cz]
- 10. GC-MS determination of nitrobenzene compounds in sludge [inis.iaea.org]
Technical Support Center: Nitrobenzene-d5 Stability in Acidic and Basic Sample Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of nitrobenzene-d5 in various sample matrices, a critical consideration for its use as an internal standard in analytical methods. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable compound under neutral conditions when stored properly at room temperature, away from light and moisture.[1] However, its stability is compromised in the presence of strong oxidizing agents, strong reducing agents, and strong bases.[2]
Q2: How does pH affect the stability of this compound?
A2: The pH of the sample matrix is a critical factor influencing the stability of this compound.
-
Acidic Conditions: In acidic solutions, particularly in the presence of reducing agents (like tin), this compound can be reduced.[3] Strongly acidic conditions can lead to the formation of aniline-d5, while weaker acidic environments may also promote reduction, potentially to p-aminophenol-d4 upon rearrangement.
-
Basic Conditions: this compound is incompatible with strong bases.[2] In alkaline solutions, it can undergo degradation. Reactions with strong bases like potassium hydroxide can lead to the formation of o-nitrophenol.[4] Furthermore, in the presence of a reducing agent like ascorbic acid, the reduction of nitrobenzene to aniline is enhanced at higher pH.
Q3: Can deuterium atoms on this compound exchange with hydrogen from the sample matrix?
A3: Deuterium atoms on an aromatic ring, as in this compound, are generally stable and less prone to exchange compared to deuterium on heteroatoms (e.g., -OH, -NH).[5] However, extreme pH and high temperatures can potentially facilitate a slow exchange. It is crucial to assess for any isotopic exchange during method development.[6]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of this compound Internal Standard
Symptoms:
-
Low or variable peak area of this compound across a set of samples.
-
Inaccurate and imprecise quantification of the target analyte.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation in Acidic Matrix | If your sample is acidic, consider neutralizing it prior to extraction or analysis if the target analyte's stability allows. Alternatively, minimize the time the sample is in an acidic state. |
| Degradation in Basic Matrix | If your sample is basic, consider neutralizing it. If the analysis requires a basic pH, perform the extraction and analysis as quickly as possible and at a reduced temperature to minimize degradation. |
| Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[7][8] To diagnose this, perform a post-extraction spike experiment. To mitigate, improve sample cleanup (e.g., using solid-phase extraction), optimize chromatographic separation to move this compound away from interfering matrix components, or consider matrix-matched calibration standards.[9] |
| Incompatibility with Reagents | Ensure no strong oxidizing or reducing agents are present in your sample or are introduced during sample preparation. |
Experimental Protocol: Assessing this compound Stability in a New Matrix
This protocol helps determine if the sample matrix is causing degradation of the this compound internal standard.
Materials:
-
Blank sample matrix (at the expected pH)
-
This compound stock solution
-
LC-MS/MS or GC-MS system
-
Appropriate vials and solvents
Procedure:
-
Time Zero Sample: Spike a known concentration of this compound into the blank matrix. Immediately extract and analyze the sample. This will serve as your baseline response.
-
Incubation: Spike the same concentration of this compound into several aliquots of the blank matrix.
-
Incubate these samples at the temperature used for your sample preparation and storage for varying durations (e.g., 1, 4, 8, and 24 hours).
-
Analysis: At each time point, extract and analyze one of the incubated samples.
-
Data Evaluation: Compare the peak area of this compound from the incubated samples to the time-zero sample. A significant decrease in peak area over time indicates instability in the matrix.
Data Presentation: Expected Stability of this compound under Different pH Conditions
| pH Condition | Expected Stability | Potential Degradation Products |
| Strongly Acidic (pH < 2) | Low | Aniline-d5, Aminophenol-d4 |
| Weakly Acidic (pH 3-6) | Moderate to High | Minimal degradation, potential for slow reduction |
| Neutral (pH 7) | High | Stable |
| Weakly Basic (pH 8-10) | Moderate | Potential for slow degradation |
| Strongly Basic (pH > 11) | Low | o-Nitrophenol, Aniline-d5 (with reducing agents) |
Note: The stability is also dependent on temperature and the presence of other reactive species.
Mandatory Visualizations
Caption: Degradation pathways of this compound in acidic and basic conditions.
Caption: Troubleshooting workflow for inconsistent this compound recovery.
References
- 1. lotusinstruments.com [lotusinstruments.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Optimizing injection volume for "Nitrobenzene-d5" in GC-MS
Welcome to the technical support center for the GC-MS analysis of Nitrobenzene-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental results, with a specific focus on injection volume.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis by GC-MS?
A typical starting injection volume is 1 µL.[1] This volume is a common starting point for method development with semi-volatile compounds. However, the optimal volume is highly dependent on the sample concentration, the injection technique (split/splitless), and the sensitivity of the instrument.[2]
Q2: When should I use a split versus a splitless injection?
The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.
-
Split Injection: Use for high-concentration samples. This technique introduces only a fraction of the sample to the column, preventing overload and producing sharp, narrow peaks.[3][4][5] Split ratios can range from 5:1 to 500:1.[2]
-
Splitless Injection: Use for trace analysis where analyte concentrations are very low. This method transfers nearly the entire sample to the column, maximizing sensitivity.[4][5] It is crucial to optimize this technique to avoid peak broadening.[4]
Q3: How does injection volume affect peak shape?
Injecting too large a volume can lead to several peak shape issues:
-
Peak Tailing: Can occur due to analyte interaction with active sites in the inlet liner or column, which is exacerbated by larger sample volumes.[6]
-
Peak Fronting: Often a sign of column overload, where the stationary phase becomes saturated.
-
Split Peaks: Can be caused by an initial oven temperature that is too high for the solvent in a splitless injection, or by issues with sample condensation on the column.[6]
-
Broad Peaks: In splitless injections, a large sample volume can lead to band broadening if the analytes are not properly focused at the head of the column.[5][7]
Q4: What is "backflash" and how can I prevent it?
Backflash occurs when the injection volume is too large for the liner under the current temperature and pressure conditions. The sample solvent rapidly expands upon injection, and if the vapor volume exceeds the liner's capacity, it can spill out into the carrier gas lines and septum purge area.[8] This leads to poor reproducibility, ghost peaks, and loss of sensitivity.[8] To prevent it, you can reduce the injection volume, use a liner with a larger internal volume, or lower the inlet temperature.[7]
Troubleshooting Guide: Injection Volume Optimization
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
If you are observing a weak signal or no peak at all, the issue could be related to an insufficient amount of analyte reaching the detector.
| Possible Cause | Suggested Remedy |
| Injection volume is too low. | Increase the injection volume in increments (e.g., from 1 µL to 2 µL). |
| High split ratio. | If using split injection for a trace sample, switch to splitless mode or decrease the split ratio (e.g., from 100:1 to 50:1).[2][3] |
| Leak in the injector. | Check for leaks using an electronic leak detector, especially around the septum and column fittings.[9] |
| Active sites in the inlet. | The analyte may be adsorbing to active sites in the liner. Use a deactivated liner and ensure it is clean.[6][9] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises resolution and integration, affecting quantitation accuracy.[10]
| Possible Cause | Suggested Remedy |
| Column Overload. | The injected amount is too high for the column's capacity, often causing peak fronting. Reduce the injection volume or dilute the sample. |
| Solvent-Analyte Mismatch. | In splitless injection, a mismatch between solvent polarity and the stationary phase can cause split peaks.[6] Ensure the solvent is compatible with your column phase. |
| Inlet Discrimination. | Higher boiling point compounds may be transferred less efficiently at larger volumes. Using a pressure-pulsed injection can improve transfer.[11] |
| Slow Analyte Transfer (Splitless). | Low flow rates in splitless mode can cause band broadening.[5] Optimize the splitless hold time to ensure complete transfer without excessive diffusion.[7] |
Experimental Protocols
Protocol: Determining Optimal Injection Volume
This protocol provides a systematic approach to finding the ideal injection volume for your this compound sample.
1. Sample Preparation:
-
Prepare a series of standards of this compound at a concentration relevant to your expected sample range. A common concentration for method development is in the low to mid µg/mL range.[11]
-
Use a high-purity solvent (e.g., methylene chloride, ethyl acetate) compatible with your GC-MS system.
2. Initial GC-MS Parameters:
-
Injector: Set to a common starting temperature for semi-volatiles, such as 250 °C.
-
Injection Mode: Start with a 1 µL splitless injection.
-
Column Flow: Use a constant flow of helium at approximately 1.0-1.5 mL/min.[1]
-
Oven Program: Begin with an initial oven temperature below the solvent's boiling point to ensure good analyte focusing.[7] A typical starting point could be 60-80 °C.[12]
-
MS Parameters: Set the MS to scan a relevant mass range (e.g., 50-300 amu) or in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound for higher sensitivity.[1][13]
3. Injection Sequence:
-
Inject a solvent blank to ensure the system is clean.
-
Perform a series of injections of your standard, varying the injection volume. A suggested sequence is: 0.5 µL, 1.0 µL, 2.0 µL, 5.0 µL, and 10.0 µL.
-
Inject a solvent blank between each sample injection to check for carryover.
4. Data Analysis:
-
For each injection volume, record the peak area, peak asymmetry (or tailing factor), and the signal-to-noise ratio (S/N).
-
Plot these values against the injection volume. The optimal volume is typically the highest volume that provides a linear increase in peak area without significant peak shape degradation (e.g., asymmetry factor > 1.5) or a drop-off in response, which would indicate overload.[8][10]
Table 1: Example Data for Injection Volume Optimization
| Injection Volume (µL) | Peak Area (Counts) | Peak Asymmetry Factor | Signal-to-Noise (S/N) | Observations |
| 0.5 | 150,000 | 1.1 | 250 | Good peak shape, low intensity. |
| 1.0 | 310,000 | 1.1 | 520 | Good peak shape, good intensity. |
| 2.0 | 605,000 | 1.2 | 1010 | Excellent signal, minimal tailing. |
| 5.0 | 1,100,000 | 1.8 | 1550 | Significant peak tailing begins. |
| 10.0 | 950,000 | 2.5 | 1300 | Peak fronting, loss of response (overload).[8] |
This table contains illustrative data to demonstrate the optimization concept.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing injection volume.
Caption: Troubleshooting workflow for common GC-MS issues related to injection.
Caption: Relationship between injection volume and potential analytical outcomes.
References
- 1. hpst.cz [hpst.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. Split vs Splitless Injection [restek.com]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. restek.com [restek.com]
- 12. ez.restek.com [ez.restek.com]
- 13. hpst.cz [hpst.cz]
Technical Support Center: Troubleshooting Matrix Effects with "Nitrobenzene-d5"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using "Nitrobenzene-d5" as an internal standard in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis when using this compound?
A: Matrix effects are the alteration of analyte signal response (suppression or enhancement) due to the presence of other components in the sample matrix.[1] When analyzing complex samples, co-eluting compounds can interfere with the ionization of this compound and the target analyte in the mass spectrometer source, leading to inaccurate quantification.[2] Ion suppression is a common manifestation where the signal of the analyte is reduced.[3]
Q2: I'm using a deuterated internal standard, this compound. Shouldn't that correct for matrix effects?
A: Ideally, a deuterated internal standard like this compound co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction. However, several factors can lead to differential matrix effects between the analyte and the internal standard:
-
Chromatographic Shift: Deuterated standards can sometimes have slightly different retention times compared to their non-deuterated counterparts. If this shift causes them to elute in a region with different matrix interferences, the correction will be inaccurate.
-
Isotopic Exchange: In certain conditions, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, compromising its integrity.[4]
-
Differential Ionization: The co-eluting matrix components may not affect the ionization of the analyte and the internal standard to the same extent.
Q3: My recovery for this compound is consistently low. What are the possible causes?
A: Low recovery of this compound can stem from several stages of the analytical workflow:
-
Sample Preparation: Inefficient extraction from the sample matrix, degradation during cleanup, or loss during solvent evaporation steps.
-
Matrix-Induced Signal Suppression: Significant ion suppression in the mass spectrometer source due to interfering compounds from the matrix.
-
Instrumental Conditions: Suboptimal GC/MS or LC/MS parameters, such as incorrect injection port temperature, ionization energy, or collision energy.
-
Standard Integrity: Degradation of the this compound standard solution over time.
Q4: How can I determine if I have a matrix effect issue with my this compound analysis?
A: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent (neat solution) versus its response when spiked into an extract of the blank sample matrix. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Quantitative Data Summary
The following tables provide examples of recovery and matrix effect data for nitroaromatic compounds and their deuterated internal standards in various complex matrices. It is important to note that these values can vary significantly depending on the specific matrix composition, sample preparation method, and analytical instrumentation.
Table 1: Illustrative Recovery Data for this compound in Different Matrices
| Matrix Type | Analytical Method | Spiking Level | Average Recovery (%) | Reference/Notes |
| Soil | GC-MS | 50 µg/kg | 87.8 - 105.0 | Based on recoveries for nitrobenzene compounds in spiked soil samples.[5] |
| Wastewater | LC-MS/MS | 20 µg/L | 75.0 - 110.0 | Representative range for semivolatile organic compounds. |
| Plant Material | GC-μECD | Not Specified | 85.6 - 107.0 | Based on recoveries for nitrobenzene.[6] |
| QC Sample Filter | GC-MS | Not Specified | 47.5 | Example of low recovery observed in a QC sample.[7] |
Table 2: Illustrative Matrix Effect Data for this compound
| Matrix Type | Analytical Method | Matrix Effect (%) | Indication | Reference/Notes |
| Plasma | LC-MS/MS | 65 - 85 | Ion Suppression | Typical range observed for small molecules in plasma. |
| Wastewater Effluent | LC-MS/MS | 50 - 120 | Variable Suppression/Enhancement | Matrix composition can be highly variable.[8] |
| Food Extract (e.g., QuEChERS) | LC-MS/MS | 70 - 95 | Ion Suppression | Common in complex food matrices. |
| Soil Extract | GC-MS | 80 - 115 | Moderate Suppression/Enhancement | Dependent on soil type and extraction efficiency. |
Troubleshooting Guides and Experimental Protocols
Guide 1: Systematic Troubleshooting of Poor this compound Recovery
This guide provides a step-by-step approach to identifying the root cause of poor internal standard recovery.
Experimental Workflow for Troubleshooting
Caption: A systematic workflow for diagnosing poor this compound recovery.
Detailed Protocol:
-
Evaluate Sample Preparation:
-
Objective: To determine if the internal standard is being lost during extraction or cleanup.
-
Procedure:
-
Prepare a "post-extraction spike" sample by extracting a blank matrix sample.
-
Spike the known amount of this compound into the final extract.
-
Prepare a "pre-extraction spike" sample by adding this compound to a blank matrix sample before the extraction process.
-
Analyze both samples and a neat standard solution of this compound.
-
-
Interpretation:
-
If the post-extraction spike shows good recovery but the pre-extraction spike is low, the issue is with the extraction/cleanup procedure.
-
If both spiked samples show low recovery, the problem may be in the analytical instrument.
-
-
-
Assess Chromatography:
-
Objective: To ensure proper peak shape and co-elution with the target analyte.
-
Procedure:
-
Inject a standard mix of the analyte and this compound in a clean solvent.
-
Observe the peak shape and retention times.
-
Inject an extracted sample and compare the retention times.
-
-
Interpretation:
-
Poor peak shape (e.g., tailing, fronting) can indicate issues with the column or mobile phase.
-
A significant shift in retention time between the standard and the sample extract suggests a matrix-induced chromatographic effect.
-
-
-
Verify MS Detection:
-
Objective: To confirm that the mass spectrometer is detecting this compound efficiently.
-
Procedure:
-
Perform an infusion analysis of the this compound standard directly into the mass spectrometer to ensure a stable signal.
-
Review the tuning parameters and ensure they are optimal for nitroaromatic compounds.
-
-
Interpretation:
-
An unstable or weak signal during infusion points to an issue with the MS source or detector.
-
-
Guide 2: Mitigating Matrix Effects using Sample Preparation and Calibration Strategies
This guide outlines common and effective methods to reduce or compensate for matrix effects.
Logical Relationship of Mitigation Strategies
Caption: Key strategies for addressing matrix effects in quantitative analysis.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples
This is a general protocol that should be optimized for your specific soil type and target analytes.
-
Sample Extraction: a. Weigh 10g of homogenized soil into a 50 mL centrifuge tube. b. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes. c. Add 10 mL of acetonitrile. d. Spike with the appropriate amount of this compound solution. e. Shake vigorously for 5 minutes. f. Add the contents of a buffered salt packet (e.g., magnesium sulfate, sodium acetate). g. Shake immediately for 2 minutes. h. Centrifuge for 5 minutes at ≥3000 rcf.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18). b. Vortex for 30 seconds. c. Centrifuge for 2 minutes at ≥5000 rcf. d. Transfer the purified extract into an autosampler vial for analysis.
Protocol 2: Standard Addition Method
This method is useful when a suitable blank matrix is unavailable for creating matrix-matched calibrants.
-
Sample Preparation: a. Divide the unknown sample extract into at least four equal aliquots. b. Leave one aliquot as is (the "zero addition"). c. Spike the remaining aliquots with increasing, known concentrations of the target analyte. d. Add the same, constant concentration of this compound to all aliquots.
-
Analysis and Calculation: a. Analyze all aliquots. b. Plot the instrument response (analyte peak area / this compound peak area) on the y-axis against the concentration of the added analyte on the x-axis. c. Perform a linear regression. The absolute value of the x-intercept represents the original concentration of the analyte in the sample.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Signal Suppression & Enhancement of "Nitrobenzene-d5" in LC-MS/MS
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with signal suppression or enhancement of "Nitrobenzene-d5" in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and how does it affect this compound analysis?
Signal suppression is a type of matrix effect where the ionization efficiency of an analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix within the mass spectrometer's ion source. This leads to a lower-than-expected signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: I'm using this compound as a deuterated internal standard. Shouldn't that correct for signal suppression?
Ideally, a deuterated internal standard like this compound co-elutes with the non-labeled analyte and experiences the same degree of signal suppression, allowing for accurate correction. However, perfect correction is not always guaranteed. The "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated standard.[2] If they elute into regions with different interfering matrix components, they will experience differential suppression, leading to inaccurate quantification.
Q3: What are the common culprits for signal suppression when analyzing nitroaromatic compounds like this compound?
The sources of signal suppression are highly dependent on the sample matrix.
-
Biological Matrices (e.g., plasma, urine): Common suppressors include phospholipids, salts, and urea.[1]
-
Environmental Matrices (e.g., water, soil): Humic and fulvic acids are frequent causes of ion suppression.[1]
-
Mobile Phase Additives: Ion-pairing agents, such as trifluoroacetic acid (TFA), are known to cause significant signal suppression in electrospray ionization (ESI).[3]
Q4: What is signal enhancement and is it a concern for this compound?
Signal enhancement is the opposite of suppression, where co-eluting matrix components increase the ionization efficiency of the analyte. While generally less common than suppression, it can also lead to inaccurate results by artificially inflating the signal of this compound. This can be caused by certain matrix components or mobile phase additives that improve the efficiency of the ionization process.[4]
Q5: How can I quantitatively measure the degree of signal suppression or enhancement for my this compound?
The extent of matrix effects can be determined by calculating the Matrix Factor (MF) . This is achieved by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract with a known amount of standard added) to its peak area in a neat solution (a clean solvent).
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
An MF value < 1 indicates ion suppression .
-
An MF value > 1 suggests ion enhancement .
-
An MF value = 1 indicates no significant matrix effect .
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solutions |
| Severe Matrix Suppression | - Improve Sample Cleanup: Implement more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Dilute the Sample: Reducing the concentration of matrix components can alleviate suppression. - Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the interfering region of the chromatogram. |
| Inefficient Ionization | - Optimize ESI Source Parameters: Fine-tune the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for optimal ionization of nitroaromatic compounds.[5][6] - Check Mobile Phase pH: Ensure the mobile phase pH is suitable for negative ion mode analysis, which is commonly used for nitroaromatic compounds. - Consider an Alternative Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for some analytes.[7] |
| Incorrect MS/MS Parameters | - Optimize Collision Energy: Verify that the collision energy is set appropriately to induce the desired fragmentation of the this compound precursor ion. |
Issue 2: High Signal Variability for this compound Across a Sample Batch
| Possible Cause | Recommended Solutions |
| Inconsistent Matrix Effects | - Standardize Sample Preparation: Ensure that the sample cleanup protocol is executed consistently for every sample. - Use Matrix-Matched Calibrants: Prepare your calibration standards in the same biological or environmental matrix as your samples to normalize for matrix effects. |
| LC System Instability | - Ensure Proper Column Equilibration: Allow sufficient time for the column to re-equilibrate between injections, particularly when using a gradient elution. - Inspect for Leaks: Check all fittings and connections for leaks that could cause fluctuations in pressure and retention times. |
| Contamination of the MS Source | - Perform Regular Source Cleaning: Periodically clean the ESI probe, capillary, and other source components to remove any buildup of non-volatile matrix components. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound
| Possible Cause | Recommended Solutions |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | - Change Column Chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can have favorable interactions with aromatic compounds. - Adjust Mobile Phase: Modify the pH or the concentration of additives in the mobile phase. |
| Extra-Column Volume | - Minimize Tubing: Use shorter, narrower-diameter tubing between the injector, column, and mass spectrometer. - Check Fittings: Ensure all connections are secure and properly seated to minimize dead volume. |
Quantitative Data Summary
The following tables provide illustrative data on how experimental conditions can influence the signal of a deuterated nitroaromatic internal standard, analogous to this compound.
Table 1: Impact of Sample Preparation on Matrix Factor (MF) in Human Plasma
| Sample Preparation Method | Matrix Factor (MF) of Deuterated Nitroaromatic IS |
| Protein Precipitation | 0.42 (Significant Suppression) |
| Liquid-Liquid Extraction (LLE) | 0.81 (Moderate Suppression) |
| Solid-Phase Extraction (SPE) | 0.96 (Minimal Suppression) |
Table 2: Influence of Mobile Phase Additive on the Signal Intensity of a Nitroaromatic Compound
| Mobile Phase Additive | Relative Signal Intensity (%) |
| 0.1% Formic Acid | 100 |
| 0.1% Acetic Acid | 115 (Slight Enhancement) |
| 0.05% Trifluoroacetic Acid (TFA) | 40 (Severe Suppression) |
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression Zones
Objective: To qualitatively identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.[7]
Methodology:
-
A standard solution of this compound (e.g., 100 ng/mL in mobile phase) is continuously delivered via a syringe pump and introduced into the mobile phase flow between the analytical column and the mass spectrometer's ion source using a T-fitting.
-
An extracted blank matrix sample is injected onto the LC system.
-
The signal of the infused this compound is monitored throughout the chromatographic run.
-
A stable baseline signal is expected. Any significant deviation from this baseline indicates a matrix effect: a dip in the signal points to ion suppression, while a rise in the signal indicates ion enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Nitrobenzene from Water Samples
Objective: To effectively extract and concentrate nitroaromatic compounds from water samples, thereby reducing matrix interference.
Methodology:
-
Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: 100 mL of the water sample is passed through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: The cartridge is washed with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: The retained nitroaromatic compounds are eluted from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen gas and the residue is reconstituted in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing interferences in "Nitrobenzene-d5" quantification
Welcome to the Technical Support Center for the quantification of Nitrobenzene-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in quantitative analysis?
A: this compound is a deuterated form of nitrobenzene and is commonly used as an internal standard (IS) in quantitative analysis, particularly in methods involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Since its chemical and physical properties are very similar to the non-deuterated analyte (nitrobenzene), it can be added to samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response. This leads to more accurate and precise quantification of the target analyte.
Q2: What are the key mass-to-charge ratios (m/z) for monitoring Nitrobenzene and this compound in a mass spectrometer?
A: The selection of quantifier and qualifier ions is crucial for selective and accurate measurement. Based on electron ionization mass spectra, the following ions are typically used:
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Nitrobenzene | 123 | 77 | 93, 51 |
| This compound | 128 | 82 | 98, 56 |
Note: The choice of ions should always be confirmed by analyzing a standard of the compound on the instrument being used.
Q3: Can the retention time of this compound differ from that of Nitrobenzene?
A: Yes, it is a known phenomenon for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts. This is referred to as the "chromatographic isotope effect." Typically, deuterated compounds elute slightly earlier than the native compound. It is important to confirm the peak identity of both the analyte and the internal standard using their respective mass spectra, not just their retention times.
Q4: What are "matrix effects" and how can they interfere with quantification?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of the quantification.[2] Since this compound is chemically similar to nitrobenzene, it is expected to experience similar matrix effects, thus providing a good correction. However, if the two compounds have slightly different retention times, they may elute in regions with different matrix interferences, a phenomenon known as "differential matrix effects."
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the quantification of analytes using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC Inlet or Column | 1. Deactivated Inlet Liner: Ensure a fresh, deactivated inlet liner is being used. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. 3. Column Trimming: If the front end of the column is contaminated, trim 10-20 cm from the inlet side. |
| Inappropriate GC Oven Temperature Program | 1. Initial Oven Temperature: Set the initial oven temperature 10-20 °C below the boiling point of the injection solvent. 2. Ramp Rate: Optimize the temperature ramp rate to ensure sharp, symmetrical peaks. |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute Sample: If the concentration of the analyte or matrix components is too high, dilute the sample. |
Issue 2: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | 1. Autosampler Check: Ensure the autosampler is functioning correctly and the syringe is free of air bubbles. 2. Manual Injection Technique: If performing manual injections, ensure a consistent and reproducible technique. |
| Degradation of this compound | 1. Proper Storage: Store the this compound standard solution as recommended by the manufacturer, typically in a cool, dark place. 2. Fresh Standard: Prepare fresh working standards regularly. |
| Sample Preparation Variability | 1. Consistent Procedure: Ensure the same sample preparation procedure is followed for all samples, standards, and quality controls. 2. Internal Standard Addition: Add the internal standard early in the sample preparation process to account for any loss during extraction and handling. |
Issue 3: Interference with this compound Peak
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Component | 1. Optimize Chromatography: Adjust the GC temperature program or use a column with a different stationary phase to separate the interfering peak from this compound. 2. Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove the interfering matrix components. |
| Isotopic Impurity in the Standard | 1. Check Certificate of Analysis: Review the isotopic purity of the this compound standard. 2. Analyze a High-Concentration Standard: Inject a concentrated solution of the this compound standard alone and monitor for the presence of unlabeled nitrobenzene. |
| In-source Fragmentation or Back-Exchange | 1. Softer Ionization: If using electron ionization (EI), consider reducing the ionization energy (e.g., from 70 eV to 50 eV) to minimize fragmentation and potential deuterium loss. 2. Inert System: Ensure the GC system is inert by using deactivated liners and columns to minimize the potential for hydrogen-deuterium exchange. |
Experimental Protocols
Protocol: Quantification of Nitrobenzene in Water by GC-MS with this compound Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL water sample in a separatory funnel, add a known amount of this compound internal standard solution.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial: 60°C, hold for 1 min; Ramp: 10°C/min to 200°C; Ramp: 25°C/min to 280°C, hold for 2 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Calibration
-
Prepare a series of calibration standards containing known concentrations of nitrobenzene and a constant concentration of this compound in dichloromethane.
-
Analyze the calibration standards using the GC-MS method described above.
-
Construct a calibration curve by plotting the ratio of the peak area of nitrobenzene to the peak area of this compound against the concentration of nitrobenzene.
-
Quantify the concentration of nitrobenzene in the prepared samples using the calibration curve.
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte using an internal standard.
Caption: A decision tree for troubleshooting interferences with the this compound internal standard.
References
Preventing H/D exchange of "Nitrobenzene-d5" during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Hydrogen/Deuterium (H/D) exchange of "Nitrobenzene-d5" during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
Hydrogen/Deuterium (H/D) exchange is a chemical process where a deuterium atom on a deuterated molecule, such as this compound, is replaced by a hydrogen atom from its surroundings, a phenomenon also known as "back-exchange".[1] This is problematic in quantitative analyses, like those using LC-MS, where this compound is often used as an internal standard. The loss of deuterium alters the mass-to-charge ratio (m/z) of the standard, leading to a decreased signal for the deuterated compound and potentially an artificially increased signal for the non-deuterated analyte, compromising the accuracy and precision of the results.[1][2]
Q2: How stable are the deuterium atoms on the aromatic ring of this compound?
The deuterium labels on the aromatic ring of this compound are generally considered to be in stable positions.[2][3] Unlike deuterons on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups, which can be quite labile, aromatic C-D bonds are more resistant to exchange under typical analytical conditions.[2][3] However, exposure to harsh conditions, such as extreme pH and high temperatures, can still promote H/D exchange.
Q3: What are the primary factors that can induce H/D exchange in this compound?
Several experimental factors can increase the rate of H/D exchange:
-
pH: Both highly acidic and basic conditions can catalyze the exchange of deuterium atoms on aromatic rings.[3] A near-neutral pH is generally the safest range to minimize this exchange.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[2] It is advisable to keep samples cool whenever possible.
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange process.[2] Aprotic solvents like acetonitrile are generally preferred for sample preparation and storage.[4]
-
Sample Matrix: Complex biological matrices can contain components that may contribute to or catalyze H/D exchange.[2]
Q4: What are the best practices for storing this compound solutions?
To ensure the long-term stability of this compound solutions, it is recommended to:
-
Store stock solutions in a high-purity, dry, aprotic solvent such as acetonitrile.
-
Keep solutions at low temperatures, for example, in a refrigerator at 2-8°C for long-term storage.[5]
-
Protect from light and moisture.[6]
-
Use tightly sealed vials to prevent the ingress of atmospheric moisture.
Troubleshooting Guide
Problem 1: My quantitative results are inaccurate and inconsistent when using this compound as an internal standard.
-
Possible Cause: Your this compound internal standard may be undergoing H/D exchange under your current experimental conditions, leading to a decrease in its concentration and an increase in the concentration of the unlabeled nitrobenzene.
-
Solution:
-
Evaluate Solvent and pH: If you are using protic solvents (e.g., water, methanol) in your sample diluent or mobile phase, consider switching to or increasing the proportion of aprotic solvents (e.g., acetonitrile). Measure the pH of your sample and mobile phase. If it is highly acidic or basic, adjust it to a more neutral pH range if your analytical method allows.
-
Control Temperature: Ensure that your samples, standards, and autosampler are kept at a low, controlled temperature (e.g., 4°C) to minimize the rate of any potential exchange.
-
Perform a Stability Study: Conduct a stability study to confirm if H/D exchange is occurring under your specific conditions. (See Experimental Protocol 1).
-
Problem 2: I observe a peak corresponding to unlabeled nitrobenzene in a sample that should only contain this compound.
-
Possible Cause 1: H/D Back-Exchange. The deuterium atoms on your this compound are exchanging with protons from your solvent or sample matrix.
-
Solution: Follow the steps outlined in the solution for Problem 1 to minimize the conditions that promote H/D exchange.
-
-
Possible Cause 2: Impurity in the Standard. The peak could be from a small amount of unlabeled nitrobenzene present as an impurity in your deuterated standard.
-
Solution: Check the certificate of analysis for your this compound standard to confirm its isotopic purity. High-quality standards should have an isotopic purity of ≥98%.[2] If the purity is lower, consider sourcing a higher purity standard.
-
Quantitative Data Summary
| Factor | Condition | Impact on H/D Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (pH < 4) | Increased | Avoid prolonged exposure; use low temperatures. |
| Near Neutral (pH 4-8) | Minimal | Optimal range for sample preparation and analysis. | |
| Basic (pH > 8) | Increased | Avoid prolonged exposure; use low temperatures. | |
| Temperature | Low (~4°C) | Significantly Reduced | Perform all critical steps on ice or in a cooled autosampler. |
| Room Temperature (~25°C) | Moderate | Minimize time at room temperature. | |
| Elevated (>40°C) | Significantly Increased | Avoid heating samples containing this compound. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal | Recommended for sample reconstitution and storage. |
| Protic (e.g., Water, Methanol) | Increased | Minimize the proportion of protic solvents where possible. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Your Experimental Conditions
Objective: To determine the extent of H/D back-exchange of this compound under your specific analytical conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) to serve as a baseline.
-
Prepare Test Solutions:
-
Solvent Stability: Spike a known concentration of the this compound stock solution into your typical sample diluent or mobile phase.
-
Matrix Stability: Spike the same concentration of the this compound stock solution into a blank biological matrix (e.g., plasma, urine) that is representative of your samples.
-
-
Incubation:
-
Incubate aliquots of the test solutions at different temperatures that your samples might be exposed to (e.g., 4°C, room temperature, 37°C).
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Preparation: Process the incubated samples using your standard extraction procedure.
-
LC-MS Analysis:
-
Analyze the processed samples using your established LC-MS method.
-
Monitor the mass transitions for both this compound and unlabeled nitrobenzene.
-
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 sample. A significant decrease suggests degradation or exchange.
-
Monitor the peak area of unlabeled nitrobenzene in the incubated samples. A significant increase over time is direct evidence of H/D exchange.
-
Calculate the percentage of H/D exchange at each time point by comparing the peak areas of the exchanged and non-exchanged species.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Deuterated Solvent for NMR [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Ensuring isotopic purity of "Nitrobenzene-d5" standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nitrobenzene-d5 as an analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of this compound and how is it determined?
A1: The isotopic purity of this compound is typically high, often ≥99 atom % D.[1][2] This is verified by the manufacturer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6]
Q2: What are the common impurities in this compound standards?
A2: Common impurities can include residual non-deuterated nitrobenzene (Nitrobenzene-d0) or partially deuterated isotopologues. Water is also a common impurity, with levels often specified as ≤0.5%.[2] Chemical impurities from the synthesis process may also be present, and chemical purity is often stated separately from isotopic purity, typically at 98% or higher.[7][8]
Q3: How should this compound standards be stored?
A3: this compound is stable but can be hygroscopic and combustible.[9] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, away from light and moisture.[7][9] It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[9]
Q4: I am seeing unexpected peaks in my GC-MS analysis. What could be the cause?
A4: Unexpected peaks can arise from several sources. These include contamination of the GC system (injector, column, or detector), impurities in the carrier gas, bleed from the GC column, or degradation of the sample.[10][11][12] It is advisable to first run a blank to check the system, ensure proper installation of the column, and verify the purity of the gases.[13]
Q5: My quantitative results are inconsistent. What should I check?
A5: Inconsistent quantitative results can be due to issues with sample preparation, injection technique, or instrument variability.[11][14] Ensure your autosampler is functioning correctly and that the syringe is not leaking. Verify that the sample has not evaporated from a compromised vial septum. In LC-MS applications, deuterated standards like this compound help correct for matrix effects and ion suppression, but consistency in sample and standard preparation is still crucial.[15]
Troubleshooting Guides
Issue 1: Isotopic Purity Verification Failure
Symptom: Your analysis (e.g., by MS) indicates a lower isotopic purity than specified for the this compound standard.
| Potential Cause | Troubleshooting Step |
| H/D Exchange | Back-exchange of deuterium with hydrogen from protic solvents (e.g., water, methanol) can occur. Ensure use of aprotic, dry solvents for sample preparation. |
| Contamination | The sample may be contaminated with non-deuterated or partially deuterated nitrobenzene. Use a fresh, unopened standard for comparison. |
| Incorrect MS Interpretation | Ensure you are correctly integrating the isotopic peaks and accounting for the natural isotopic abundance of other elements in the molecule.[16] |
| Instrumental Issues | In-source fragmentation or reactions can sometimes alter the observed isotopic distribution. Optimize MS source conditions. |
Issue 2: Poor Peak Shape in Gas Chromatography
Symptom: Tailing or fronting of the this compound peak in your GC chromatogram.
| Potential Cause | Troubleshooting Step |
| Column Activity | Active sites in the injector liner or on the column can cause peak tailing. Use a deactivated liner and/or bake out the column according to the manufacturer's instructions.[10] |
| Improper Column Installation | If the column is installed too high or too low in the injector or detector, it can lead to poor peak shape. Reinstall the column according to the instrument manual's specifications.[10][14] |
| Column Overload | Injecting too much sample can cause peak fronting. Reduce the injection volume or use a higher split ratio.[10] |
| Temperature Mismatch | If the injector temperature is too low, the sample may not vaporize efficiently, leading to broad or tailing peaks. Ensure the injector temperature is appropriate for nitrobenzene.[10] |
Experimental Protocols
Protocol 1: Isotopic Purity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a dry, aprotic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-200.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ion of this compound (m/z 128) and its corresponding non-deuterated (m/z 123) and partially deuterated isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the atom % D by comparing the relative intensities of the deuterated and non-deuterated species.
-
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent suitable for NMR that does not have signals in the aromatic region (e.g., acetone-d6 or chloroform-d).
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Isotopic Purity (Atom % D) | ≥99%[7][8], ≥99.5%[2] | GC-MS, LC-MS, NMR[3][5] |
| Chemical Purity | ≥98%[7][8], ≥99%[2] | GC-FID, HPLC |
| Water Content | ≤0.5%[2] | Karl Fischer Titration |
| Molecular Weight | 128.14 g/mol [2][9] | Mass Spectrometry[17] |
Visualizations
Caption: Workflow for verifying the isotopic purity of this compound.
Caption: Decision tree for troubleshooting poor GC peak shape.
References
- 1. This compound | Deuterated Solvent for NMR [benchchem.com]
- 2. This compound D 99.5atom 4165-60-0 [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. labstandards.eu [labstandards.eu]
- 7. Nitrobenzene (Dâ , 99%) - Cambridge Isotope Laboratories, DLM-294-5 [isotope.com]
- 8. This compound | Eurisotop [eurisotop.com]
- 9. 4165-60-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. almacgroup.com [almacgroup.com]
- 17. This compound [webbook.nist.gov]
"Nitrobenzene-d5" peak tailing and chromatographic resolution improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrobenzene-d5. Our goal is to help you resolve common chromatographic issues, such as peak tailing, and improve the overall resolution of your analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical chemistry?
This compound is a deuterated form of nitrobenzene, where the five hydrogen atoms on the benzene ring have been replaced with deuterium. It is commonly used as an internal standard or surrogate in gas chromatography (GC) and liquid chromatography (LC) methods, particularly for the analysis of nitroaromatic compounds in environmental and biological samples. Its chemical properties are very similar to nitrobenzene, but it has a different mass, allowing it to be distinguished by a mass spectrometer.
Q2: I am observing significant peak tailing with this compound. What are the most common causes?
Peak tailing for this compound, as with many polar compounds, is often a result of secondary interactions with the stationary phase. The primary causes include:
-
Active Sites on the Column: Residual silanol groups on silica-based columns can interact with the polar nitro group of this compound, leading to peak tailing.
-
Column Contamination: Accumulation of non-volatile matrix components at the column inlet or on the stationary phase can create active sites that cause tailing.
-
Inappropriate Mobile Phase pH (LC): If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.
-
Dead Volume: Excessive dead volume in the chromatographic system (e.g., from poorly fitted connections) can cause peak broadening and tailing.
Q3: How can I improve the resolution between this compound and other analytes?
Improving chromatographic resolution involves optimizing several factors:
-
Column Selection: Using a column with a different stationary phase can alter selectivity. For GC, a mid-polarity column can be effective. For LC, consider columns with end-capping to reduce silanol interactions.
-
Mobile Phase/Carrier Gas Flow Rate: Optimizing the flow rate of the mobile phase (LC) or carrier gas (GC) can enhance separation efficiency.
-
Temperature Programming (GC): A slower temperature ramp can improve the separation of closely eluting compounds.
-
Mobile Phase Composition (LC): Adjusting the solvent strength and composition of the mobile phase can significantly impact selectivity and resolution.
-
Injection Technique: A splitless injection in GC can improve the peak shape of early eluting compounds like this compound.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues with this compound.
Step 1: Initial System Check & Diagnosis
Before making significant changes to your method, perform a quick check of your system and diagnose the potential cause of the peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting this compound peak tailing.
Step 2: Addressing Specific Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Column Issues | |
| Active Silanol Groups | - Use an end-capped column for LC. - For GC, use a deactivated liner and column. |
| Column Contamination | - Bake out the GC column at a high temperature (within its limits). - Flush the LC column with a strong solvent. - Use a guard column to protect the analytical column. |
| Column Overload | - Dilute the sample or reduce the injection volume.[1] |
| Methodological Issues | |
| Inappropriate Mobile Phase (LC) | - Adjust the mobile phase pH to suppress ionization of interfering compounds. - Increase the buffer concentration to mask residual silanol interactions. |
| Sub-optimal GC Conditions | - Inlet Temperature: Ensure the inlet temperature is sufficient to volatilize the sample. - Temperature Program: A slower ramp rate can improve peak shape. - Carrier Gas Flow: Optimize the flow rate for your column dimensions. |
| System Issues | |
| Dead Volume | - Check and tighten all fittings. - Ensure the column is installed correctly in the inlet and detector. |
| Contaminated Inlet (GC) | - Replace the liner and septum. - Clean the injection port. |
Experimental Protocols
Below are example experimental protocols for the analysis of nitrobenzene, which are applicable to this compound.
GC-MS Method for Nitrobenzene in Water (Based on EPA Method 625)
This method is suitable for the determination of nitrobenzene in municipal and industrial discharges.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 liter of water sample, add a suitable amount of this compound as a surrogate standard.
-
Adjust the pH of the sample to >11 with NaOH and extract with 60 mL of methylene chloride in a separatory funnel.
-
Separate the organic layer.
-
Adjust the aqueous layer to pH <2 with H₂SO₄ and perform a second extraction with 60 mL of methylene chloride.
-
Combine the organic layers and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a Kuderna-Danish apparatus.
2. Instrumental Parameters
| Parameter | Value |
| GC Column | DB-5, 30 m x 0.32 mm ID x 0.25 µm film thickness[2] |
| Carrier Gas | Helium at 1 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 200 °C |
| Oven Program | 40 °C for 3 min, then ramp at 8 °C/min to 285 °C, hold for 29.5 min[2] |
| MS Interface Temp | 280 °C |
| MS Mode | Electron Ionization (EI) |
| Mass Range | 50-300 amu |
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the analysis of this compound by GC-MS.
Quantitative Data Summary
The following tables summarize typical performance data for nitrobenzene analysis methods. These values can serve as a benchmark for your own experiments.
Table 1: GC Method Performance for Nitrobenzene in Water [3]
| Parameter | Value |
| Method Detection Limit (MDL) | 0.017 µg/mL |
| Linear Range | 0.1 - 10 µg/mL |
| Recovery | 108% |
| Repeatability (RSD) | < 5% |
Table 2: HPLC Method Performance for Nitrobenzene Compounds
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 mg/kg |
| Linear Range | 0.05 - 5.0 mg/L |
| Recovery | > 87.8% |
| Relative Standard Deviation (RSD) | < 8.5% |
References
Technical Support Center: Troubleshooting Nitrobenzene-d5 Internal Standard in Calibration Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with "Nitrobenzene-d5" as an internal standard in their analytical calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound (C₆D₅NO₂) is a deuterated form of nitrobenzene, where the five hydrogen atoms on the benzene ring have been replaced with deuterium. It is frequently used as a surrogate or internal standard in analytical methods, such as the EPA Method 8270D for semivolatile organic compounds.[1][2] Its chemical and physical properties are very similar to native nitrobenzene, but it has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. This similarity in chemical behavior helps to compensate for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise quantification of the target analyte.
Q2: What are the typical acceptance criteria for this compound recovery?
A2: Acceptance criteria for surrogate standards like this compound are method-specific and are typically established by regulatory bodies or internal laboratory quality control procedures. For instance, in methods like EPA 8270, the laboratory must establish its own control limits for surrogate recovery. These limits are often statistically derived from a series of blank or quality control samples. If the recovery of this compound falls outside these established limits, it may indicate a problem with the sample matrix, the extraction process, or the analytical system.
Q3: Can this compound degrade or react during analysis?
A3: Yes, under certain conditions, this compound can degrade or react. For example, in the presence of residual chlorine, deuterated phenols have been observed to form chlorinated compounds.[2][3] While this specific reaction is noted for phenolic surrogates, it highlights the potential for reactivity. Nitrobenzene itself can undergo environmental degradation through photolysis and microbial biodegradation.[1] Therefore, it is crucial to ensure proper sample preservation and storage, and to use high-purity solvents and reagents to minimize the risk of degradation.
Troubleshooting Guide
This section addresses common problems encountered when using this compound as an internal standard.
Issue 1: Poor Linearity (R² < 0.995) in the Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | - Verify the concentration of the this compound stock solution. - Ensure accurate serial dilutions and proper volumetric techniques. - Prepare fresh calibration standards. |
| Detector Saturation | - If the detector is saturated at high concentrations, extend the calibration range with lower concentration points. - Consider reducing the injection volume or using a split injection. |
| Inconsistent Instrument Response | - Check for and resolve any leaks in the GC/MS system. - Clean the ion source, injector port, and change the septum. - Verify that the MS is properly tuned. |
| Matrix Effects | - Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement. - Dilute the sample extract to reduce the concentration of interfering matrix components. |
Issue 2: Inconsistent or Low Recovery of this compound
Low or variable recovery of the internal standard can compromise the accuracy of your results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the extraction solvent and technique for your specific sample matrix. - Ensure the pH of the sample is appropriate for the extraction of nitroaromatic compounds. - Increase the extraction time or the number of extraction cycles. |
| Degradation of this compound | - Protect standards and samples from light to prevent photolytic degradation. - Ensure proper sample preservation and storage conditions (e.g., refrigeration). - Check for the presence of reactive species like residual chlorine in the sample. |
| Matrix Interference | - Employ a sample cleanup procedure (e.g., Solid Phase Extraction - SPE) to remove interfering compounds. - Evaluate different SPE sorbents to find the most effective one for your matrix. |
| Instrumental Issues | - Check for active sites in the GC inlet or column that may be causing analyte loss. - Ensure the injection port temperature is optimized to prevent thermal degradation. |
Issue 3: High Variability in this compound Response Across a Sample Batch
Significant fluctuations in the internal standard's peak area or height across a run can indicate a lack of system stability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injections | - Check the autosampler syringe for air bubbles or clogs. - Ensure the injection volume is consistent for all samples and standards. |
| Injector Port Contamination | - A dirty injector port can lead to variable transfer of the analytes to the column. Clean the injector and replace the liner and septum. |
| Fluctuating Instrument Conditions | - Monitor the GC oven temperature, carrier gas flow rate, and MS vacuum to ensure they are stable throughout the analytical run. |
| Sample Matrix Variability | - If analyzing diverse sample matrices, expect some variation in the internal standard response. Matrix-matched quality control samples can help assess the extent of this variability. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards (Based on EPA Method 8270D)
This protocol outlines the preparation of calibration standards for the analysis of semivolatile organic compounds using this compound as a surrogate standard.
-
Prepare a Primary Stock Solution of your target analytes and this compound in a suitable solvent (e.g., methylene chloride).
-
Prepare a series of Calibration Standards by making serial dilutions of the primary stock solution. A minimum of five calibration levels is recommended to establish linearity.[4]
-
Spiking with Internal Standard: Each 1 mL aliquot of the calibration standard should be spiked with a known amount of the internal standard solution (e.g., 10 µL) just before analysis.[1][2]
-
Storage: Store all standard solutions at ≤6 °C in the dark.[2]
Protocol 2: Sample Preparation and Extraction (General Guidance for Soil/Solid Samples)
This protocol provides a general workflow for the extraction of semivolatile organic compounds from solid matrices.
-
Sample Homogenization: Homogenize the soil or solid waste sample to ensure it is representative.
-
Surrogate Spiking: Spike a known weight of the sample with the this compound surrogate standard solution.
-
Extraction: Use an appropriate extraction technique such as Soxhlet, ultrasonic, or pressurized fluid extraction with a suitable solvent (e.g., methylene chloride/acetone).
-
Concentration: Concentrate the extract to a final volume of 1 mL.
-
Internal Standard Spiking: Add the internal standard(s) for quantification to the final extract just before GC/MS analysis.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Root cause analysis for inaccurate results.
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for Nitrobenzene-d5 Detection
Welcome to the technical support center for the analysis of Nitrobenzene-d5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to streamline your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the accurate mass of this compound, and what is its expected precursor ion in mass spectrometry?
A1: The molecular formula for this compound is C₆D₅NO₂. Its monoisotopic molecular weight is approximately 128.1402 g/mol .[1][2] In mass spectrometry, you should typically look for the molecular ion [M]⁺˙ in techniques like electron ionization (EI) or the protonated molecule [M+H]⁺ in positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In negative ion mode APCI, you might observe the molecular anion [M]⁻˙ through electron capture.[3][4]
Q2: Which ionization technique is best suited for this compound analysis: ESI, APCI, or EI?
A2: The optimal ionization technique depends on your chromatographic setup.
-
Electron Ionization (EI) is commonly used with Gas Chromatography (GC-MS) and is effective for nitroaromatic compounds.
-
Atmospheric Pressure Chemical Ionization (APCI) is often preferred for LC-MS analysis of less polar compounds like nitrobenzene that show poor ionization efficiency with ESI.[3][4] APCI in negative ion mode can be particularly sensitive for nitroaromatics through an electron capture mechanism.[5]
-
Electrospray Ionization (ESI) can be used, but nitrobenzene's nonpolar nature may result in lower sensitivity compared to APCI.[6]
Q3: What are the expected fragmentation patterns for this compound in MS/MS?
A3: The fragmentation of nitrobenzene typically involves the loss of the nitro group (NO₂) or nitric oxide (NO).[6][7][8] For this compound, with a precursor ion of m/z 128, the primary product ions would be from:
-
Loss of NO₂ (46 Da), resulting in a C₆D₅⁺ fragment at m/z 82 .
-
Loss of NO (30 Da), resulting in a C₆D₅O⁺ fragment at m/z 98 .[7]
Q4: I am observing a shift in retention time between this compound and its non-deuterated analog. Is this normal?
A4: Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect".[9] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this shift is usually small, it is crucial to ensure that it does not lead to differential matrix effects, where the analyte and internal standard elute in regions of varying ion suppression or enhancement.[9]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
This is a common issue that can stem from several factors, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Step | Relevant Information |
| Suboptimal Ionization | If using LC-MS, consider switching from ESI to APCI, as it is generally more effective for nonpolar nitroaromatic compounds.[3][4] For GC-MS, ensure the EI source is functioning correctly. | Experiment with both positive and negative ion modes. APCI in negative mode can offer high sensitivity for nitroaromatics.[5] |
| Incorrect MS Parameters | Systematically optimize source parameters, including temperatures, gas flows, and voltages. For MS/MS, ensure the correct precursor ion is selected and optimize the collision energy. | Refer to the parameter optimization protocols below. |
| Sample Concentration | If the sample is too dilute, the signal may be below the instrument's detection limit. Conversely, a highly concentrated sample can cause ion suppression.[10] | Prepare a dilution series to determine the optimal concentration range. |
| System Contamination or Leaks | Contamination in the ion source or leaks in the system can significantly reduce sensitivity.[11] | Perform routine cleaning of the ion source and check for leaks using a leak detector.[11] |
Issue 2: Inaccurate Quantification Using this compound as an Internal Standard
When using this compound for isotope dilution quantification, several factors can lead to inaccurate results.
| Potential Cause | Troubleshooting Step | Relevant Information |
| Differential Matrix Effects | A slight chromatographic separation between the analyte and the deuterated standard can expose them to different levels of matrix interference. | Modify chromatographic conditions (e.g., gradient, flow rate) to minimize the separation and ensure co-elution. |
| Isotopic Impurity | The deuterated standard may contain a small amount of the non-deuterated analyte, leading to an overestimation of the analyte's concentration. | Assess the purity of the standard by injecting a high-concentration solution and monitoring the analyte's mass transition.[9] |
| Back-Exchange of Deuterium | Deuterium atoms can exchange with hydrogen atoms from protic solvents (e.g., water, methanol). | Use aprotic solvents where possible and minimize the time the sample is in a protic solvent. Store samples at low temperatures.[9] |
| Different MS Response | In some cases, the deuterated analog may have a different ionization and fragmentation efficiency compared to the analyte.[12] | Determine the response factor by injecting a solution with a known equimolar concentration of both the analyte and the deuterated standard.[9] |
Experimental Protocols & Parameter Tables
Protocol 1: Mass Spectrometer Parameter Optimization (MS/MS)
This protocol outlines the steps to optimize the collision energy (CE) and other MS/MS parameters for this compound.
-
Infusion Setup : Prepare a solution of this compound (e.g., 100-1000 ng/mL) in a solvent similar to your mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Precursor Ion Selection : In Q1, select the molecular ion of this compound, which is m/z 128.
-
Product Ion Scan : Perform a product ion scan to identify the major fragment ions. This is done by fragmenting the precursor ion in the collision cell (Q2) and scanning all resulting product ions in Q3. The expected major fragments are m/z 82 (loss of NO₂) and m/z 98 (loss of NO).
-
Collision Energy Optimization : For each desired MRM transition (e.g., 128 -> 82 and 128 -> 98), perform a collision energy ramp to find the voltage that produces the highest intensity for the product ion.
-
Finalize MRM Method : Create your final MRM method using the optimized parameters.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Notes |
| 128.1 | 82.1 | 15 - 30 | Corresponds to the loss of NO₂. Typically a high-intensity fragment. |
| 128.1 | 98.1 | 10 - 25 | Corresponds to the loss of NO. Can be used as a confirmatory transition. |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Protocol 2: GC-MS Method for this compound
The following table provides a starting point for developing a GC-MS method.
| Parameter | Setting |
| Injector Temperature | 200 - 250 °C |
| Injection Mode | Splitless or Split (e.g., 30:1) |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Oven Program | Initial: 60°C for 1 min, Ramp: 20°C/min to 150°C, then 100°C/min to 250°C, hold for 2 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
| SIM Ions | m/z 128, 82, 98 |
Protocol 3: LC-MS/MS Method Development for this compound
Given that APCI is often favored for nitroaromatic compounds, this protocol provides starting parameters for an LC-APCI-MS/MS method.
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | APCI (consider negative ion mode) |
| Vaporizer Temp. | 350 - 450 °C |
| Corona Current | 3 - 5 µA |
| Sheath Gas Flow | 40 - 60 (arbitrary units) |
| Auxiliary Gas Flow | 5 - 15 (arbitrary units) |
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: General workflow for this compound analysis.
References
- 1. Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. This compound [webbook.nist.gov]
- 3. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociative Ionization and Metastable Ions of Nitrobenze... [degruyterbrill.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery of Nitrobenzene-d5 from Solid Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Nitrobenzene-d5 from solid matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a surrogate standard?
This compound is a deuterated form of nitrobenzene, where five hydrogen atoms on the benzene ring have been replaced with deuterium atoms. It is commonly used as a surrogate standard in analytical chemistry, particularly for methods involving gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Surrogate standards are added to samples before extraction and analysis to monitor the efficiency of the entire analytical process. Since this compound is chemically very similar to nitrobenzene and other semi-volatile organic compounds (SVOCs), its recovery is indicative of the recovery of the target analytes. Any loss of the surrogate during sample preparation suggests a potential loss of the target analytes as well.
Q2: What are the common causes of poor recovery for this compound from solid matrices?
Poor recovery of this compound can be attributed to several factors throughout the analytical workflow:
-
Incomplete Extraction: The chosen solvent or extraction technique may not be effective at desorbing this compound from the solid matrix. Factors such as soil/sediment composition (e.g., high organic matter or clay content), insufficient extraction time, or non-optimal temperature can lead to low extraction efficiency.
-
Volatilization Losses: Although nitrobenzene is a semi-volatile compound, losses can occur during sample preparation, especially during solvent evaporation steps if not performed carefully.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical instrument's response, leading to either signal suppression or enhancement. This can be misinterpreted as poor recovery.
-
Degradation: this compound may degrade under harsh chemical conditions, such as extreme pH.
-
Improper Handling: Errors in the preparation of the spiking solution, incorrect spiking volume, or improper storage of the standard can lead to apparent low recovery.
-
"Deuterium Isotope Effect": In some cases, the difference in bond energy between carbon-deuterium and carbon-hydrogen can lead to slight differences in the physicochemical properties of the deuterated standard compared to the native compound. This may result in minor differences in extraction efficiency or chromatographic behavior.
Q3: Which extraction method is best for recovering this compound from solid matrices?
The optimal extraction method depends on the specific solid matrix, the required sample throughput, and available resources. The most common and effective methods include:
-
Soxhlet Extraction (and Automated Soxhlet): Considered a rigorous and exhaustive technique, Soxhlet extraction is often used as a benchmark method (e.g., EPA Method 3540C). Automated Soxhlet (e.g., EPA Method 3541) offers similar performance with reduced extraction time and solvent consumption.
-
Solid-Phase Extraction (SPE): SPE is a versatile and selective technique that can provide cleaner extracts and reduce solvent usage compared to Soxhlet. The choice of sorbent is critical for achieving good recovery.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is widely used for pesticide residue analysis in food matrices and has been adapted for various environmental contaminants. It is known for its high throughput and reduced solvent consumption.
Troubleshooting Guide
This guide addresses specific issues that may lead to poor recovery of this compound.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low recovery in all samples, including quality controls (blanks, LCS) | Systematic Error: - Incorrectly prepared spiking solution.- Inefficient extraction solvent.- Suboptimal extraction conditions (time, temperature).- Volatilization losses during solvent concentration. | 1. Verify Standard Concentration: Prepare a fresh this compound spiking solution and verify its concentration.2. Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures. A common choice for semi-volatile compounds is a mixture of acetone and hexane (1:1).3. Review Extraction Parameters: Ensure the extraction time and temperature are adequate for the matrix. For Soxhlet, ensure the recommended number of cycles is achieved.4. Control Evaporation: Use a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen to concentrate the extract, and avoid evaporating to dryness. |
| Low recovery in specific sample matrices but not in others | Matrix Effects: - High organic matter or clay content binding the analyte.- Co-extracted interferences suppressing the instrument signal. | 1. Improve Sample Cleanup: Incorporate a cleanup step after extraction, such as silica gel cleanup (EPA Method 3630C), to remove polar interferences.2. Modify Extraction: For high-moisture samples, mix with anhydrous sodium sulfate before extraction to improve solvent penetration.3. Evaluate Matrix Effects: Prepare matrix-matched standards to assess the degree of signal suppression or enhancement. |
| Inconsistent and variable recovery across replicate samples | Lack of Homogeneity or Procedural Variability: - The solid sample is not well-homogenized.- Inconsistent spiking or extraction procedures. | 1. Ensure Sample Homogeneity: Thoroughly mix the solid sample before taking a subsample for extraction.2. Standardize Procedures: Ensure consistent timing, volumes, and techniques for each step of the sample preparation process. Automation can help reduce variability. |
| Recovery is slightly lower than the native nitrobenzene standard | Deuterium Isotope Effect: - Minor differences in polarity and volatility between this compound and nitrobenzene. | This is often a minor effect and may not significantly impact quantification if the recovery is consistent. If the difference is substantial, consider using a different internal standard or developing a matrix-specific correction factor. |
Data Presentation
The following table summarizes typical recovery ranges for semi-volatile organic compounds, including nitroaromatics, from solid matrices using different extraction techniques. Please note that these are representative values, and actual recoveries can vary depending on the specific matrix, analyte concentration, and laboratory conditions.
| Extraction Technique | Typical Recovery Range (%) | Throughput | Solvent Consumption | Notes |
| Soxhlet (EPA 3540C) | 80 - 110 | Low | High | Considered a benchmark method for exhaustive extraction. |
| Automated Soxhlet (EPA 3541) | 80 - 110 | Medium | Medium | Faster than traditional Soxhlet with similar recovery. |
| Solid-Phase Extraction (SPE) | 75 - 105 | High | Low | Highly dependent on the choice of sorbent and method optimization. Provides cleaner extracts. |
| QuEChERS | 70 - 120 | High | Low | Effective for a wide range of matrices, particularly food. May require optimization for complex environmental matrices. |
Experimental Protocols
Protocol 1: Automated Soxhlet Extraction (based on EPA Method 3541)
This protocol is suitable for extracting this compound from soil, sediment, and sludge.
-
Sample Preparation:
-
Weigh 10 g of the homogenized solid sample.
-
For wet samples, mix with an equal weight of anhydrous sodium sulfate until the sample is free-flowing.
-
Place the sample into a cellulose extraction thimble.
-
-
Spiking:
-
Add a known volume of the this compound standard solution directly onto the sample in the thimble.
-
-
Extraction:
-
Place the thimble into the automated Soxhlet extractor.
-
Add 50 mL of a 1:1 (v/v) mixture of acetone and hexane to the extraction cup.
-
Set the extractor to heat the solvent to its boiling point.
-
Perform the extraction in the boiling solvent for 60 minutes.
-
Raise the thimble above the solvent and continue the rinsing extraction for another 60 minutes.
-
-
Concentration:
-
After extraction, allow the extract to cool.
-
Transfer the extract to a Kuderna-Danish (K-D) concentrator.
-
Concentrate the extract to a final volume of 1-2 mL. The extract is now ready for cleanup or analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Soil Extracts
This protocol is a general procedure for cleaning up a soil extract containing this compound.
-
Cartridge Selection: Use a silica gel SPE cartridge (e.g., 500 mg).
-
Cartridge Conditioning:
-
Pre-elute the cartridge with 6 mL of hexane. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 1-2 mL of the concentrated extract (from a primary extraction like Soxhlet, in hexane) onto the SPE cartridge.
-
-
Washing (Optional):
-
If further cleanup is needed, a wash step with a non-polar solvent like hexane can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and other semi-volatile compounds with a more polar solvent or solvent mixture, such as a 1:1 mixture of hexane and dichloromethane.
-
Collect the eluate.
-
-
Final Preparation:
-
The eluate can be further concentrated or directly analyzed by GC-MS or LC-MS.
-
Protocol 3: QuEChERS for Soil Samples
This protocol is adapted from the QuEChERS methodology for the extraction of this compound from soil.
-
Sample Preparation:
-
Weigh 15 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
For dry samples, add 10 mL of water and allow to hydrate.
-
-
Spiking:
-
Add a known volume of the this compound standard solution to the sample.
-
-
Extraction:
-
Add 15 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract, ready for analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound from solid matrices.
Caption: A logical troubleshooting workflow for diagnosing the cause of low this compound recovery.
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Nitrobenzene-d5 vs. 13C-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an in-depth, objective comparison of two common types of stable isotope-labeled (SIL) internal standards: deuterated standards, exemplified by Nitrobenzene-d5, and the increasingly favored 13C-labeled standards.
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope dilution is the gold standard methodology. By introducing a known quantity of an isotopically labeled version of the analyte at the earliest stage of sample preparation, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized. However, the choice between different isotopic labels is not trivial and can have significant ramifications for analytical performance.
Key Performance Differences: A Comparative Overview
The fundamental distinction between deuterated and 13C-labeled internal standards lies in their physicochemical properties and isotopic stability. While both serve to mimic the behavior of the target analyte, subtle differences can lead to significant variations in performance. 13C-labeled standards are generally considered superior for high-stakes applications due to their closer physicochemical identity to the unlabeled analyte.
Table 1: Performance Comparison of this compound vs. 13C-Labeled Internal Standards
| Feature | This compound (Deuterated) | 13C-Labeled Nitrobenzene | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), often eluting earlier than the native analyte in reversed-phase chromatography. | Typically co-elutes perfectly with the unlabeled analyte. | The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase. The relative mass difference between 12C and 13C is smaller, resulting in a negligible isotope effect.[1][2] |
| Isotopic Stability | Deuterium on aromatic rings is generally stable under typical analytical conditions. However, there is a potential risk of back-exchange (D-H exchange) under harsh pH or temperature conditions. | Highly stable. The 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange. | While deuterium on aromatic rings is considered non-labile, the potential for exchange, though minimal, can compromise data integrity over time, especially during sample storage or long analytical runs.[1] |
| Matrix Effect Compensation | Can be compromised if chromatographic separation from the analyte occurs, leading to differential ion suppression or enhancement. | Superior compensation for matrix effects due to perfect co-elution with the analyte. | If the internal standard and analyte elute at different times, they may be exposed to different co-eluting matrix components, which can affect their ionization efficiency differently.[1] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching in the presence of matrix effects. | Generally provides higher accuracy and precision. | By co-eluting perfectly, 13C-labeled standards experience the exact same matrix effects as the analyte, leading to more reliable and reproducible results.[1] |
| Cost & Availability | Generally more readily available and less expensive. | Often more expensive and may require custom synthesis. | The synthetic routes for introducing deuterium are often simpler and more established than those for 13C labeling. |
Experimental Protocols
To rigorously evaluate the performance of this compound and a 13C-labeled nitrobenzene internal standard, a well-designed experimental protocol is essential. The following outlines a general methodology for the quantification of nitrobenzene in a biological matrix (e.g., plasma) by LC-MS/MS.
Objective:
To compare the accuracy and precision of nitrobenzene quantification using either this compound or a 13C-labeled nitrobenzene internal standard.
Materials:
-
Nitrobenzene analytical standard
-
This compound internal standard
-
13C-labeled nitrobenzene internal standard
-
Human plasma (blank)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of nitrobenzene, this compound, and 13C-labeled nitrobenzene in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of nitrobenzene by serial dilution of the stock solution.
-
Prepare separate working solutions of this compound and 13C-labeled nitrobenzene at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the respective internal standard working solution (either this compound or 13C-labeled nitrobenzene).
-
For calibration standards, add the appropriate volume of nitrobenzene working standard solution. For blank samples, add 10 µL of methanol.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient to ensure separation of nitrobenzene from matrix components (e.g., 10-90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for nitrobenzene and each internal standard.
-
-
Data Analysis:
-
Construct two separate calibration curves by plotting the peak area ratio of nitrobenzene to the internal standard (this compound and 13C-labeled nitrobenzene, respectively) against the concentration of nitrobenzene.
-
Determine the accuracy and precision (as %CV) for each set of quality control samples.
-
Compare the chromatographic retention times of nitrobenzene and each internal standard to assess the isotope effect.
-
Visualizing the Workflow and Decision Logic
To better understand the experimental process and the factors influencing the choice of internal standard, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative analysis using an internal standard.
Caption: Decision logic for selecting between this compound and a 13C-labeled internal standard.
Conclusion: Investing in Data Integrity
While this compound and other deuterated internal standards can be utilized to develop validated and acceptable analytical methods, and are often more readily available and less expensive, researchers must be acutely aware of their potential limitations. The possibility of chromatographic shifts and the remote risk of isotopic instability necessitate thorough method validation to ensure these factors do not compromise the accuracy and reliability of the results.
For applications where the highest level of data integrity is non-negotiable, such as in regulated bioanalysis for drug development, 13C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the analyte provides the most effective compensation for matrix effects, leading to more robust, reliable, and defensible quantitative data. The initial higher cost of a 13C-labeled standard can be viewed as an investment in data quality, potentially saving significant time and resources in the long run by avoiding the need for costly repeat analyses or troubleshooting.
References
A Comparative Guide to Surrogates in EPA Method 8270, with a Focus on Nitrobenzene-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surrogate standards used in the validation of EPA Method 8270 for the analysis of semivolatile organic compounds (SVOCs), with a particular focus on the performance of Nitrobenzene-d5. The information presented herein is intended to assist researchers in selecting appropriate surrogates and understanding the validation process.
Introduction to EPA Method 8270 and the Role of Surrogates
EPA Method 8270 is a widely used gas chromatography/mass spectrometry (GC/MS) method for the determination of SVOCs in various matrices, including water, soil, and waste.[1] To ensure the quality and accuracy of the analytical data, surrogate standards are added to every sample, blank, and standard. Surrogates are compounds that are chemically similar to the target analytes but are not expected to be present in the samples. Their recovery provides a measure of the efficiency of the sample preparation and analysis process for each individual sample.
This compound is a commonly recommended surrogate for the base/neutral fraction of analytes in EPA Method 8270.[2] Its chemical properties make it a suitable indicator for the recovery of a wide range of neutral SVOCs.
Recommended Surrogates for EPA Method 8270
EPA Method 8270D and its subsequent revisions recommend a suite of surrogates to cover the different classes of SVOCs. The choice of surrogates can depend on the specific target analytes and the sample matrix.
Table 1: Recommended Surrogates for EPA Method 8270
| Surrogate Compound | Chemical Class | Typically Used For |
| This compound | Neutral | Base/Neutral Extractable Compounds |
| 2-Fluorobiphenyl | Neutral | Base/Neutral Extractable Compounds |
| p-Terphenyl-d14 | Neutral | Base/Neutral Extractable Compounds |
| Phenol-d6 | Acidic | Acid Extractable Compounds |
| 2-Fluorophenol | Acidic | Acid Extractable Compounds |
| 2,4,6-Tribromophenol | Acidic | Acid Extractable Compounds |
Performance Comparison of Surrogates
The performance of a surrogate is primarily evaluated based on its recovery after the entire analytical procedure. While EPA methods state that surrogate acceptance criteria should be established by the individual laboratory, various application notes and studies provide insight into typical recovery performance.[3] It is important to note that direct comparative studies under identical conditions are limited, and the data presented below is a compilation from various sources.
Table 2: Example Surrogate Recovery Data from a Laboratory Control Sample in Water
| Surrogate | Example Recovery (%) |
| This compound | 94.3 |
| 2-Fluorobiphenyl | 81.5 |
| p-Terphenyl-d14 | 97.5 |
| 2,4,6-Tribromophenol | 95.4 |
Note: This data is for illustrative purposes and was obtained from a single laboratory control sample analysis. Actual recoveries may vary depending on the matrix, concentration, and specific laboratory conditions.
Table 3: Calibration Performance Data for Selected Surrogates
| Surrogate | Average Relative Response Factor (RRF) | % Relative Standard Deviation (%RSD) |
| This compound | 0.522 | 3.019 |
| 2-Fluorophenol | 0.367 | 5.14 |
| Phenol-d6 | Not Available | Not Available |
| 2-Fluorobiphenyl | Not Available | Not Available |
| p-Terphenyl-d14 | Not Available | Not Available |
| 2,4,6-Tribromophenol | Not Available | Not Available |
Source: This data represents an example of calibration performance and is not a direct comparison under a single set of experimental conditions.[4]
The %RSD of the relative response factor over a range of concentrations is a measure of the linearity of the instrument's response to the surrogate. A lower %RSD indicates better linearity.
Experimental Protocols
The validation of EPA Method 8270 using surrogates involves a series of steps from sample preparation to data analysis. The following is a generalized experimental protocol.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
-
Aqueous Samples (e.g., Water):
-
Adjust the pH of the water sample.
-
Spike the sample with the surrogate solution, including this compound.
-
Perform liquid-liquid extraction (LLE) using a separatory funnel and an appropriate solvent (e.g., dichloromethane) or solid-phase extraction (SPE).[5]
-
Dry the extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Solid Samples (e.g., Soil, Sludge):
-
Mix the solid sample with anhydrous sodium sulfate to remove moisture.
-
Spike the sample with the surrogate solution.
-
Extract the sample using a technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable solvent.
-
Concentrate the extract.
-
Perform cleanup procedures if necessary to remove interferences.
-
GC/MS Analysis
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a capillary column suitable for SVOC analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of approximately 35-500 amu.
-
-
Calibration:
-
Prepare a series of calibration standards containing the target analytes and surrogates at different concentrations.
-
Analyze the calibration standards to establish a calibration curve for each compound. The relative response factor (RRF) is calculated for each analyte and surrogate relative to an internal standard.
-
-
Sample Analysis:
-
Inject an aliquot of the concentrated sample extract into the GC/MS system.
-
Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify and quantify the target analytes and surrogates based on their retention times and mass spectra.
-
Calculate the recovery of each surrogate in the sample.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the validation of EPA Method 8270 using a surrogate like this compound.
Caption: Workflow for EPA Method 8270 Validation.
Conclusion
This compound serves as a reliable surrogate for monitoring the performance of EPA Method 8270 for the analysis of neutral semivolatile organic compounds. Its recovery provides valuable information on the efficiency of the entire analytical process for each sample. While other surrogates are available and recommended for different analyte classes, the selection should be based on the specific goals of the analysis and validated by the laboratory. It is crucial for each laboratory to establish its own acceptance criteria for surrogate recovery and to monitor these criteria as part of a comprehensive quality assurance program. This ensures the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
References
The Gold Standard in Action: Evaluating Nitrobenzene-d5 in Inter-laboratory Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in regulated environments like drug development and environmental monitoring, the reliability of quantitative data is paramount. The use of internal standards (IS) in chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS), is a fundamental practice to ensure accuracy and precision. Among the various types of internal standards, deuterated compounds are widely considered the "gold standard." This guide provides a comprehensive performance evaluation of Nitrobenzene-d5, a commonly used deuterated internal standard, drawing upon data and protocols from inter-laboratory studies to objectively compare its performance against other alternatives.
The Critical Role of Internal Standards
Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1] By adding a known amount of an internal standard to every sample, calibrator, and quality control sample, analysts can normalize the response of the target analyte, thereby compensating for inconsistencies in sample handling, matrix effects, and instrument response.[2]
Stable isotope-labeled internal standards, such as this compound, are the preferred choice in mass spectrometry-based assays.[3] Their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process. This co-elution and similar ionization behavior allow for highly effective correction of analytical variability, leading to more accurate and precise results.[2]
Performance Evaluation of this compound in Semi-Volatile Organic Compound Analysis
This compound is frequently employed as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), a class of pollutants that includes nitroaromatic compounds. Inter-laboratory studies, often conducted as proficiency tests, provide a robust assessment of an analytical method's performance and the reliability of the internal standards used.
While specific inter-laboratory proficiency testing reports directly comparing a wide range of internal standards for nitroaromatic analysis are not always publicly available in extensive detail, the principles and performance expectations are well-documented within methodologies like the US Environmental Protection Agency (EPA) Method 8270. This method is widely used for the analysis of SVOCs in various matrices.[4][5]
The performance of an internal standard is typically evaluated based on key parameters such as recovery, reproducibility (precision), and its ability to compensate for matrix effects.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics of this compound compared to a common non-deuterated internal standard alternative, 1,3-Dinitrobenzene, based on typical outcomes in method validation and inter-laboratory studies for SVOC analysis.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Parameter | This compound (Deuterated IS) | 1,3-Dinitrobenzene (Structural Analog IS) | Rationale for Performance Difference |
| Recovery | Consistent and closely tracks the native analyte | Can be more variable depending on the matrix | Deuterated standards have nearly identical chemical and physical properties to the analyte, leading to similar extraction efficiencies. |
| Precision (%RSD) | Typically < 15% in inter-laboratory studies | Can be > 20%, especially in complex matrices | The close chemical match of deuterated standards allows for better correction of random errors throughout the analytical process. |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution of the deuterated standard with the analyte ensures both are subjected to the same degree of ion suppression or enhancement in the mass spectrometer. |
| Relative Response Factor (RRF) Stability | High stability across different matrices and instrument conditions | More susceptible to variation | The RRF, a measure of the analyte's response relative to the internal standard, is more consistent when the IS closely mimics the analyte's behavior.[6] |
Table 2: Typical Inter-laboratory Performance Data for SVOC Analysis using EPA Method 8270
| Analyte Class | Internal Standard Type | Typical Inter-laboratory Mean Recovery (%) | Typical Inter-laboratory Precision (%RSD) |
| Nitroaromatics | This compound | 85 - 115 | < 15 |
| Nitroaromatics | Structural Analog | 70 - 130 | 20 - 40 |
| Phenols | Deuterated Phenol | 80 - 120 | < 20 |
| PAHs | Deuterated PAH | 90 - 110 | < 15 |
Note: The data in this table represents typical performance and may vary depending on the specific laboratory, matrix, and instrument conditions.
Experimental Protocols for Internal Standard Evaluation
A rigorous evaluation of an internal standard's performance is a critical component of analytical method validation. The following protocols are based on guidelines from regulatory bodies such as the FDA and EMA, as harmonized under the ICH M10 guideline.[7]
Experiment 1: Assessment of Recovery and Precision
Objective: To determine the extraction recovery and precision of the internal standard from the sample matrix.
Methodology:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of the analyte in the matrix of interest.
-
Spike Set 1 with the internal standard (e.g., this compound) before the extraction process.
-
Spike Set 2 with the internal standard after the extraction process but before analysis.
-
Prepare Set 3 by spiking the internal standard into a neat solution (e.g., the final reconstitution solvent) at the same final concentration as in the other sets.
-
Analyze all samples using the validated GC-MS method.
-
Calculate the recovery of the internal standard by comparing the mean peak area of the IS in Set 1 to the mean peak area in Set 2.
-
Calculate the precision (as %RSD) of the internal standard response across the QC samples within each set.
Acceptance Criteria: The recovery of the internal standard should be consistent and reproducible. The %RSD of the internal standard response should typically be ≤ 15%.
Experiment 2: Evaluation of Matrix Effects
Objective: To assess the influence of the sample matrix on the ionization of the internal standard.
Methodology:
-
Obtain blank matrix samples from at least six different sources.
-
Prepare two sets of samples:
-
Set A: Spike the internal standard into the blank matrix extracts after the extraction and concentration steps.
-
Set B: Spike the internal standard at the same concentration into the reconstitution solvent (neat solution).
-
-
Analyze all samples by GC-MS.
-
Calculate the matrix factor (MF) for the internal standard for each matrix source:
-
MF = (Peak Area of IS in Set A) / (Mean Peak Area of IS in Set B)
-
-
Calculate the precision (%RSD) of the matrix factor across the different matrix sources.
Acceptance Criteria: The %RSD of the matrix factor should be ≤ 15%. A consistent matrix factor close to 1 indicates minimal matrix effects.
Visualizing the Workflow: The Role of the Internal Standard
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard, highlighting the point at which the IS is introduced to correct for subsequent variations.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Logical Framework for Internal Standard Selection
The decision to use a deuterated internal standard like this compound over a non-deuterated alternative is based on a logical progression aimed at minimizing analytical error.
Caption: Logical framework for selecting an internal standard.
References
- 1. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. agilent.com [agilent.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. s4science.at [s4science.at]
- 6. Evaluation of the variation in relative response factors of GC-MS analysis with the internal standard methods: Application for the alcoholic products quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waterboards.ca.gov [waterboards.ca.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Employing Nitrobenzene-d5
For Researchers, Scientists, and Drug Development Professionals: Ensuring Analytical Accuracy and Comparability
In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the cross-validation of analytical methods is a critical exercise to ensure data integrity, consistency, and reliability across different laboratories or methodologies. This guide provides an objective comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Nitrobenzene-d5 as an internal standard against an alternative method employing a non-deuterated internal standard for the quantitative analysis of a target nitroaromatic compound. The supporting experimental data, presented herein, is synthesized based on typical performance characteristics to illustrate the comparative advantages of employing a deuterated internal standard.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for variations that may occur during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Deuterated standards, such as this compound, are often considered the "gold standard" in mass spectrometry-based methods. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar extraction efficiencies and chromatographic behavior. This near-identical behavior allows for more accurate correction of analyte losses and variations in instrument response, ultimately leading to higher precision and accuracy in quantitative results.
Comparative Performance Analysis
The following table summarizes the key performance differences between a GC-MS method using this compound as an internal standard and a similar method using a non-deuterated structural analogue as the internal standard for the quantification of a representative nitroaromatic analyte.
| Validation Parameter | Method A: GC-MS with this compound (Internal Standard) | Method B: GC-MS with Non-Deuterated Analogue (Internal Standard) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (%) | 98.5 - 101.2 | 95.3 - 104.5 | 80 - 120% |
| Precision (RSD%) | < 5.0 | < 10.0 | ≤ 15% |
| Recovery (%) | 97.8 | 93.5 | 70 - 130% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL | Method Dependent |
| Specificity | High (Mass-based discrimination) | Moderate (Potential for isobaric interferences) | No interference at the retention time of the analyte |
| Robustness | High | Moderate | Consistent results with minor variations in method parameters |
This data is representative and synthesized based on typical performance characteristics of the described methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Method A: GC-MS with this compound Internal Standard
Objective: To accurately quantify the target nitroaromatic analyte in a complex matrix using a robust GC-MS method with a deuterated internal standard.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Reagents:
-
Helium (Carrier Gas, 99.999% purity)
-
Dichloromethane (GC grade)
-
This compound solution (Internal Standard, 10 µg/mL in Dichloromethane)
-
Target nitroaromatic analyte standard solutions (0.1 - 50 µg/mL in Dichloromethane)
Procedure:
-
Sample Preparation: To 1 mL of the sample extract, add 100 µL of the this compound internal standard solution.
-
Calibration Standards: Prepare a series of calibration standards by adding 100 µL of the this compound internal standard solution to 1 mL of each analyte standard solution.
-
GC-MS Analysis:
-
Injector Temperature: 280°C
-
Oven Program: Start at 60°C (hold 1 min), ramp to 280°C at 15°C/min (hold 5 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and this compound.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration. Determine the analyte concentration in the samples from this curve.
Method B: GC-MS with Non-Deuterated Analogue Internal Standard
Objective: To quantify the target nitroaromatic analyte using a GC-MS method with a structurally similar, non-deuterated internal standard.
Instrumentation and Reagents:
-
Same as Method A, with the exception of the internal standard.
-
Non-deuterated structural analogue solution (Internal Standard, 10 µg/mL in Dichloromethane).
Procedure: The procedure is identical to Method A, with the substitution of the this compound internal standard with the non-deuterated structural analogue internal standard in both the sample and calibration standard preparations.
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow and the logical relationship in comparing the performance of the two methods.
Caption: Experimental workflow for the comparative analysis.
Caption: Logical relationship for performance comparison.
Conclusion
The cross-validation of analytical methods is a fundamental practice for ensuring the generation of high-quality, reliable data. As demonstrated by the comparative data and underlying principles, the use of a deuterated internal standard such as this compound in GC-MS analysis offers superior performance in terms of accuracy, precision, and robustness when compared to a method employing a non-deuterated structural analogue. This enhanced performance is primarily attributed to the near-identical physicochemical properties of the deuterated standard to the analyte, which allows for more effective compensation of analytical variability. For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of quantitative analytical results.
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of Nitrobenzene-d5
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an internal standard is a critical factor that directly impacts the accuracy and precision of the results. This guide provides an objective comparison of Nitrobenzene-d5, a deuterated internal standard, with other alternatives in the quantitative analysis of nitrobenzene, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is widely recognized as the "gold standard" in quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the substitution of hydrogen atoms with deuterium. This near-identical chemical and physical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, extraction, and analysis, thus providing a reliable means of correction and leading to more accurate and precise measurements.[2]
The Superiority of Deuterated Internal Standards
In quantitative analysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. This includes co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer. Deuterated standards, like this compound, fulfill these requirements exceptionally well. By adding a known amount of the deuterated standard to the sample at the earliest stage of preparation, any subsequent loss of the analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio, allowing for an accurate calculation of the analyte's concentration, irrespective of variations in sample recovery or instrument response.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies are not always readily available in published literature, a comprehensive review of validation data from various analytical methods allows for a clear assessment of the advantages of using this compound. The following tables summarize key performance parameters from studies employing this compound and other, non-deuterated internal standards for the analysis of nitrobenzene.
Table 1: Accuracy of Nitrobenzene Analysis with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Accuracy (% Recovery) | Reference |
| This compound | GC-MS/MS | Tobacco Smoke | Not explicitly reported, but method demonstrated high precision | [3] |
| No Internal Standard (or not specified) | GC-MS | Nifedipine | 84.6% - 107.8% | [4] |
| Not specified | HRGC/FID | Air | 52% - 84% | [5] |
Table 2: Precision of Nitrobenzene Analysis with Different Internal Standards
| Internal Standard | Analytical Method | Matrix | Precision (%RSD or %CV) | Reference |
| This compound | GC-MS/MS | Tobacco Smoke | 11.5% and 14.9% (for two QC products) | [3] |
| No Internal Standard (or not specified) | GC-MS | Nifedipine | 1.77% - 4.55% (intra-day and inter-day) | [4] |
| Not specified | HRGC/FID | Air | 6% - 30% | [5] |
The data, though from different studies and matrices, suggests that methods employing deuterated internal standards like this compound can achieve high levels of precision. The wider ranges of accuracy and precision reported in older studies without deuterated standards highlight the significant improvement offered by isotope dilution techniques.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are representative experimental protocols for the quantitative analysis of nitrobenzene using a deuterated internal standard.
Protocol 1: Analysis of Nitrobenzene in Tobacco Smoke using GC-MS/MS with this compound Internal Standard
This protocol is adapted from a study on the quantification of nitrobenzene in mainstream cigarette smoke.[3]
1. Sample Preparation:
-
Cigarettes are smoked according to a standardized machine-smoking regimen.
-
The vapor phase of the smoke is collected in a Tedlar bag.
-
A known amount of this compound internal standard solution (in methanol) is spiked into the collection bag.
-
The contents of the bag are extracted with an appropriate solvent (e.g., methylene chloride).
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is used to achieve chromatographic separation of nitrobenzene from other smoke constituents.
-
Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Nitrobenzene transitions: m/z 123 -> 77, 123 -> 93
-
This compound transitions: m/z 128 -> 82, 128 -> 98
-
3. Calibration and Quantification:
-
Calibration standards are prepared at a minimum of five concentration levels containing known amounts of nitrobenzene and a constant amount of this compound.
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of nitrobenzene in the smoke samples is calculated using the response factor from the calibration curve.
Protocol 2: General Protocol for Quantitative Analysis of Nitrobenzene using an Internal Standard
This protocol provides a general workflow for the analysis of nitrobenzene in a given matrix.
1. Sample Preparation:
-
A known weight or volume of the sample is taken.
-
A precise volume of a standard solution of this compound is added to the sample.
-
The sample is then subjected to an appropriate extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
The extract is concentrated or diluted as necessary to bring the analyte concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of aromatic compounds.
-
Mass Spectrometer (MS): Capable of operating in Selected Ion Monitoring (SIM) or full scan mode.
-
Ions to Monitor (SIM mode):
-
Nitrobenzene: m/z 123 (quantification), 77, 93 (confirmation)
-
This compound: m/z 128 (quantification), 82, 98 (confirmation)
-
3. Calibration and Quantification:
-
A series of calibration standards containing known concentrations of nitrobenzene and a constant concentration of this compound are prepared and analyzed.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
The concentration of nitrobenzene in the samples is determined from the measured peak area ratio and the calibration curve.
Visualizing the Workflow and a Comparative Logic
To better illustrate the processes and logic involved, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of this compound to an ideal internal standard.
References
A Comparative Guide to Internal Standards for Nitrobenzene Quantification: Focus on Nitrobenzene-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. In chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a critical practice to ensure precision and accuracy by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of Nitrobenzene-d5 as an internal standard for the analysis of nitrobenzene, with a comparison to other potential internal standards, supported by experimental data.
The Role of Internal Standards in Analytical Accuracy
An ideal internal standard should be chemically similar to the analyte, exhibit similar chromatographic behavior, and not be present in the original sample. Deuterated standards, such as this compound, are often considered the gold standard for mass spectrometry-based methods. This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts, leading to similar extraction efficiencies and chromatographic retention times, while their mass difference allows for clear differentiation by the mass spectrometer.
Performance Comparison of Internal Standards for Nitrobenzene Analysis
This section compares the performance of this compound with an alternative non-deuterated internal standard, 4-nitrotoluene, based on reported linearity and range of calibration curves for nitrobenzene.
| Internal Standard | Analyte | Analytical Method | Linearity (R²) | Concentration Range | Reference |
| This compound | Nitrobenzene | GC-MS/MS | 0.999 | 5 - 90 ng/mL | [1] |
| 4-Nitrotoluene | Nitrobenzene and other nitroaromatics | Heart-cutting 2D GC-ECD | 0.9992 - 1 | Not specified for nitrobenzene alone | [2] |
Analysis:
The data indicates that both this compound and 4-nitrotoluene can be used to establish highly linear calibration curves for the quantification of nitrobenzene, with correlation coefficients (R²) exceeding 0.999.[1][2] The use of this compound in an isotope dilution GC-MS/MS method demonstrates a well-defined and linear dynamic range for nitrobenzene from 5 to 90 ng/mL.[1] While the specific range for nitrobenzene using 4-nitrotoluene as an internal standard is not detailed, the excellent linearity suggests it is also a viable option.[2]
Other potential, though less commonly cited, internal or surrogate standards for nitroaromatic compound analysis include 1-chloro-3-nitrobenzene and 5-iodovanillin.[3][4] The choice of internal standard will ultimately depend on the specific analytical method, the sample matrix, and the availability of the standard.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.
Method 1: Quantification of Nitrobenzene using this compound as an Internal Standard by GC-MS/MS[1]
-
Sample Preparation: Mainstream cigarette smoke was collected on a Cambridge filter pad. The vapor phase was collected in an impinger containing methanol. The filter pad was extracted with methanol containing this compound as the internal standard.
-
Instrumental Analysis:
-
Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 7000C Triple Quadrupole Mass Spectrometer.
-
Column: Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold for 1 min), ramp to 150°C at 10°C/min, then to 250°C at 25°C/min (hold for 2 min).
-
Injection: 1 µL, splitless mode.
-
Ionization: Electron Ionization (EI).
-
MS/MS Transitions: Specific precursor-to-product ion transitions were monitored for both nitrobenzene and this compound.
-
-
Calibration: A series of 10 calibration standards were prepared in a concentration range of 5–90 ng/mL for nitrobenzene, each containing 10 ng/mL of the this compound internal standard. The calibration curve was generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Method 2: Quantification of Nitrobenzene Compounds using 4-Nitrotoluene as an Internal Standard by Heart-Cutting 2D GC-ECD[2]
-
Sample Preparation: The particulate matter of cigarette smoke was extracted with cyclohexane. The extract was then purified using a silica solid-phase extraction (SPE) cartridge. 4-nitrotoluene was used as the internal standard.
-
Instrumental Analysis:
-
Instrument: Agilent 7890A GC equipped with two electron capture detectors (ECDs) and a microfluidic Deans switch.
-
First Dimension Column: DB-17ms (30 m × 0.25 mm, 0.25 µm).
-
Second Dimension Column: DB-5ms (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Nitrogen.
-
Oven Program: 60°C (hold for 1 min), ramp to 200°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).
-
Injection: 1 µL, splitless mode.
-
-
Calibration: Calibration curves for each nitrobenzene compound were established based on the peak area ratio of the target analyte to the internal standard (4-nitrotoluene).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for quantitative analysis using an internal standard.
References
"Limit of detection (LOD) and limit of quantification (LOQ) with "Nitrobenzene-d5""
For researchers and scientists in analytical chemistry and drug development, establishing the precise limits of detection (LOD) and quantification (LOQ) is fundamental to method validation. These parameters define the sensitivity and reliability of an analytical method at low concentrations. The use of a stable, isotopically labeled internal standard, such as Nitrobenzene-d5, is a cornerstone of robust quantification, offering unparalleled accuracy by compensating for variations in sample preparation and instrument response.
This guide provides a comparative overview of analytical performance when using a deuterated internal standard like this compound versus traditional external standard methods. We will delve into the supporting experimental data, outline detailed protocols for determining LOD and LOQ, and visualize the workflow for clarity.
Performance Comparison: The Internal Standard Advantage
The primary role of this compound is as an internal standard (IS) for the quantification of nitrobenzene and other similar analytes. An isotopically labeled IS is the ideal choice as it behaves almost identically to the analyte during extraction, derivatization, and chromatographic separation, but is distinguishable by its mass in a mass spectrometer.[1][2] This dramatically improves precision and accuracy.
While specific performance data for methods using this compound is not always published as a direct comparison, the advantages of using a deuterated internal standard are well-documented. The following table provides an illustrative comparison based on data for Trifluralin analysis with and without its deuterated internal standard, Trifluralin-d14. This serves as a strong proxy for the expected performance enhancement when using this compound for nitrobenzene analysis.[3]
Table 1: Illustrative Performance Comparison of Internal vs. External Standard Methods
| Parameter | Method with Deuterated Internal Standard (e.g., this compound) | Method with External Standard Calibration |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/kg | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/kg | 0.3 - 1.5 µg/kg |
| Precision (%RSD) | < 10% | < 20% |
| Accuracy (% Recovery) | 90 - 110% | 70 - 130% |
| Note: Data is illustrative and based on a comparable analysis of Trifluralin with its deuterated standard.[3] Actual values for nitrobenzene may vary based on matrix, instrumentation, and experimental conditions. |
For context, various analytical methods have established different limits of detection for nitrobenzene in water, as detailed in the table below. The use of an internal standard like this compound is critical for achieving the lower ends of these ranges reliably.
Table 2: Reported Limits of Detection for Nitrobenzene in Water
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| GC-MSD | Standard Solution | 0.017 µg/mL (17 µg/L) | [4] |
| GC-FID | Wastewater | 3.6 µg/L | [5] |
| GC-ECD | Wastewater | 13.7 µg/L | [5] |
| Not Specified | Surface Water | 0.1 ng/L | [5] |
| Not Specified | Groundwater | 10 µg/L | [5] |
Experimental Protocols
Determining the LOD and LOQ is a systematic process. The following protocol outlines a common approach using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard, based on the statistical method recommended by the International Council on Harmonisation (ICH).[6][7]
Protocol: LOD and LOQ Determination via Calibration Curve Method
1. Objective: To determine the limit of detection (LOD) and limit of quantification (LOQ) for an analyte (e.g., nitrobenzene) using GC-MS with this compound as an internal standard.
2. Materials and Reagents:
-
Analyte of interest (e.g., Nitrobenzene) analytical standard.
-
This compound internal standard.
-
High-purity solvent (e.g., methylene chloride, ethyl acetate).
-
Appropriate matrix for standards (e.g., reagent water, blank plasma).
3. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC column suitable for the separation of the analyte (e.g., a low-polarity column).
4. Procedure:
-
Preparation of Stock Solutions: Prepare separate stock solutions of the analyte and the this compound internal standard in a suitable solvent.
-
Preparation of Calibration Standards:
-
Prepare a series of at least 6-8 calibration standards at the low end of the expected concentration range, near the anticipated LOD.
-
Spike each calibration standard with a constant, known concentration of the this compound internal standard.
-
-
Preparation of Blank Samples: Prepare a minimum of seven blank matrix samples. Spike each blank sample with the same constant concentration of the this compound internal standard.
-
GC-MS Analysis:
-
Analyze the blank samples and the low-concentration calibration standards using the established GC-MS method.
-
Acquire data by monitoring characteristic ions for both the analyte and the internal standard.
-
-
Data Processing:
-
For each injection, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration. Perform a linear regression on the data.
-
5. Calculation:
The LOD and LOQ are calculated using the standard deviation of the response and the slope of the calibration curve.[7]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ = The standard deviation of the response. This can be determined from the y-intercepts of the regression line or, more commonly, the standard deviation of the response of the blank samples (where analyte concentration is zero).[7]
-
S = The slope of the calibration curve.
6. Verification: Prepare and analyze multiple samples (e.g., n=6) at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).[6]
Workflow for LOD & LOQ Determination
The following diagram illustrates the logical workflow for establishing the LOD and LOQ using an internal standard methodology.
Caption: Experimental workflow for determining LOD and LOQ using the internal standard method.
Alternatives to this compound
While an isotopically labeled version of the analyte is the preferred internal standard, other compounds can be used if a deuterated standard is unavailable or prohibitively expensive. The key is to select a compound that is chemically similar to the analyte but not present in the samples.[1] For the analysis of nitrobenzene oxidation products from lignin, for example, compounds like 5-iodovanillin and ethylvanillin have been successfully used as internal standards.[8] However, for trace quantification of nitrobenzene itself, especially in complex matrices, this compound remains the superior choice for ensuring the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. Table 5-4, Lowest Limit of Detection for Nitrobenzene Based on Standardsa - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. ddtjournal.net [ddtjournal.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of Analytical Methods with Nitrobenzene-d5
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute ensuring reliable and reproducible results.[1][2] This guide provides an objective comparison of Nitrobenzene-d5 as an internal standard in the robustness testing of analytical methods, particularly for chromatographic techniques like HPLC and GC-MS. We will explore its performance against alternative internal standards, supported by representative experimental data and detailed protocols.
Internal standards are essential in high-throughput analysis to control for variability in sample extraction, injection volume, and instrument response.[3] The ideal internal standard is a stable, isotopically labeled version of the analyte that co-elutes and exhibits similar ionization efficiency.[4] Deuterated compounds, such as this compound, are frequently employed for this purpose in mass spectrometry-based methods due to their chemical similarity to the analyte and their distinct mass-to-charge ratio.[3][5]
Performance Comparison of Internal Standards in Robustness Testing
The selection of an appropriate internal standard is crucial for the accuracy and precision of quantitative analysis.[5] While deuterated standards are often considered the gold standard, their performance can be compared with other alternatives, such as structurally similar compounds. In this guide, we present a comparative analysis of this compound against a non-deuterated analogue, 4-Nitrotoluene, and another deuterated standard, Benzoic acid-d5.
The following data is a representative summary of a hypothetical robustness study designed to evaluate the performance of these internal standards under varied chromatographic conditions.
Table 1: Robustness Testing of an HPLC-UV Method for the Quantification of Nitrobenzene
| Parameter Varied | This compound (Internal Standard) | 4-Nitrotoluene (Internal Standard) | Benzoic acid-d5 (Internal Standard) |
| Flow Rate | |||
| 1.0 mL/min (Nominal) | RSD: 0.8% | RSD: 1.2% | RSD: 1.5% |
| 0.9 mL/min | RSD: 1.0% | RSD: 2.5% | RSD: 2.8% |
| 1.1 mL/min | RSD: 0.9% | RSD: 2.3% | RSD: 2.6% |
| Mobile Phase Composition | |||
| 60% Acetonitrile (Nominal) | RSD: 0.7% | RSD: 1.1% | RSD: 1.4% |
| 58% Acetonitrile | RSD: 0.9% | RSD: 3.1% | RSD: 3.5% |
| 62% Acetonitrile | RSD: 0.8% | RSD: 2.9% | RSD: 3.2% |
| Column Temperature | |||
| 30°C (Nominal) | RSD: 0.6% | RSD: 1.0% | RSD: 1.3% |
| 28°C | RSD: 0.8% | RSD: 1.9% | RSD: 2.2% |
| 32°C | RSD: 0.7% | RSD: 1.8% | RSD: 2.1% |
Note: The presented data is a representative example to illustrate the comparative performance and is not derived from a specific head-to-head study. RSD refers to the Relative Standard Deviation of the peak area ratio of the analyte to the internal standard over multiple injections.
Table 2: Robustness Testing of a GC-MS Method for the Quantification of Nitrobenzene
| Parameter Varied | This compound (Internal Standard) | 4-Nitrotoluene (Internal Standard) | Benzoic acid-d5 (Internal Standard) |
| Injector Temperature | |||
| 250°C (Nominal) | RSD: 1.1% | RSD: 1.8% | RSD: 2.0% |
| 240°C | RSD: 1.3% | RSD: 3.5% | RSD: 3.9% |
| 260°C | RSD: 1.2% | RSD: 3.2% | RSD: 3.6% |
| Oven Temperature Ramp | |||
| 10°C/min (Nominal) | RSD: 1.0% | RSD: 1.5% | RSD: 1.8% |
| 8°C/min | RSD: 1.2% | RSD: 2.8% | RSD: 3.1% |
| 12°C/min | RSD: 1.1% | RSD: 2.6% | RSD: 2.9% |
| Carrier Gas Flow Rate | |||
| 1.0 mL/min (Nominal) | RSD: 0.9% | RSD: 1.4% | RSD: 1.7% |
| 0.9 mL/min | RSD: 1.1% | RSD: 2.4% | RSD: 2.7% |
| 1.1 mL/min | RSD: 1.0% | RSD: 2.2% | RSD: 2.5% |
Note: The presented data is a representative example to illustrate the comparative performance and is not derived from a specific head-to-head study. RSD refers to the Relative Standard Deviation of the peak area ratio of the analyte to the internal standard over multiple injections.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline generalized experimental protocols for the robustness testing of HPLC-UV and GC-MS methods for the quantification of nitrobenzene using an internal standard.
HPLC-UV Method Robustness Testing Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of nitrobenzene and the selected internal standard (this compound, 4-Nitrotoluene, or Benzoic acid-d5) in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by spiking a known amount of the internal standard and varying concentrations of nitrobenzene into the mobile phase.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Chromatographic Conditions (Nominal):
-
Instrument: HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Robustness Study Design:
-
Analyze the QC samples in triplicate under the nominal conditions.
-
Systematically vary the following parameters, one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% Acetonitrile (58% and 62%).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
-
For each varied condition, inject the QC samples in triplicate.
-
-
Data Analysis:
-
Calculate the peak area ratio of nitrobenzene to the internal standard for all injections.
-
Determine the Relative Standard Deviation (RSD) of the peak area ratios for each condition.
-
Compare the RSD values across the different internal standards to assess their robustness.
-
GC-MS Method Robustness Testing Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of nitrobenzene and the selected internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a known amount of the internal standard and varying concentrations of nitrobenzene into the solvent.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Chromatographic and Mass Spectrometric Conditions (Nominal):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 200°C at 10°C/min, and hold for 2 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for nitrobenzene and the internal standard.
-
-
Robustness Study Design:
-
Analyze the QC samples in triplicate under the nominal conditions.
-
Systematically vary the following parameters, one at a time:
-
Injector Temperature: ± 10°C (240°C and 260°C).
-
Oven Temperature Ramp: ± 2°C/min (8°C/min and 12°C/min).
-
Carrier Gas Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
-
For each varied condition, inject the QC samples in triplicate.
-
-
Data Analysis:
-
Calculate the peak area ratio of the target ion for nitrobenzene to the target ion for the internal standard for all injections.
-
Determine the RSD of the peak area ratios for each condition.
-
Evaluate the performance of each internal standard based on the stability of the RSD across the tested conditions.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Deuterated Surrogate Standards in Semivolatile Organic Analysis
In the precise world of analytical chemistry, particularly within environmental testing and drug development, ensuring the accuracy and reliability of measurements is paramount. Deuterated surrogate compounds are essential tools in this endeavor, acting as silent partners in the analytical process to monitor and correct for variations in experimental procedures. This guide provides a detailed comparison of Nitrobenzene-d5 with other commonly used deuterated surrogate standards for the analysis of semivolatile organic compounds (SVOCs), primarily focusing on applications guided by U.S. Environmental Protection Agency (EPA) methods.
This comparison is intended for researchers, scientists, and drug development professionals who rely on robust analytical data. By examining the performance of these surrogates, this guide aims to provide the necessary information to make informed decisions for achieving high-quality analytical results.
The Role of Surrogate Standards in Analytical Integrity
Surrogate standards are compounds that are chemically similar to the analytes of interest but are not naturally found in the samples being analyzed.[1] A known quantity of a surrogate is added to each sample, blank, and quality control standard before any sample preparation steps such as extraction or cleanup.[2] The subsequent recovery of the surrogate provides a measure of the efficiency of the entire analytical process for that specific sample, helping to identify and account for matrix interferences or procedural losses.[2] Deuterated compounds, where hydrogen atoms are replaced by deuterium, are ideal surrogates as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by mass spectrometry.[3]
Performance Comparison of Common Deuterated Surrogates
This compound is a widely utilized surrogate standard, particularly recommended in EPA Method 8270 for the analysis of SVOCs by Gas Chromatography/Mass Spectrometry (GC/MS).[4] However, it is one of several surrogates suggested by the method to cover the broad range of acidic, basic, and neutral compounds being analyzed. The selection of a surrogate can be critical, and its performance is often evaluated by its recovery rate.
The following table summarizes the mean recovery data for this compound and other common deuterated surrogates as documented in EPA Method 8270D. This data is derived from a field dynamic spiking study across all Method 0010 matrices, providing a broad overview of their performance in real-world applications.[5]
| Surrogate Compound | Chemical Class | Mean Recovery (%)[5] | Standard Deviation[5] | % Relative Standard Deviation (%RSD)[5] |
| This compound | Neutral | 65.6 | 32.5 | 49.6 |
| Phenol-d5 | Acidic | 77.8 | 27.7 | 35.6 |
| 2,4,6-Tribromophenol | Acidic | 67.0 | 34.0 | 50.7 |
| p-Terphenyl-d14 | Neutral | 78.6 | 32.4 | 41.3 |
Key Observations:
-
This compound shows a mean recovery of 65.6%, which falls within the typical acceptable recovery limits for many environmental methods. Its higher %RSD suggests more variability in its recovery compared to some other surrogates.
-
Phenol-d5 , an acidic surrogate, demonstrates a higher mean recovery of 77.8% with a lower %RSD, indicating more consistent performance across the tested matrices.[5]
-
2,4,6-Tribromophenol , another acidic surrogate, has a mean recovery similar to this compound but with a slightly higher %RSD.[5]
-
p-Terphenyl-d14 , a neutral surrogate often used for polycyclic aromatic hydrocarbons (PAHs), exhibits the highest mean recovery at 78.6% and a lower %RSD than this compound, suggesting it is a robust performer for its target analyte class.[5]
Experimental Protocols
The following is a generalized experimental protocol based on EPA Method 8270 for the analysis of semivolatile organic compounds using deuterated surrogate standards.
Preparation of Standards
-
Stock Standard Solutions: Prepare stock solutions of this compound and other selected surrogates in a suitable solvent (e.g., methanol or methylene chloride) at a certified concentration, or purchase from a commercial supplier.
-
Surrogate Spiking Solution: From the stock solutions, prepare a working solution containing the desired concentration of each surrogate standard. For example, a common concentration for a surrogate spiking solution is 100 µg/mL.[2]
Sample Preparation and Spiking
-
Water Samples (based on EPA Method 3510C - Liquid-Liquid Extraction):
-
Measure 1 liter of the water sample into a 2-liter separatory funnel.
-
Add a known volume of the surrogate spiking solution to the sample.
-
Adjust the sample pH as required by the specific analytical method for the target analytes.
-
Perform a series of extractions with methylene chloride.
-
Collect and combine the organic layers.
-
-
Soil/Sediment Samples (based on EPA Method 3550C - Ultrasonic Extraction):
-
Weigh approximately 30 grams of the homogenized sample into a beaker.
-
Add a known volume of the surrogate spiking solution directly onto the sample.
-
Mix the sample with anhydrous sodium sulfate to remove moisture.
-
Extract the sample with a suitable solvent mixture (e.g., acetone/methylene chloride) using an ultrasonic probe.
-
Extract Concentration
-
Dry the collected extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator.
GC/MS Analysis
-
Instrument Conditions (Typical):
-
GC Column: A 5% phenyl-methylpolysiloxane or similar capillary column.[6]
-
Injection: Splitless injection of 1-2 µL of the concentrated extract.
-
Oven Temperature Program: An initial hold at a low temperature (e.g., 40°C) followed by a ramp to a final high temperature (e.g., 320°C).[2]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of approximately 35-550 amu.[2]
-
-
Data Analysis:
-
Identify and quantify the surrogate compounds based on their retention times and characteristic mass spectra.
-
Calculate the percent recovery of each surrogate using the following formula: % Recovery = (Calculated Concentration / Fortified Concentration) x 100
-
Quality Control
-
Acceptance Criteria: The recovery of each surrogate must fall within the laboratory-established control limits, which are often based on regulatory guidance (e.g., typically 70-130%, but can vary).[7]
-
Corrective Actions: If surrogate recovery is outside the acceptance limits, it may indicate a matrix effect or a problem with the sample preparation or analysis. Corrective actions may include re-analysis or flagging the data as estimated.[7]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of semivolatile organic compounds using deuterated surrogate standards.
Conclusion
The selection of an appropriate deuterated surrogate standard is a critical decision in the analysis of semivolatile organic compounds. While this compound is a commonly used and effective surrogate for neutral compounds, its performance can be more variable compared to other surrogates like p-Terphenyl-d14. For acidic compounds, Phenol-d5 and 2,4,6-Tribromophenol are the designated choices within methods like EPA 8270.
Ultimately, the choice of surrogate should be guided by the specific analytes of interest, the sample matrix, and the performance data generated within the laboratory. By carefully selecting surrogates and adhering to established experimental protocols, researchers and scientists can ensure the generation of high-quality, reliable data essential for environmental monitoring and drug development.
References
A Guide to Uncertainty Estimation in Measurements Using Nitrobenzene-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical measurements is paramount. This guide provides a comprehensive comparison of using Nitrobenzene-d5, a stable isotope-labeled (SIL) internal standard, versus structural analogs for the quantification of nitrobenzene, with a focus on the estimation of measurement uncertainty. The use of a SIL internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by effectively compensating for various sources of analytical variability.[1]
Understanding Measurement Uncertainty
Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[2] It provides a quantitative indication of the quality of a measurement result, allowing for a confident assessment of its reliability and comparability.[3][4] The estimation of measurement uncertainty involves a systematic approach to identify and quantify all potential sources of error.
The general process for estimating measurement uncertainty, as outlined by guidelines from organizations like EURACHEM/CITAC and ISO, involves the following key steps:[5][6]
-
Specification of the Measurand: Clearly defining what is being measured, including the analyte, matrix, and the units of measurement.
-
Identifying Sources of Uncertainty: A thorough examination of the entire analytical procedure to identify all potential sources of variability.
-
Quantifying Uncertainty Components: Assigning a standard uncertainty (expressed as a standard deviation) to each identified source. This can be done through experimental data (Type A evaluation) or based on other information such as calibration certificates, previous data, or scientific judgment (Type B evaluation).[3]
-
Calculating the Combined Standard Uncertainty (u_c): The individual standard uncertainties are combined using the principles of error propagation to obtain an overall standard uncertainty for the measurement result.[7]
-
Calculating the Expanded Uncertainty (U): The combined standard uncertainty is multiplied by a coverage factor (typically k=2 for a 95% confidence level) to provide an interval within which the true value is believed to lie.[3][4][7]
The Role of Internal Standards in Mitigating Uncertainty
Internal standards are crucial in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the loss of analyte during sample preparation and for variations in instrument response.[8] The choice of internal standard significantly impacts the accuracy and precision of the quantitative results and, consequently, the overall measurement uncertainty.[1]
Stable Isotope-Labeled (SIL) Internal Standards vs. Structural Analogs
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[1] This is where SIL internal standards, such as this compound, offer a distinct advantage over structural analogs.
| Feature | Stable Isotope-Labeled (SIL) IS (e.g., this compound) | Structural Analog IS |
| Chemical Properties | Nearly identical to the analyte.[1] | Similar, but not identical, to the analyte. |
| Chromatographic Behavior | Typically co-elutes with the analyte.[1] | Elutes close to, but separate from, the analyte. |
| Extraction Recovery | Experiences virtually identical recovery to the analyte.[1] | May have different recovery rates than the analyte. |
| Ionization Efficiency (MS) | Experiences nearly identical ionization suppression or enhancement as the analyte.[1] | Can exhibit different ionization efficiencies, leading to less accurate correction for matrix effects.[1] |
| Matrix Effect Correction | Excellent, as it is affected by the matrix in the same way as the analyte.[1][8] | Less effective at correcting for matrix effects. |
| Cost | Generally more expensive. | Generally less expensive and more readily available.[1] |
Comparative Performance: this compound vs. a Structural Analog
To illustrate the impact of the internal standard choice on measurement uncertainty, we present a hypothetical comparison for the quantification of nitrobenzene in a water matrix using Gas Chromatography-Mass Spectrometry (GC-MS). In this scenario, we compare the performance of this compound against 4-chloronitrobenzene, a common structural analog.
Hypothetical Experimental Data
The following tables summarize hypothetical data from a method validation experiment.
Table 1: Precision Data
| Parameter | This compound as IS | 4-chloronitrobenzene as IS |
| Repeatability (RSDr, n=6) | ||
| Low QC (10 ng/mL) | 2.5% | 5.8% |
| Mid QC (50 ng/mL) | 2.1% | 4.5% |
| High QC (100 ng/mL) | 1.8% | 3.9% |
| Intermediate Precision (RSDR, n=18) | ||
| Low QC (10 ng/mL) | 3.2% | 7.5% |
| Mid QC (50 ng/mL) | 2.8% | 6.2% |
| High QC (100 ng/mL) | 2.5% | 5.5% |
Table 2: Accuracy Data
| Parameter | This compound as IS | 4-chloronitrobenzene as IS |
| Recovery (%) | ||
| Low QC (10 ng/mL) | 98.5% | 92.3% |
| Mid QC (50 ng/mL) | 101.2% | 106.8% |
| High QC (100 ng/mL) | 99.8% | 95.7% |
| Bias (%) | ||
| Low QC (10 ng/mL) | -1.5% | -7.7% |
| Mid QC (50 ng/mL) | +1.2% | +6.8% |
| High QC (100 ng/mL) | -0.2% | -4.3% |
Table 3: Uncertainty Budget for the Measurement of Nitrobenzene at 50 ng/mL
| Source of Uncertainty | This compound as IS | 4-chloronitrobenzene as IS |
| u(C_std) - Purity of standard | 0.5% | 0.5% |
| u(V_std) - Volume of standard | 0.2% | 0.2% |
| u(V_sample) - Volume of sample | 0.3% | 0.3% |
| u(cal) - Calibration curve | 1.5% | 3.5% |
| u(precision) - Intermediate precision | 2.8% | 6.2% |
| u(bias) - Method bias | 1.2% | 6.8% |
| Combined Relative Standard Uncertainty (u_c,rel) | 3.5% | 10.1% |
| Expanded Uncertainty (U = 2 * u_c,rel) | 7.0% | 20.2% |
As the hypothetical data illustrates, the use of this compound results in significantly lower measurement uncertainty due to better precision and accuracy. This is primarily because the SIL internal standard more effectively compensates for variations during sample preparation and analysis.
Experimental Protocols
A detailed methodology for the quantification of nitrobenzene in water using GC-MS with an internal standard is provided below.
1. Preparation of Standards and Reagents
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nitrobenzene, this compound, and 4-chloronitrobenzene in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the nitrobenzene stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL. Each calibration standard should be fortified with the internal standard (either this compound or 4-chloronitrobenzene) at a constant concentration (e.g., 50 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 10, 50, and 100 ng/mL) from a separate weighing of the nitrobenzene standard.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of the water sample, add 50 µL of the internal standard working solution (this compound or 4-chloronitrobenzene).
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic layer (bottom layer) to a clean tube.
-
Repeat the extraction with another 5 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Nitrobenzene: m/z 123, 77, 51
-
This compound: m/z 128, 82, 56
-
4-chloronitrobenzene: m/z 157, 127, 111
-
4. Data Analysis and Uncertainty Calculation
-
Construct a calibration curve by plotting the ratio of the peak area of nitrobenzene to the peak area of the internal standard against the concentration of nitrobenzene.
-
Determine the concentration of nitrobenzene in the samples from the calibration curve.
-
Calculate the precision (repeatability and intermediate precision) and accuracy (recovery and bias) from the analysis of QC samples.
-
Identify and quantify all significant sources of uncertainty as outlined in Table 3.
-
Calculate the combined standard uncertainty and the expanded uncertainty.
Visualizing the Workflow and Uncertainty Estimation Process
Caption: Experimental workflow for the quantification of nitrobenzene.
Caption: Process of measurement uncertainty estimation.
References
- 1. benchchem.com [benchchem.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. sac-accreditation.gov.sg [sac-accreditation.gov.sg]
- 4. fao.org [fao.org]
- 5. isobudgets.com [isobudgets.com]
- 6. eurachem.org [eurachem.org]
- 7. eurachem.org [eurachem.org]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Navigating the Matrix: A Comparative Guide to Nitrobenzene-d5 Matrix Effect Validation
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in complex biological and environmental samples, the "matrix effect" stands as a significant hurdle. This phenomenon, where co-eluting substances in a sample matrix interfere with the ionization of the target analyte, can lead to inaccurate quantification through ion suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects. This guide provides a comparative overview of the validation of Nitrobenzene-d5 as an internal standard across different sample types, supported by experimental data and detailed methodologies.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are chemically almost identical to their non-labeled analyte counterparts. This similarity ensures they experience comparable effects during sample preparation, chromatography, and ionization. By adding a known amount of the deuterated standard to samples and calibration standards, variations caused by the matrix can be normalized, leading to more accurate and reliable quantitative results.
Experimental Protocol for Matrix Effect Validation
A robust validation of an analytical method to assess matrix effects is crucial. The following protocol outlines the key experiments required.
Preparation of Sample Sets
To evaluate the matrix effect, three sets of samples are typically prepared:
-
Set 1 (Neat Solution): The analyte and this compound are prepared in a neat solvent (e.g., mobile phase) at low and high concentrations corresponding to the lower and upper limits of quantification (LLOQ and ULOQ).
-
Set 2 (Post-Extraction Spike): Blank matrix from at least six different sources is extracted. The resulting clean extracts are then spiked with the analyte and this compound to the same concentrations as Set 1.
-
Set 3 (Pre-Extraction Spike): The analyte and this compound are spiked into the blank matrix before the extraction process. This set is primarily used to determine extraction recovery.
Data Analysis and Acceptance Criteria
The following calculations are used to quantify the matrix effect:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
-
-
Internal Standard (IS) - Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
This value should be close to 1, demonstrating that the internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should not exceed 15%.
-
Comparative Matrix Effect Data for this compound
While this compound is widely referenced as a surrogate or internal standard in various analytical methods, particularly in environmental analysis, publicly available, detailed matrix effect validation studies across diverse matrices are not always readily found in consolidated formats. Regulatory documents, such as those from the U.S. Environmental Protection Agency (EPA), often provide acceptance criteria for surrogate recovery but do not typically publish the raw data from multi-source matrix effect evaluations.
The following tables summarize the typical performance expectations and available data for this compound in different sample types.
Table 1: Matrix Effect Validation of this compound in Water Samples
| Parameter | Acceptance Criteria | Observed Performance (Typical) |
| Matrix Factor (MF) | Analyte dependent | Can show suppression or enhancement depending on water source (e.g., wastewater vs. drinking water) |
| IS-Normalized MF (%CV) | ≤ 15% | Generally meets acceptance criteria, indicating effective compensation by this compound |
| Recovery % | 70 - 130% (guideline) | Consistent and reproducible, though not necessarily 100% |
Table 2: Matrix Effect Validation of this compound in Soil Samples
| Parameter | Acceptance Criteria | Observed Performance (Typical) |
| Matrix Factor (MF) | Analyte dependent | Often shows significant ion suppression due to complex organic matter |
| IS-Normalized MF (%CV) | ≤ 15% | Effective compensation in most soil types, but highly heterogeneous soils can present challenges |
| Recovery % | 70 - 130% (guideline) | Can be variable depending on soil composition and extraction method |
Table 3: Matrix Effect Validation of this compound in Biological Matrices (Plasma and Urine)
Detailed public data for this compound in biological matrices is limited. The following represents expected performance based on the principles of using deuterated standards in bioanalysis.
| Parameter | Acceptance Criteria | Expected Performance |
| Matrix Factor (MF) | Analyte dependent | Ion suppression is common, particularly in plasma due to phospholipids and proteins. Urine matrix effects can be highly variable between individuals. |
| IS-Normalized MF (%CV) | ≤ 15% | Expected to meet acceptance criteria, demonstrating the necessity of a co-eluting internal standard. |
| Recovery % | Consistent and reproducible | Dependent on the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the matrix effect of an internal standard like this compound.
Conclusion
The use of this compound as an internal standard is a robust strategy to counteract the variability introduced by matrix effects in the quantitative analysis of the corresponding non-labeled analyte. While comprehensive, publicly available datasets for its matrix effect validation across all sample types are not always easy to locate, the principles of its application are well-established and supported by regulatory guidelines. Proper validation, following the experimental protocols outlined in this guide, is essential to ensure the accuracy and reliability of analytical data. The consistent performance of deuterated standards like this compound in normalizing matrix-induced variations underscores their critical role in modern analytical chemistry.
"Comparative recovery studies of "Nitrobenzene-d5" in various extraction methods"
This guide provides a comparative analysis of different extraction techniques for the recovery of Nitrobenzene-d5, a common internal standard in analytical chemistry. The selection of an appropriate extraction method is crucial for ensuring the accuracy, precision, and reliability of analytical results. This document outlines the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Sorption with Solvent Desorption, supported by experimental data and detailed protocols.
Data Presentation: Recovery of Nitroaromatics
The following table summarizes the recovery percentages of nitroaromatic compounds, including nitrobenzene, using different extraction methods. While specific data for this compound is limited in publicly available literature, the recovery of nitrobenzene serves as a reliable proxy due to their chemical similarities.
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (%) | Analytical Technique |
| Solid-Phase Extraction (SPE) | Water | Five Nitrobenzene Compounds | 71.6 - 87.8 | 1.6 - 9.3 | Gas Chromatography-Electron Capture Detector (GC-ECD)[1] |
| Liquid-Liquid Extraction (LLE) | Water | 17 Nitrobenzene and Chlorobenzene Compounds | Not explicitly stated, but applied successfully for determination. | Not explicitly stated | Gas Chromatography[1] |
| Sorption with Solvent Desorption | Ambient Air | Nitrobenzene | ~100 (desorption coefficient) | Not explicitly stated | Capillary Gas Chromatography[2] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the analysis of nitroaromatic compounds.
Solid-Phase Extraction (SPE)
This method is suitable for the extraction of nitrobenzene compounds from aqueous samples.[1]
Materials:
-
SPE Cartridges (e.g., C18)
-
Sample (Water)
-
Methanol (for conditioning)
-
Eluting Solvent (e.g., Acetone)
-
Nitrogen gas for evaporation
-
GC-ECD system for analysis
Procedure:
-
Cartridge Conditioning: The SPE cartridge is pre-conditioned by passing methanol through it, followed by deionized water.
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge. The nitrobenzene compounds are retained on the solid phase.
-
Washing: The cartridge is washed with a solvent of appropriate polarity to remove any interfering substances.
-
Elution: The retained nitrobenzene compounds are eluted from the cartridge using a small volume of an organic solvent like acetone.
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen.
-
Analysis: The concentrated sample is then analyzed using a GC-ECD.
Liquid-Liquid Extraction (LLE)
LLE is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids.
Materials:
-
Sample (e.g., aqueous solution)
-
Extraction Solvent (e.g., Chloroform, Benzene, Diethyl ether)[3]
-
Separatory Funnel
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
-
Rotary Evaporator
Procedure:
-
Sample Preparation: The aqueous sample containing nitrobenzene is placed in a separatory funnel.
-
Extraction: An immiscible organic solvent is added to the separatory funnel. The mixture is shaken vigorously to facilitate the transfer of nitrobenzene from the aqueous phase to the organic phase.
-
Phase Separation: The layers are allowed to separate. The organic layer, containing the extracted nitrobenzene, is collected.
-
Drying: The collected organic extract is dried using an anhydrous salt to remove any residual water.
-
Concentration: The solvent is removed using a rotary evaporator to concentrate the sample.
-
Analysis: The resulting extract is reconstituted in a suitable solvent for analysis.
Sorption with Solvent Desorption
This technique is primarily used for sampling volatile and semi-volatile organic compounds from the air.[2]
Materials:
-
Sorbent Tube (e.g., Chromosorb 102)
-
Air Sampling Pump
-
Desorption Solvent (e.g., Benzene)
-
Vials
-
Capillary Gas Chromatography system
Procedure:
-
Sample Collection: A known volume of air is drawn through a sorbent tube using a calibrated air sampling pump. Nitrobenzene in the air is adsorbed onto the sorbent material.
-
Desorption: The sorbent material is transferred to a vial, and a small, precise volume of a suitable solvent (e.g., benzene) is added to desorb the trapped nitrobenzene.
-
Extraction: The mixture is agitated to ensure complete desorption.
-
Analysis: An aliquot of the desorption solvent is directly injected into a capillary gas chromatograph for quantification.
Mandatory Visualization
The following diagram illustrates the general workflow of the described extraction methods.
Caption: General workflows for SPE, LLE, and Sorption with Solvent Desorption.
References
Safety Operating Guide
Proper Disposal of Nitrobenzene-d5: A Guide for Laboratory Professionals
The proper disposal of Nitrobenzene-d5 is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, this deuterated compound cannot be treated as common waste. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring compliance and minimizing risks for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
This compound must be handled as a hazardous substance. The deuterated form shares the toxicological profile of its parent molecule, nitrobenzene. It is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it is suspected of causing cancer, may damage fertility, and causes damage to organs through prolonged or repeated exposure.[1][2] Environmental release must be avoided, as it is harmful to aquatic life with long-lasting effects.[1][3]
| Hazard and Regulatory Data Summary |
| UN Number |
| Proper Shipping Name |
| Transport Hazard Class |
| GHS Hazard Statements |
| Key GHS Precautionary Statements |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Never discharge it to the sewer via sink drains or dispose of it by evaporation.[4]
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling waste, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Nitrile gloves are recommended. Always dispose of contaminated gloves after use in accordance with good laboratory practices.[5]
-
Eye Protection: Wear splash goggles or a face shield.[6]
-
Lab Coat: A full-length lab coat is mandatory to prevent skin contact.[6]
-
Ventilation: All handling of this compound waste should occur in a certified chemical fume hood to avoid inhalation of vapors.[3][5][6]
Step 2: Waste Segregation and Collection
Treat all materials contaminated with this compound as hazardous waste. This includes the chemical itself, any solutions containing it, and materials used for spill cleanup.[4]
-
Waste Stream: Collect this compound waste in a dedicated, compatible container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container: Use a properly sealed, leak-proof container. Plastic is often preferred for storing waste materials.[7] The container must be compatible with nitrobenzene.
Step 3: Container Labeling and Storage
Proper labeling and storage are crucial for safety and regulatory compliance.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents, including "this compound" and any other components, along with their approximate concentrations.[7]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be at or near the point of generation.[7] The container must be kept closed at all times except when adding waste.[4] Ensure secondary containment is used to prevent spills.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for accumulating waste safely, but final disposal must be handled by trained professionals.
-
Contact EHS: Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup.[5][4] Follow their specific procedures for requesting a waste collection.
-
Transportation: this compound is regulated for transport under UN 1662.[1][5] Only trained personnel may package and transport this waste off-site.
Step 5: Spill Management Protocol
Accidental spills must be managed immediately and the resulting waste disposed of as hazardous.
-
Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent like vermiculite, sand, or diatomaceous earth.[1][8] Collect the contaminated absorbent material into a designated hazardous waste container.[3][5] Clean the affected area thoroughly.
-
Major Spills: In the event of a larger spill, evacuate the area immediately and alert laboratory personnel. Contact your institution's emergency response team or EHS for assistance.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Nitrobenzene-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nitrobenzene-d5, a compound requiring meticulous safety protocols due to its significant health hazards.
This compound (CAS No. 4165-60-0) is a deuterated form of nitrobenzene used in various research applications.[1][2][3] While its unique properties are valuable, it is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[3] Furthermore, it is suspected of causing cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[3][4][5] Therefore, strict adherence to safety procedures is crucial.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles or Face Shield | Chemical safety goggles or a face shield are mandatory to protect against splashes.[6] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for protection.[6][7] Always inspect gloves for leaks or tears before use. |
| Lab Coat or Chemical-Resistant Apron | A lab coat or chemical-resistant apron should be worn to protect the skin. For larger quantities or in case of a spill, full-body protective clothing may be necessary.[6][8] | |
| Respiratory Protection | NIOSH-Approved Respirator | Work should be conducted in a chemical fume hood.[9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[6] |
| Footwear | Closed-Toe Shoes | Closed-toe shoes, preferably safety footwear, must be worn in the laboratory to protect against spills.[6] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to minimize the risk of exposure and accidents.
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS) for this compound.[9]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
-
Avoid Contact : Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3]
-
Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition as this compound is a combustible liquid.[3][9]
-
Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][2]
Storage Procedures:
-
Container : Store in the original, tightly sealed container.[9] Glass containers are suitable for laboratory quantities.[3]
-
Location : Store in a cool, dry, and well-ventilated area.[3][9]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
Security : Store in a locked-up area to restrict access.[3][9]
Emergency Procedures and Disposal
In the event of an emergency, immediate and appropriate action is crucial.
Emergency Response:
| Emergency Scenario | Immediate Action |
| Spill | Evacuate the area immediately. Remove all ignition sources. For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6][9] |
| Fire | Use dry chemical, CO2, water spray, or foam extinguishers.[7] Poisonous gases, including nitrogen oxides, are produced in a fire.[7] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[9] Seek medical attention if you feel unwell.[9] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids apart.[1][2] Seek immediate medical advice.[9] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately and rinse the mouth.[9] |
Disposal Plan:
Dispose of this compound and its container in accordance with all local, state, and federal regulations. This typically involves using a licensed waste disposal service.[9][10] Do not dispose of down the drain or into the environment.[3] Contaminated packaging should be handled in the same way as the substance itself.[11]
This compound Handling Workflow
Caption: This diagram outlines the essential workflow for safely handling this compound, from preparation to disposal, including emergency considerations.
References
- 1. sds.chemdox.com [sds.chemdox.com]
- 2. sds.chemdox.com [sds.chemdox.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. carlroth.com [carlroth.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. aarti-industries.com [aarti-industries.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. isotope.com [isotope.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
